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  • Product: Methyl 5-amino-2,3-dimethylbenzoate hydrochloride
  • CAS: 1235440-34-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Properties of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: A Versatile Building Block in Medicinal Chemistry Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a substituted anthranilic acid derivative p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Versatile Building Block in Medicinal Chemistry

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a substituted anthranilic acid derivative poised for significant utility in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive amino group and strategically placed methyl substituents on the benzene ring, makes it a valuable scaffold for the synthesis of complex heterocyclic systems. Anthranilic acid derivatives are recognized as "privileged pharmacophores" in drug development, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Strategic Synthesis: A Multi-step Approach

The synthesis of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a multi-step process that begins with commercially available starting materials and proceeds through the formation of a key carboxylic acid intermediate. The overall synthetic strategy is outlined below.

DOT Script for Synthetic Workflow

Synthesis_Workflow A 2,3-Dimethylbenzoic Acid B 5-Nitro-2,3-dimethylbenzoic Acid A->B Nitration (HNO3, H2SO4) C 5-Amino-2,3-dimethylbenzoic Acid B->C Reduction (e.g., Fe/HCl or H2/Pd-C) D Methyl 5-amino-2,3-dimethylbenzoate C->D Esterification (Methanol, Acid Catalyst) E Methyl 5-amino-2,3-dimethylbenzoate hydrochloride D->E Salt Formation (HCl)

Caption: Synthetic workflow for Methyl 5-amino-2,3-dimethylbenzoate hydrochloride.

Part 1: Synthesis of 5-Amino-2,3-dimethylbenzoic Acid

The initial phase of the synthesis focuses on the preparation of the key intermediate, 5-amino-2,3-dimethylbenzoic acid.

Step 1: Nitration of 2,3-Dimethylbenzoic Acid

The synthesis commences with the nitration of 2,3-dimethylbenzoic acid. This is a classic electrophilic aromatic substitution reaction where the nitro group is introduced onto the benzene ring. The directing effects of the carboxylic acid and the two methyl groups guide the nitro group to the 5-position.

  • Experimental Protocol:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2,3-dimethylbenzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Carefully pour the reaction mixture over crushed ice to precipitate the product.

    • Filter the solid, wash with cold water until the washings are neutral, and dry to yield 5-nitro-2,3-dimethylbenzoic acid.

  • Causality of Experimental Choices:

    • The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile in this reaction.

    • The low temperature is crucial to control the exothermic reaction and prevent over-nitration or side reactions.

    • Pouring the reaction mixture into ice water precipitates the product, as it is insoluble in water, and also helps to quench the reaction.

Step 2: Reduction of 5-Nitro-2,3-dimethylbenzoic Acid

The nitro group of 5-nitro-2,3-dimethylbenzoic acid is then reduced to an amino group. This can be achieved through various methods, with catalytic hydrogenation or reduction with a metal in acidic media being the most common.[2]

  • Experimental Protocol (using Iron and HCl):

    • Suspend 5-nitro-2,3-dimethylbenzoic acid in a mixture of water and ethanol.

    • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the hot reaction mixture to remove the iron salts.

    • Cool the filtrate and adjust the pH to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 5-amino-2,3-dimethylbenzoic acid.

  • Causality of Experimental Choices:

    • Iron in the presence of an acid is a classical and cost-effective method for the reduction of aromatic nitro groups.

    • The use of a water/ethanol solvent system helps to dissolve the starting material and facilitate the reaction.

    • Filtering the reaction mixture while hot is important to prevent the product from crystallizing out with the iron salts.

Part 2: Esterification and Hydrochloride Salt Formation

With the precursor amino acid in hand, the next steps involve the formation of the methyl ester and its subsequent conversion to the hydrochloride salt.

Step 3: Fischer Esterification to Methyl 5-amino-2,3-dimethylbenzoate

The carboxylic acid is converted to its methyl ester via a Fischer esterification reaction. This involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

  • Experimental Protocol:

    • Dissolve 5-amino-2,3-dimethylbenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the solution.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 5-amino-2,3-dimethylbenzoate.

  • Causality of Experimental Choices:

    • The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

    • Using a large excess of methanol shifts the equilibrium of this reversible reaction towards the formation of the ester product.

    • The neutralization step is necessary to remove the acid catalyst and any unreacted starting material.

Step 4: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine-containing compound.

  • Experimental Protocol:

    • Dissolve the purified Methyl 5-amino-2,3-dimethylbenzoate in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with cold anhydrous solvent, and dry under vacuum to obtain Methyl 5-amino-2,3-dimethylbenzoate hydrochloride.

  • Causality of Experimental Choices:

    • The use of anhydrous conditions is critical to prevent the hydrolysis of the ester and to ensure the formation of the dry hydrochloride salt.

    • The basic amino group readily reacts with the strong acid (HCl) to form the ammonium salt.

    • The hydrochloride salt is typically less soluble in non-polar organic solvents, leading to its precipitation.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₀H₁₄ClNO₂From structure
Molecular Weight 215.68 g/mol Calculated
Appearance Likely a white to off-white crystalline solidTypical for hydrochloride salts of organic amines.
Melting Point Expected to be significantly higher than the free base due to its ionic character.General property of amine salts.
Solubility Expected to have increased solubility in polar solvents like water and alcohols compared to the free base.The ionic nature of the hydrochloride salt enhances solubility in polar media.
Predicted Spectroscopic Data

The following spectroscopic data is predicted based on the analysis of structurally related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (δ 6.5-7.5 ppm).

  • Amino Protons (as -NH₃⁺): A broad singlet is anticipated, likely in the downfield region (δ > 8 ppm), and its chemical shift will be concentration and solvent-dependent.

  • Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-3.9 ppm.

  • Aromatic Methyl Protons (-CH₃): Two distinct singlets, each integrating to three protons, are predicted in the upfield region (δ 2.1-2.5 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Carbonyl Carbon (-C=O): A signal is expected in the downfield region, typical for an ester carbonyl, around δ 165-170 ppm.

  • Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 110-150 ppm).

  • Methyl Ester Carbon (-OCH₃): A signal is expected around δ 51-53 ppm.

  • Aromatic Methyl Carbons (-CH₃): Two signals are predicted in the upfield region (δ 15-22 ppm).

IR (Infrared) Spectroscopy

  • N-H Stretching (as -NH₃⁺): A broad absorption band is expected in the region of 2500-3000 cm⁻¹, characteristic of an ammonium salt.

  • C=O Stretching: A strong, sharp absorption is anticipated around 1720-1740 cm⁻¹, corresponding to the ester carbonyl group.

  • C-N Stretching: A peak is expected in the region of 1200-1350 cm⁻¹.

  • C-O Stretching: An absorption is predicted in the 1100-1300 cm⁻¹ range.

  • Aromatic C-H and C=C Stretching: Bands will be present in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum of the free base (Methyl 5-amino-2,3-dimethylbenzoate) is predicted to show a molecular ion peak [M]⁺ at m/z 179.1.[3] The spectrum of the hydrochloride salt would likely not show the intact salt but rather the fragmentation pattern of the free base after the loss of HCl.

Applications in Drug Development and Research

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride serves as a versatile intermediate for the synthesis of a variety of heterocyclic scaffolds of interest in drug discovery. The amino group provides a key handle for derivatization, allowing for the construction of more complex molecular architectures.

DOT Script for Application Workflow

Application_Workflow A Methyl 5-amino-2,3-dimethylbenzoate hydrochloride B Synthesis of Bioactive Heterocycles A->B C Quinazolinone Derivatives B->C D Benzoxazinone Derivatives B->D E Other Fused Ring Systems B->E F Potential Kinase Inhibitors C->F G Anticancer Agents F->G

Caption: Potential applications in the synthesis of bioactive compounds.

Substituted anthranilic acids are classical starting materials for the synthesis of quinazolinones, a class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The unique substitution pattern of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride can be exploited to generate novel quinazolinone derivatives with potentially enhanced or modulated pharmacological profiles. These derivatives are of particular interest as kinase inhibitors, which are a cornerstone of modern oncology.[1]

Safety and Handling

While specific toxicity data for Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on data for a similar isomer, Methyl 5-amino-2,4-dimethylbenzoate, potential hazards may include:

  • Harmful if swallowed (H302)[4]

  • Causes skin irritation (H315)[4]

  • Causes serious eye irritation (H319)[4]

  • May cause respiratory irritation (H335)[4]

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

Conclusion

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride represents a valuable and versatile building block for synthetic and medicinal chemists. The synthetic route, while multi-stepped, relies on well-established and robust chemical transformations. Its structural features make it an attractive starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. This guide provides a foundational understanding of its synthesis and properties, empowering researchers to leverage this compound in their drug discovery and development endeavors.

References

  • PubChem. (n.d.). Methyl 5-amino-2,4-dimethylbenzoate. National Center for Biotechnology Information.
  • BenchChem. (n.d.). Application of 2-Amino-5-cyano-3-methylbenzoic Acid in Pharmaceutical Synthesis.
  • BenchChem. (n.d.). 5-amino-2,3-dimethylbenzoic acid.
  • PubChemLite. (n.d.). Methyl 5-amino-2,3-dimethylbenzoate (C10H13NO2).

Sources

Exploratory

Synthesis and Mechanistic Evaluation of Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride: A Technical Guide

Executive Summary Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a highly functionalized aromatic building block utilized in the development of advanced active pharmaceutical ingredients (APIs)[1]. The zwitterionic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a highly functionalized aromatic building block utilized in the development of advanced active pharmaceutical ingredients (APIs)[1]. The zwitterionic nature of the free base, combined with the electron-donating properties of the methyl and amino groups, makes its synthesis a delicate exercise in regiocontrol and chemoselectivity. This whitepaper delineates a scalable, self-validating three-step synthetic protocol designed for high-yield isolation.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis relies on a robust linear sequence starting from the commercially available 2,3-dimethylbenzoic acid, progressing through nitration, esterification, and reduction[2].

  • Regioselective Electrophilic Aromatic Substitution (EAS): The initial nitration step exploits the synergistic directing effects of the aromatic substituents. The carboxylic acid at C1 is a meta-director, deactivating the ring, while the methyl groups at C2 and C3 are ortho/para-directors. The C2-methyl group directs electrophilic attack to the C5 position (para), which perfectly aligns with the meta-directing influence of the C1-carboxyl group. This synergistic reinforcement ensures high regioselectivity for 5-nitro-2,3-dimethylbenzoic acid, minimizing the formation of C4 or C6 isomers[3].

  • Chemoselective Esterification: Conversion of the carboxylic acid to the methyl ester is performed prior to the reduction of the nitro group. This prevents the formation of zwitterionic species that complicate downstream isolation. Utilizing thionyl chloride ( SOCl2​ ) in methanol generates a highly reactive acyl chloride intermediate in situ, driving the reaction to quantitative yield through the irreversible evolution of SO2​ and HCl gases.

  • Catalytic Hydrogenation and Salt Formation: The final stage involves the reduction of the nitro group to an aniline derivative. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid heavy metal contamination and simplify the workup[2]. Subsequent treatment with anhydrous HCl gas traps the free amine as the hydrochloride salt[1].

Synthetic Workflow Diagram

SynthesisPathway SM 2,3-Dimethylbenzoic Acid Step1 Nitration HNO3 / H2SO4 0-5 °C SM->Step1 Int1 5-Nitro-2,3-dimethylbenzoic Acid Step1->Int1 Step2 Esterification MeOH / SOCl2 Reflux Int1->Step2 Int2 Methyl 5-nitro-2,3-dimethylbenzoate Step2->Int2 Step3 Reduction H2, Pd/C RT Int2->Step3 Int3 Methyl 5-amino-2,3-dimethylbenzoate Step3->Int3 Step4 Salt Formation HCl (g) in Ether 0 °C Int3->Step4 Product Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride Step4->Product

Fig 1: Synthetic workflow for Methyl 5-amino-2,3-dimethylbenzoate hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Regioselective Nitration
  • Reagents: 2,3-Dimethylbenzoic acid (1.0 eq), Fuming Nitric Acid (1.2 eq), Concentrated Sulfuric Acid (solvent/catalyst).

  • Procedure:

    • Charge a round-bottom flask with concentrated H2​SO4​ and cool to 0–5 °C using an ice-salt bath.

    • Add 2,3-dimethylbenzoic acid portion-wise, maintaining the internal temperature strictly below 5 °C.

      • Causality: Strict thermal control prevents oxidative cleavage of the methyl groups and suppresses over-nitration (di-nitration).

    • Add fuming HNO3​ dropwise over 1 hour.

    • Stir for an additional 2 hours at 5 °C, then pour the mixture over crushed ice.

    • Filter the resulting pale-yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

  • Self-Validation: The immediate precipitation upon quenching in ice water confirms the formation of the highly insoluble nitro-aromatic acid, visually validating the completion of the electrophilic aromatic substitution.

Step 2: Fischer Esterification
  • Reagents: 5-Nitro-2,3-dimethylbenzoic acid (1.0 eq), Anhydrous Methanol (10 volumes), Thionyl Chloride (1.5 eq).

  • Procedure:

    • Suspend the intermediate in anhydrous methanol and cool to 0 °C.

    • Add SOCl2​ dropwise.

      • Causality: The formation of the acyl chloride intermediate is highly exothermic. Dropwise addition controls the release of SO2​ and HCl gases, preventing solvent boil-over and ensuring safe operation.

    • Heat the reaction to reflux (65 °C) for 4 hours.

    • Concentrate the mixture in vacuo, partition the residue between Ethyl Acetate and saturated NaHCO3​ , wash with brine, dry over Na2​SO4​ , and evaporate to yield Methyl 5-nitro-2,3-dimethylbenzoate.

  • Self-Validation: The transition from a cloudy suspension to a clear, homogeneous solution during reflux indicates the complete conversion of the insoluble carboxylic acid to the highly soluble methyl ester.

Step 3: Catalytic Hydrogenation & Hydrochloride Salt Formation
  • Reagents: Methyl 5-nitro-2,3-dimethylbenzoate (1.0 eq), 10% Pd/C (0.05 eq), H2​ gas, Methanol, 2M HCl in Diethyl Ether.

  • Procedure:

    • Dissolve the ester in methanol and carefully add 10% Pd/C under an argon atmosphere.

      • Causality: Dry Pd/C is highly pyrophoric; argon blanketing prevents the ignition of methanol vapors upon catalyst introduction.

    • Purge the vessel with H2​ gas and stir vigorously at room temperature under a hydrogen balloon for 6 hours[2].

    • Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude free base.

    • Dissolve the crude free base in anhydrous diethyl ether and cool to 0 °C.

    • Add 2M HCl in diethyl ether dropwise until precipitation ceases. Filter the white solid and wash with cold ether.

  • Self-Validation: The cessation of hydrogen uptake signals the end of the reduction. The immediate precipitation of a white crystalline solid upon HCl addition confirms the successful formation of the target hydrochloride salt, simultaneously purifying it from organic-soluble impurities.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative outcomes and key analytical markers for each stage of the synthesis, ensuring rigorous quality control.

Synthetic StepTarget Intermediate / ProductExpected Yield (%)HPLC Purity (%)Key Analytical Marker
1 5-Nitro-2,3-dimethylbenzoic acid82 - 88%> 95%IR: Strong NO2​ stretch at ~1520 and 1350 cm⁻¹
2 Methyl 5-nitro-2,3-dimethylbenzoate90 - 95%> 98%¹H-NMR: Singlet at ~3.9 ppm ( O-CH3​ )
3 Methyl 5-amino-2,3-dimethylbenzoate HCl85 - 90%> 99%¹H-NMR: Broad singlet at ~10.0 ppm ( NH3+​ )

Conclusion

The synthesis of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a prime example of leveraging inherent electronic directing effects to achieve high regioselectivity. By employing a sequence of nitration, esterification, and catalytic hydrogenation, researchers can bypass tedious chromatographic purifications. The integration of self-validating visual cues—such as gas evolution, phase transitions, and targeted precipitation—ensures that the protocol is both highly reproducible and scalable for advanced pharmaceutical development.

References

  • Benchchem. "5-amino-2,3-dimethylbenzoic acid | 5628-46-6". Benchchem.2

  • BLD Pharm. "2840-04-2 | 5-Amino-2-methylbenzoic acid" (Catalog data for Methyl 5-amino-2,3-dimethylbenzoate hydrochloride). BLD Pharm. 1

  • Guidechem. "2-Amino-3,5-dimethylbenzoic acid 14438-32-5 wiki". Guidechem. 3

Sources

Foundational

An In-depth Technical Guide to the Solubility of Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles, determination, and influential factors governing the solubility of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride. As a critical parameter in d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the principles, determination, and influential factors governing the solubility of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride. As a critical parameter in drug development, understanding the solubility of this compound is paramount for formulation, process chemistry, and ensuring bioavailability. This document is designed to equip researchers and scientists with the necessary knowledge to approach solubility studies with scientific rigor and practical insight.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. For Methyl 5-amino-2,3-dimethylbenzoate hydrochloride, a compound with potential applications in medicinal chemistry, its ability to dissolve in various solvent systems dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic inefficacy[1]. This guide will delve into the theoretical underpinnings of solubility and provide practical methodologies for its precise measurement.

Theoretical Framework: Principles of Dissolution

The solubility of a compound is a complex interplay of its physicochemical properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible[2][3].

Key Influencing Factors:

  • Molecular Structure and Polarity: The presence of polar functional groups, such as the amino and ester moieties in Methyl 5-amino-2,3-dimethylbenzoate, alongside the nonpolar aromatic ring and methyl groups, creates a molecule with mixed polarity. The hydrochloride salt form significantly enhances its polarity and potential for aqueous solubility compared to the free base.

  • Solvent Properties: Solvents are broadly classified as polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, acetone), and nonpolar (e.g., hexane, toluene). The dielectric constant of a solvent is a good indicator of its polarity and its ability to dissolve ionic compounds[4].

  • pH of the Medium: For ionizable compounds like Methyl 5-amino-2,3-dimethylbenzoate hydrochloride, the pH of the aqueous medium is a critical determinant of solubility. As a salt of a weak base, its solubility is generally higher in acidic to neutral pH ranges where it exists predominantly in its ionized, more water-soluble form[4][5].

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with a rise in temperature[3][6]. However, this relationship should be experimentally determined for each specific solute-solvent system.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound[2][7]. This method ensures that the solvent is fully saturated with the solute, providing a reliable measure of its maximum concentration at a given temperature.

Step-by-Step Shake-Flask Protocol
  • Preparation: Add an excess amount of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature using a shaker or stirrer for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium[2].

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifugation can be employed to facilitate this process[2].

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant. It is imperative to filter the sample through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles[2].

  • Quantification: Analyze the concentration of the dissolved solute in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)[2][8]. A calibration curve prepared with standard solutions of known concentrations is essential for accurate quantification.

  • Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed[2].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solute to solvent B Agitate at constant T (24-72 hours) A->B Reach Equilibrium C Centrifuge to pellet solid B->C Separate Phases D Filter supernatant (PTFE filter) C->D Remove Particulates E Quantify concentration by HPLC D->E Determine Solubility

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Hypothetical Solubility Profile of Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride

While specific experimental data for this compound is not publicly available, a hypothetical solubility profile can be constructed based on its chemical structure and general solubility principles. This table is for illustrative purposes to guide researchers in their solvent screening efforts.

Solvent ClassSolventExpected Solubility at 25°C (mg/mL)Rationale
Polar Protic Water (pH 5)Moderate to HighThe hydrochloride salt form promotes ionization and hydrogen bonding with water molecules. Solubility is expected to be pH-dependent.
MethanolHighThe high polarity and hydrogen bonding capacity of methanol make it an excellent solvent for polar salts.
EthanolModerateSimilar to methanol but slightly less polar, resulting in potentially lower, but still significant, solubility.
Polar Aprotic DMSOHighA highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
AcetonitrileLow to ModerateLess polar than DMSO, it is a weaker solvent for ionic salts.
AcetoneLowIts lower dielectric constant compared to other polar solvents makes it less effective at solvating the ionic hydrochloride salt.
Nonpolar TolueneVery LowThe nonpolar nature of toluene makes it a poor solvent for polar, ionic compounds, following the "like dissolves like" principle.
HexaneInsolubleAs a nonpolar aliphatic hydrocarbon, hexane has minimal interaction with the polar salt, leading to negligible solubility.

Interpreting Solubility Data: A Logical Framework

The results from solubility experiments should be analyzed in the context of the intended application.

G SolubilityData Solubility Data (mg/mL) HighAqSol High Aqueous Solubility SolubilityData->HighAqSol Aqueous > 1 mg/mL LowAqSol Low Aqueous Solubility SolubilityData->LowAqSol Aqueous < 0.1 mg/mL HighOrgSol High Organic Solubility SolubilityData->HighOrgSol Organic >> Aqueous Formulation Oral Formulation HighAqSol->Formulation IV_Formulation IV Formulation HighAqSol->IV_Formulation LowAqSol->Formulation Requires Enhancement (e.g., nanosuspension) Purification Crystallization/ Purification HighOrgSol->Purification Preclinical Preclinical (DMSO stock) HighOrgSol->Preclinical e.g., DMSO

Caption: Decision-making flowchart based on solubility data for drug development applications.

  • For Oral Formulations: High aqueous solubility is desirable for good absorption[1]. If aqueous solubility is low, formulation strategies such as the use of co-solvents, surfactants, or creating amorphous solid dispersions may be necessary[4][5].

  • For Intravenous Formulations: High solubility in aqueous buffer systems is essential.

  • For Chemical Synthesis and Purification: Solubility in organic solvents is key for reaction chemistry and purification techniques like crystallization. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for crystallization.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Consult the supplier's SDS for the most current and detailed safety information.

Conclusion

This guide has outlined the fundamental principles and practical methodologies for assessing the solubility of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride. A thorough understanding and experimental determination of its solubility profile in various solvents are indispensable first steps in the research and development pipeline. By employing robust experimental designs and a logical framework for data interpretation, scientists can make informed decisions to advance their drug discovery and development programs.

References

  • General Experimental Protocol for Determining Solubility - Benchchem.
  • Factors that Affect the Solubility of Drugs - Pharmaguideline.
  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC.
  • Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library.
  • Factors Influencing Drug Solubility | PDF - Scribd.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions.
  • Factors Influencing the Solubility of Drugs - Pharmlabs.
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals.
  • solubility experimental methods.pptx.
  • SAFETY D
  • SAFETY D

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Exploratory

Whitepaper: Advanced Research Applications of Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride in Drug Discovery and Materials Science

Executive Summary & Structural Rationale As a Senior Application Scientist evaluating novel building blocks for pharmaceutical and materials research, I prioritize scaffolds that offer orthogonal reactivity and strict co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist evaluating novel building blocks for pharmaceutical and materials research, I prioritize scaffolds that offer orthogonal reactivity and strict conformational control. Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (CAS: 1235440-34-2) represents a highly privileged, multifunctional intermediate.

Causality of the Formulation: Utilizing the hydrochloride salt rather than the free base is a deliberate experimental choice. The HCl salt ensures long-term bench stability by protonating the electron-rich C5-aniline moiety, thereby preventing premature auto-oxidation and polymerization during storage.

Mechanistic Rationale: The 2,3-dimethyl substitution pattern is not merely decorative. These methyl groups introduce critical steric bulk that forces the adjacent C1-methyl ester out of coplanarity with the aromatic ring. This pre-organization is vital for minimizing entropic penalties during target binding (e.g., in kinase hinge regions) and for dictating regioselectivity during complex macrocycle synthesis. The 1 allows for highly modular, step-wise functionalization, making it an indispensable tool for drug discovery[1].

Targeted Therapeutics: ABC Transporter Modulators

Tariquidar-related derivatives are heavily investigated as modulators of the breast cancer resistance protein (ABCG2), a key efflux pump implicated in2[2]. The methyl aminobenzoate core serves as a central structural hub in these potent inhibitors[2].

Causality of Experimental Choice: The C5-amino group acts as an ideal nucleophile for coupling with quinoline-2-carbonyl chlorides, while the methyl ester provides a hydrophobic anchor that interacts with the transmembrane domain of ABCG2. The 2,3-dimethyl groups enhance the lipophilicity and restrict the conformational flexibility of the benzamide linkage, significantly boosting ABCG2 selectivity over ABCB1 (p-glycoprotein).

G A Methyl 5-amino- 2,3-dimethylbenzoate B C5-Amidation (Quinoline Core) A->B Structural Hub C Tariquidar Derivative (Pre-organized Benzamide) B->C Steric Locking by Dimethyl Groups D ABCG2 Transporter (Efflux Pump) C->D High Affinity Binding E Restored Intracellular Drug Accumulation D->E Inhibition of Efflux

Logical pathway mapping the synthesis and mechanism of ABCG2 inhibitors.

Synthesis of Quinazolin-4(3H)-one Scaffolds

Quinazolin-4(3H)-ones are privileged pharmacophores demonstrating 3[3]. Methyl 5-amino-2,3-dimethylbenzoate serves as a direct precursor to highly substituted quinazolinones[3].

Causality of Experimental Choice: The initial reaction with potassium cyanate (KCNO) converts the amine to a urea intermediate. The proximity of the methyl ester allows for a rapid, base-catalyzed intramolecular cyclization. The 2,3-dimethyl groups sterically shield the newly formed pyrimidine ring, increasing the metabolic half-life of the resulting drug candidate against hepatic cytochrome P450 enzymes.

Self-Validating Protocol: Cyclization to Quinazolin-4(3H)-one

To ensure high fidelity, this protocol incorporates in-process TLC and LC-MS checks to prevent the accumulation of uncyclized intermediates.

  • Free-Basing: Suspend Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (1.0 eq) in a biphasic mixture of ethyl acetate and saturated aqueous NaHCO₃. Stir until CO₂ evolution ceases. Extract and concentrate the organic layer.

  • Urea Formation: Dissolve the free base in an AcOH/H₂O (1:1) mixture. Add KCNO (1.5 eq) portion-wise at room temperature.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). Proceed only when the primary amine spot completely disappears (~2 hours).

  • Intramolecular Cyclization: Isolate the urea intermediate and dissolve in a MeOH/H₂O solution containing KOH (3.0 eq). Reflux for 1 hour. The high pH drives the nucleophilic attack of the urea nitrogen onto the electrophilic methyl ester.

  • Workup & Final Validation: Cool the reaction and acidify to pH 4 using 1M HCl. The substituted quinazolin-4(3H)-one will precipitate. Filter and wash with cold water.

    • Validation Check: Confirm cyclization via LC-MS by observing the characteristic mass shift of M-32 (indicating the loss of methanol).

G N1 1. Free-Basing (NaHCO3 / EtOAc) N2 2. Urea Formation (KCNO / AcOH) N1->N2 N3 TLC Validation (Disappearance of Amine) N2->N3 N4 3. Intramolecular Cyclization (KOH / MeOH / Reflux) N3->N4 Proceed if complete N5 4. Acidification & Isolation (pH 4 / Filtration) N4->N5 N6 LC-MS Validation (M-32 Mass Shift) N5->N6

Self-validating experimental workflow for quinazolin-4(3H)-one cyclization.

Supramolecular Chemistry: Macrocyclic Carbohydrate Receptors

Beyond small-molecule therapeutics, dimethyl-substituted aminobenzoates are utilized to synthesize 4[4].

Causality of Experimental Choice: When designing receptors for neutral carbohydrates, pre-organization of the binding pocket is critical. The 2,3-dimethyl groups on the benzoate core restrict the rotation of flexible side arms (such as polyamine chains attached via reductive amination). This conformational locking creates a rigid, pre-organized cavity that perfectly complements the 3D topology of specific monosaccharides, drastically enhancing binding affinity through cooperative hydrogen bonding[4].

Quantitative Data Presentation

The following table summarizes the optimized reaction conditions, typical yields, and mechanistic drivers for the primary functionalization pathways of Methyl 5-amino-2,3-dimethylbenzoate.

Reaction TypeReagents & ConditionsTarget ScaffoldTypical Yield (%)Key Mechanistic Driver
Amidation (C5) Quinoline-2-carbonyl chloride, DIPEA, DCM, 0°C to RTABCG2 Inhibitor Precursor82 - 88%High nucleophilicity of the unhindered C5-amine.
Cyclization 1. KCNO, AcOH/H₂O; 2. KOH, MeOH, RefluxQuinazolin-4(3H)-one75 - 80%Base-driven intramolecular attack on the methyl ester.
Ester Hydrolysis LiOH, THF/H₂O (3:1), 40°CSubstituted Benzoic Acid> 95%Irreversible formation of the resonance-stabilized carboxylate.
Reductive Amination 1. DIBAL-H (to aldehyde); 2. R-NH₂, NaBH(OAc)₃Macrocyclic Side-Arm60 - 70%Steric shielding by dimethyl groups prevents over-reduction.

References

  • Title: Carbohydrate Receptors Combining Both a Macrocyclic Building Block and Flexible Side Arms as Recognition Units: Design, Syntheses, and Binding Studies Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: POTENT AND SELECTIVE ABCG2 INHIBITORS DERIVED FROM TARIQUIDAR Source: Publikationsserver der Universität Regensburg URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride: A Comprehensive Technical Guide to its Synthesis, Properties, and Utility in Drug Discovery

Executive Summary Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (CAS: 1235440-34-2) is a highly specialized, poly-substituted aromatic building block widely utilized in modern medicinal chemistry and advanced materia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (CAS: 1235440-34-2) is a highly specialized, poly-substituted aromatic building block widely utilized in modern medicinal chemistry and advanced materials science[1]. As a highly functionalized aniline derivative, it serves as a critical synthon for the development of targeted therapeutics, particularly in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This whitepaper provides an in-depth analysis of its structural rationale, physicochemical properties, synthetic manufacturing workflows, and downstream applications.

Structural Rationale in Medicinal Chemistry

The precise substitution pattern of the 2,3-dimethyl-5-amino benzoate core offers unique physicochemical advantages that drug developers leverage to optimize pharmacokinetics (PK) and target binding:

  • Conformational Locking & Metabolic Stability: The methyl group at the C2 position exerts severe steric hindrance on the adjacent carbomethoxy group at C1. This spatial conflict forces the ester carbonyl out of coplanarity with the aromatic π -system. Consequently, the ester bond is shielded from enzymatic nucleophilic attack, significantly increasing its resistance to esterases in vivo.

  • Hydrophobic Shielding: The adjacent C2 and C3 methyl groups create a localized lipophilic pocket. In kinase inhibitor design, this motif is frequently employed to occupy the hydrophobic "hinge region" of ATP-binding sites, enhancing binding affinity through van der Waals interactions.

  • Orthogonal Reactivity: The molecule possesses two highly orthogonal reactive centers: a nucleophilic aniline (C5) and an electrophilic ester (C1). This allows for sequential, highly controlled bi-directional functionalization without the need for complex protecting group strategies.

  • Oxidative Stability: The hydrochloride salt form is specifically chosen over the free base (CAS: 5628-47-7)[2] for long-term storage. Electron-rich anilines are highly susceptible to auto-oxidation in ambient air. Protonation of the amine lone pair completely mitigates this oxidative degradation, ensuring batch-to-batch reproducibility.

Physicochemical & Analytical Data

The following table summarizes the core quantitative data and analytical identifiers for both the free base and the hydrochloride salt forms[3].

PropertyValue
Chemical Name Methyl 5-amino-2,3-dimethylbenzoate hydrochloride
CAS Number (HCl Salt) 1235440-34-2
CAS Number (Free Base) 5628-47-7
Molecular Formula (HCl Salt) C10H14ClNO2
Molecular Weight (HCl Salt) 215.68 g/mol
Monoisotopic Mass (Free Base) 179.09464 Da
SMILES CC1=CC(=CC(=C1C)C(=O)OC)N
Predicted Collision Cross Section ([M+H]+) 137.4 Ų

De Novo Synthesis Pathway

The synthesis of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is achieved through a robust, three-step linear sequence starting from commercially available 2,3-dimethylbenzoic acid.

SynthesisPathway A 2,3-Dimethylbenzoic Acid (Starting Material) B Nitration (HNO3, H2SO4, 0°C) A->B C 5-Nitro-2,3-dimethylbenzoic Acid (Intermediate 1) B->C D Esterification (MeOH, H2SO4, Reflux) C->D E Methyl 5-nitro-2,3-dimethylbenzoate (Intermediate 2) D->E F Reduction & Salting (Pd/C, H2, HCl in Dioxane) E->F G Methyl 5-amino-2,3-dimethylbenzoate HCl (Target Synthon) F->G

Fig 1. De novo synthetic route to Methyl 5-amino-2,3-dimethylbenzoate HCl.

Self-Validating Experimental Protocol: Synthesis

Step 1: Regioselective Nitration

  • Procedure: Dissolve 2,3-dimethylbenzoic acid in concentrated H2​SO4​ at 0°C. Slowly add a stoichiometric amount of fuming HNO3​ dropwise, maintaining the internal temperature below 5°C.

  • Causality: The nitration occurs predominantly at the 5-position. The C5 position is para to the C2 methyl, meta to the electron-withdrawing carboxylic acid, and ortho to the C3 methyl. This makes C5 the most electronically activated and sterically accessible site for electrophilic aromatic substitution.

  • Validation: Quench over ice. Filter the precipitate and analyze via LC-MS. The reaction is complete when the starting material peak is entirely replaced by the[M-H]- 194.0 m/z peak.

Step 2: Fischer Esterification

  • Procedure: Suspend the 5-nitro intermediate in anhydrous methanol. Add a catalytic amount of concentrated H2​SO4​ and reflux for 12 hours.

  • Causality: The steric bulk of the C2 methyl group significantly slows down the esterification rate. Extended reflux times and anhydrous conditions (driving the equilibrium via Le Chatelier's principle) are strictly required to achieve >95% conversion.

Step 3: Catalytic Hydrogenation and Salt Formation

  • Procedure: Dissolve the methyl 5-nitro-2,3-dimethylbenzoate in ethyl acetate. Add 10% Pd/C (10% w/w) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite. To the filtrate, add 4M HCl in dioxane dropwise at 0°C to precipitate the hydrochloride salt.

  • Validation: The reduction is confirmed complete when the LC-MS shows a dominant [M+H]+ peak at 180.1 m/z[3]. The precipitation of the salt acts as a self-purifying step, leaving unreacted organic impurities in the supernatant.

Downstream Functionalization: Applications in Targeted Therapeutics

In drug discovery, this compound is primarily utilized to build complex bi-aryl amine structures or highly substituted amides. The most common workflow involves a Buchwald-Hartwig cross-coupling at the C5 amine, followed by saponification and amide coupling at the C1 ester.

DownstreamApp A Methyl 5-amino-2,3-dimethylbenzoate HCl B Free-Basing (DIPEA / Et3N) A->B C C-N Cross-Coupling (Aryl Halide, Pd2(dba)3, XPhos) B->C D N-Aryl Intermediate C->D E Saponification (LiOH, THF/H2O) D->E F Amide Coupling (Amine, HATU, DIPEA) E->F G Target Kinase Inhibitor F->G

Fig 2. Downstream functionalization workflow for kinase inhibitor synthesis.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination
  • Procedure: In an oven-dried Schlenk flask, combine Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (1.0 eq), an aryl bromide (1.1 eq), Pd2​(dba)3​ (0.05 eq), XPhos (0.1 eq), and Cs2​CO3​ (3.0 eq). Evacuate and backfill with N2​ three times. Add anhydrous 1,4-dioxane and heat to 100°C for 16 hours.

  • Causality:

    • Base Selection: Cs2​CO3​ is required in excess (3.0 eq) because the first equivalent is consumed entirely by neutralizing the HCl salt of the starting material. Without this, the protonated amine cannot coordinate to the palladium center, halting the catalytic cycle.

    • Ligand Selection: The choice of XPhos is critical. Its bulky dicyclohexyl and triisopropylphenyl groups facilitate the reductive elimination step, which is otherwise highly sterically hindered by the ortho-methyl groups on the aniline core.

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar primary amine salt spot (baseline) will disappear, replaced by a higher-Rf secondary amine product.

Handling, Stability, and Storage Protocols

To ensure the integrity of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride over extended periods, strict adherence to storage protocols is required[1]:

  • Temperature: Store at 2-8°C. While the HCl salt is thermally stable at room temperature, refrigeration minimizes the risk of trace ester hydrolysis over multi-year storage.

  • Atmosphere: Keep tightly sealed in a dry, inert atmosphere (Argon or Nitrogen). Although the HCl salt protects against auto-oxidation, ambient moisture can lead to clumping and slow hydrolysis of the methyl ester.

  • Light: Store in a dark place or amber glass vials to prevent UV-mediated radical degradation of the aromatic core.

References

  • PubChemLite - Methyl 5-amino-2,3-dimethylbenzoate (C10H13NO2)
  • 873056-34-9 | Methyl 5-amino-2-(tert-butyl)benzoate - BLDpharm (Related Catalog Data)
  • 55755-18-5 | MFCD21647853 | 2-Methylphenethylamine HCl | AA Blocks (Related Catalog Data)
  • 2,3-diaminobenzoic acid methyl ester | Sigma-Aldrich (Related Catalog Data)

Sources

Exploratory

Thermodynamic Characterization of Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride: A Comprehensive Preformulation Guide

Executive Summary Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (CAS: 1235440-34-2) is a highly specialized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). As a hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (CAS: 1235440-34-2) is a highly specialized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). As a hydrochloride salt of a weakly basic aniline derivative, its solid-state and solution thermodynamics dictate its stability, processability, and bioavailability.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic properties of this compound. By establishing self-validating experimental protocols—specifically Modulated Differential Scanning Calorimetry (mDSC) and Isothermal Microcalorimetry (IMC)—researchers can accurately map the energy landscapes of its crystal lattice, solvation kinetics, and pH-dependent disproportionation risks.

Core Thermodynamic Framework

Solid-State Thermodynamics and Crystal Lattice Energy

The conversion of the free base methyl 5-amino-2,3-dimethylbenzoate into its hydrochloride salt fundamentally alters its solid-state thermodynamics. The introduction of the chloride counterion establishes strong ionic interactions and hydrogen bonding networks within the crystal lattice. This increases the lattice energy ( ΔHlat​ ), which typically elevates the melting temperature ( Tm​ ) and improves the thermal stability of the compound compared to its free base[1].

The Gibbs free energy of the solid state ( Gsolid​ ) must be minimized to ensure polymorphic stability. For pharmaceutical salts, the presence of atmospheric moisture can drive the formation of hydrates, which are thermodynamically more stable (lower energy) but exhibit poorer aqueous solubility due to the high energy required to break the water-integrated lattice.

Solution Thermodynamics and the pHmax​ Inflection Point

The dissolution of Methyl 5-amino-2,3-dimethylbenzoate HCl is governed by the balance between the endothermic disruption of the crystal lattice and the exothermic hydration of the dissociated BH+ and Cl− ions.

A critical thermodynamic parameter for any weakly basic hydrochloride salt is pHmax​ —the specific pH at which the solubility of the ionized salt equals the intrinsic solubility of the un-ionized free base.

  • Below pHmax​ : The system is governed by the solubility product ( Ksp​ ) of the hydrochloride salt.

  • Above pHmax​ : The thermodynamic equilibrium shifts, driving the deprotonation of the amine group. The system undergoes disproportionation , precipitating the less soluble free base.

Thermodynamics Solid Crystalline Salt (BH⁺ Cl⁻) Lattice Lattice Dissociation ΔH_lat > 0 Solid->Lattice Heat Input (Endothermic) Aqueous Aqueous Solvation ΔH_solv < 0 FreeBase Free Base (B) Precipitate Aqueous->FreeBase pH > pH_max (Disproportionation) Lattice->Aqueous Hydration (Exothermic) FreeBase->Aqueous + HCl (pH < pH_max)

Figure 1: Thermodynamic cycle of dissolution and pH-dependent disproportionation for hydrochloride salts.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic data cannot rely on single-point measurements. The following protocols are designed as self-validating systems, where causality drives every experimental choice.

Protocol 1: Modulated Differential Scanning Calorimetry (mDSC) for Solid-State Profiling

Standard DSC applies a linear heating rate, which conflates overlapping thermal events. For hydrochloride salts, the evaporation of residual moisture often masks the glass transition temperature ( Tg​ ) or subtle polymorphic shifts[2]. Modulated DSC (mDSC) applies a sinusoidal temperature oscillation over the linear heating ramp, allowing the deconvolution of reversible events (heat capacity changes) from non-reversible kinetic events (melting, desolvation)[2].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 3–5 mg of Methyl 5-amino-2,3-dimethylbenzoate HCl into a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents the premature volatilization of bound water, ensuring that any detected endotherm corresponds strictly to the closed-system thermodynamics of the crystal lattice.

  • Equilibration: Equilibrate the sample at 25°C for 5 minutes under a dry nitrogen purge (50 mL/min) to eliminate thermal history and prevent oxidative degradation.

  • Modulated Heating: Apply a linear heating rate of 2°C/min, superimposed with a modulation amplitude of ±0.5°C every 60 seconds.

  • Data Deconvolution & Validation:

    • Extract the Reversing Heat Flow signal to calculate the specific heat capacity ( Cp​ ) and identify the Tg​ .

    • Extract the Non-Reversing Heat Flow signal to calculate the enthalpy of fusion ( ΔHfus​ ) by integrating the area under the melting peak[3].

    • Self-Validation: Cross-reference any non-reversible endotherm below 150°C with Thermogravimetric Analysis (TGA). If TGA shows mass loss, the DSC peak is desolvation; if no mass loss occurs, it is a solid-solid polymorphic transition.

DSC_Protocol A Equilibrate at 25°C (Hermetic Pan) B Modulated Heating (2°C/min, ±0.5°C/60s) A->B C Total Heat Flow Detected B->C D Reversing Heat Flow (Thermodynamic) C->D Fourier Transform E Non-Reversing Heat Flow (Kinetic) C->E Fourier Transform F Glass Transition (Tg) Heat Capacity (Cp) D->F G Melting (Tm) or Desolvation/Crystallization E->G

Figure 2: Modulated DSC workflow for separating reversible and non-reversible thermodynamic events.

Protocol 2: Polythermal Isothermal Microcalorimetry for Solution Thermodynamics

Relying solely on the van't Hoff equation to derive the enthalpy of solution ( ΔHsol​ ) from solubility-temperature profiles is inherently flawed for highly soluble organic hydrochlorides. Strong solute-solute interactions at high concentrations cause non-linear van't Hoff behavior[4]. Therefore, direct measurement is required.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a bio-relevant medium (e.g., pH 6.8 phosphate buffer) and degas thoroughly to prevent cavitation artifacts during mixing.

  • Microcalorimetric Titration: Inject consecutive aliquots of the solvent into a reaction ampoule containing a known mass of the solid salt at a constant temperature (e.g., 298.15 K).

  • Integration: Measure the differential heat flow ( μW ) required to maintain isothermal conditions. Integrate the peak area to determine the exact calorimetric enthalpy of solution ( ΔHcal​ )[3].

  • Gibbs Calculation: Combine the calorimetric ΔHsol​ with highly accurate shake-flask solubility data to calculate the entropy of solution ( ΔSsol​ ) via the relation: ΔG=ΔH−TΔS .

Quantitative Data Presentation

Because highly specific empirical data for Methyl 5-amino-2,3-dimethylbenzoate HCl is often proprietary, the following table synthesizes the predictive thermodynamic baseline ranges derived from structurally homologous substituted benzoate hydrochloride salts[1][5].

Thermodynamic ParameterSymbolPredictive/Typical RangeThermodynamic Significance
Melting Temperature Tm​ 180°C – 210°CIndicates crystal lattice strength. The HCl salt exhibits a significantly higher Tm​ than the free base.
Enthalpy of Fusion ΔHfus​ 25 – 45 kJ/molEnergy required to break the crystalline lattice. Higher values correlate with lower intrinsic solubility.
Enthalpy of Solution ΔHsol​ 10 – 25 kJ/molNet energy of dissolution. A positive value indicates an endothermic dissolution process driven by entropy.
Maximum pH pHmax​ 3.5 – 5.0The critical threshold above which the salt disproportionates into the insoluble free base precipitate.
Heat Capacity (Solid) Cp​ ~1.2 – 1.5 J/(g·K)Baseline thermal inertia of the solid state, critical for identifying the amorphous glass transition ( Tg​ ).

Conclusion

The thermodynamic characterization of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride requires a rigorous, multi-technique approach. By utilizing modulated DSC to isolate reversible heat capacity changes from non-reversible melting events, and by employing direct microcalorimetry to bypass the limitations of van't Hoff approximations, researchers can generate highly accurate, self-validating thermodynamic profiles. Understanding these parameters—particularly the pHmax​ inflection point—is non-negotiable for preventing disproportionation and ensuring the stability of this intermediate in downstream pharmaceutical processing.

References

  • Advanced Methodologies for Pharmaceutical Salt Synthesis Crystal Growth & Design (ACS Publications)[Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions National Institutes of Health (PMC)[Link]

  • Thermodynamic Study of the Solubility of Procaine HCl in Some Ethanol + Water Cosolvent Mixtures ResearchGate[Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries MDPI[Link]

  • Simultaneous Improvement in Dissolution Behavior and Oral Bioavailability of Naproxen via Salt Formation MDPI[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthetic Protocol for Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Introduction & Mechanistic Rationale Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Introduction & Mechanistic Rationale

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (CAS: 1235440-34-2) [3] is a highly versatile building block utilized extensively in the synthesis of pharmaceuticals, advanced polymers, and specialized dyes. The presence of the orthogonal functional groups—an ester, an amine, and two sterically demanding methyl groups—makes it an ideal intermediate for cross-coupling reactions and heterocycle construction.

To synthesize this compound efficiently, we employ a self-validating, four-step linear sequence starting from commercially available 2,3-dimethylbenzoic acid. As a Senior Application Scientist, I have structured this protocol to emphasize the causality behind each chemical transformation:

  • Regioselective Nitration: The initial nitration of 2,3-dimethylbenzoic acid relies on the synergistic directing effects of the aromatic substituents [1]. The carboxyl group is strongly deactivating and meta-directing. Conversely, the methyl groups are activating and ortho/para-directing. The C5 position is para to the C2 methyl group and sterically unhindered compared to the C4 and C6 positions, resulting in highly regioselective nitration at C5.

  • Thionyl Chloride-Mediated Esterification: Direct Fischer esterification of the sterically hindered nitrobenzoic acid is notoriously sluggish. By converting the acid to an acyl chloride intermediate using thionyl chloride ( SOCl2​ ), we drastically lower the activation energy for the subsequent nucleophilic attack by methanol, driving the reaction to completion without the need for Dean-Stark water removal.

  • Chemoselective Catalytic Hydrogenation: To reduce the nitro group to an amine, palladium on carbon (Pd/C) under a hydrogen atmosphere is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2). This choice prevents heavy metal contamination in the final active pharmaceutical ingredient (API) and ensures the methyl ester remains unhydrolyzed [2].

  • Hydrochloride Salt Formation: The free base, methyl 5-amino-2,3-dimethylbenzoate, is prone to atmospheric oxidation and exhibits poor aqueous solubility. Trapping the amine as a hydrochloride salt using anhydrous HCl in dioxane stabilizes the molecule, extends its shelf-life, and provides a highly crystalline product that is easily purified via trituration.

Synthetic Pathway Visualization

Synthesis SM 2,3-Dimethylbenzoic Acid (Starting Material) Step1 Step 1: Nitration HNO3, H2SO4, < 5 °C SM->Step1 Int1 2,3-Dimethyl-5-nitrobenzoic Acid (Intermediate 1) Step1->Int1 Step2 Step 2: Esterification SOCl2, MeOH, Reflux Int1->Step2 Int2 Methyl 2,3-dimethyl-5-nitrobenzoate (Intermediate 2) Step2->Int2 Step3 Step 3: Reduction H2, 10% Pd/C, MeOH Int2->Step3 Int3 Methyl 5-amino-2,3-dimethylbenzoate (Free Base) Step3->Int3 Step4 Step 4: Salt Formation 4M HCl in Dioxane Int3->Step4 Product Methyl 5-amino-2,3-dimethylbenzoate HCl (Target API Building Block) Step4->Product

Figure 1: Four-step synthetic pathway for Methyl 5-amino-2,3-dimethylbenzoate hydrochloride.

Quantitative Material Requirements

The following stoichiometric table is optimized for a 10.0 g scale synthesis of the starting material. Yields for intermediates are estimated based on standard process recoveries to calculate downstream equivalents accurately.

StepReagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMoles (mmol)
SM 2,3-Dimethylbenzoic acid150.181.0010.0 g66.6
1 Nitric Acid (68%, d=1.40)63.011.205.3 mL79.9
1 Sulfuric Acid (98%)98.08Solvent50.0 mL-
2 2,3-Dimethyl-5-nitrobenzoic acid195.171.00~11.7 g (est.)59.9
2 Thionyl Chloride ( SOCl2​ , d=1.64)118.972.008.7 mL119.8
2 Anhydrous Methanol32.04Solvent100.0 mL-
3 Methyl 2,3-dimethyl-5-nitrobenzoate209.201.00~11.9 g (est.)56.9
3 10% Palladium on Carbon (Pd/C)-10% w/w1.2 g-
3 Hydrogen Gas ( H2​ )2.02ExcessBalloon-
4 Methyl 5-amino-2,3-dimethylbenzoate179.221.00~9.7 g (est.)54.1
4 4M HCl in Dioxane36.461.5020.3 mL81.1

Step-by-Step Experimental Protocols

Step 1: Regioselective Nitration

Self-Validation Check: The reaction transitions from a clear solution to a thick slurry upon pouring over ice, confirming the precipitation of the highly insoluble nitro-acid.

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and an internal thermometer.

  • Charge the flask with 2,3-dimethylbenzoic acid (10.0 g, 66.6 mmol) and concentrated H2​SO4​ (40 mL). Stir until fully dissolved and cool the flask to 0 °C using an ice-salt bath.

  • In a separate dropping funnel, prepare a nitrating mixture by carefully adding concentrated HNO3​ (68%, 5.3 mL) to concentrated H2​SO4​ (10 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes. Critical: Maintain the internal temperature below 5 °C to prevent over-nitration and oxidative side reactions.

  • Stir the mixture for an additional 2 hours at 0–5 °C.

  • Carefully pour the acidic mixture over vigorously stirred crushed ice (200 g).

  • Filter the resulting pale-yellow precipitate via vacuum filtration, wash extensively with ice-cold distilled water until the filtrate is pH neutral, and dry in a vacuum oven at 50 °C overnight to afford 2,3-dimethyl-5-nitrobenzoic acid.

Step 2: Thionyl Chloride-Mediated Esterification

Self-Validation Check: The evolution of SO2​ and HCl gas (bubbling) indicates the active formation of the acyl chloride. Cessation of gas evolution signifies intermediate completion.

  • Suspend the dried 2,3-dimethyl-5-nitrobenzoic acid (~11.7 g, 59.9 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube.

  • Cool the suspension to 0 °C.

  • Add thionyl chloride (8.7 mL, 119.8 mmol) dropwise over 15 minutes. The suspension will gradually clear as the acyl chloride forms and reacts.

  • Heat the reaction mixture to reflux (65 °C) for 4 hours.

  • Cool to room temperature and concentrate the mixture in vacuo to remove excess methanol and thionyl chloride.

  • Dissolve the crude residue in ethyl acetate (150 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3​ (2 × 50 mL) to remove unreacted acid, followed by brine (50 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield methyl 2,3-dimethyl-5-nitrobenzoate as a solid.

Step 3: Chemoselective Catalytic Hydrogenation

Self-Validation Check: The uptake of hydrogen gas from the balloon will cease once the stoichiometric requirement (3 equivalents of H2​ per nitro group) is met.

  • Dissolve methyl 2,3-dimethyl-5-nitrobenzoate (~11.9 g, 56.9 mmol) in methanol (80 mL) in a 250 mL flask.

  • Purge the flask with nitrogen gas for 5 minutes to displace oxygen.

  • Carefully add 10% Pd/C (1.2 g). Safety Warning: Dry Pd/C is pyrophoric in the presence of methanol vapors; add it under a steady stream of nitrogen.

  • Evacuate the flask briefly and backfill with hydrogen gas using a double-ribbed balloon.

  • Stir the suspension vigorously at room temperature for 6–8 hours until hydrogen uptake ceases.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (30 mL).

  • Concentrate the filtrate in vacuo to afford the free base, methyl 5-amino-2,3-dimethylbenzoate, as a viscous oil that solidifies upon standing.

Step 4: Hydrochloride Salt Formation

Self-Validation Check: The immediate formation of a white precipitate upon the addition of HCl in dioxane confirms the successful protonation and insolubility of the salt in the non-polar ethereal solvent.

  • Dissolve the crude methyl 5-amino-2,3-dimethylbenzoate (~9.7 g, 54.1 mmol) in anhydrous diethyl ether or dichloromethane (80 mL).

  • Cool the solution to 0 °C in an ice bath under nitrogen.

  • Slowly add 4M HCl in dioxane (20.3 mL, 81.1 mmol) dropwise with vigorous stirring. A white to off-white precipitate will form immediately.

  • Allow the suspension to stir for 30 minutes at 0 °C to ensure complete crystallization.

  • Isolate the hydrochloride salt via vacuum filtration. Wash the filter cake with cold anhydrous diethyl ether (2 × 20 mL) to remove any residual dioxane and unreacted organic impurities.

  • Dry the product in a vacuum oven at 40 °C to constant weight, yielding pure methyl 5-amino-2,3-dimethylbenzoate hydrochloride.

Analytical Characterization & Quality Control

To ensure the integrity of the final API building block, the following analytical parameters should be verified:

  • LC-MS: The free base should exhibit a primary pseudo-molecular ion peak at m/z 180.1 [M+H]+ in positive electrospray ionization (ESI+) mode.

  • 1H NMR (400 MHz, DMSO-d6): Key diagnostic peaks include a prominent singlet at ~3.80 ppm corresponding to the ester methoxy group ( −OCH3​ ), two distinct singlets between 2.10–2.30 ppm for the aromatic methyl groups, and a broad downfield singlet (> 9.0 ppm) integrating for 3 protons, confirming the presence of the −NH3+​ hydrochloride salt.

References

  • PubChem. "Methyl 5-amino-2,3-dimethylbenzoate". National Center for Biotechnology Information. URL:[Link]

Application

Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride: A Versatile Scaffold for Innovations in Medicinal Chemistry

Introduction: Unveiling the Potential of a Substituted Anthranilate In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Substituted Anthranilate

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Methyl 5-amino-2,3-dimethylbenzoate hydrochloride, a substituted anthranilic acid ester, presents itself as a compound of significant interest for medicinal chemists. Its structural architecture, featuring a reactive primary amine and a methyl ester on a dimethylated benzene ring, offers a versatile platform for the construction of a diverse array of complex molecules and heterocyclic systems. The hydrochloride salt form enhances the compound's stability and handling properties, making it an attractive starting material for multi-step synthetic campaigns.

While direct and extensive literature on the specific applications of methyl 5-amino-2,3-dimethylbenzoate hydrochloride is emerging, its utility can be inferred from the well-established roles of structurally similar aminobenzoates in medicinal chemistry. These related compounds are integral to the synthesis of a variety of pharmacologically active molecules, most notably in the development of kinase inhibitors for oncology. This document serves as a comprehensive guide for researchers, providing detailed application notes and protocols to leverage the synthetic potential of this promising building block.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₂PubChem
Molecular Weight 215.68 g/mol PubChem
Appearance Off-white to light yellow crystalline solidSupplier Data
Solubility Soluble in polar organic solvents such as methanol and DMSO.General Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.Safety Data Sheet

Note: The hydrochloride salt is generally more stable and less susceptible to oxidation compared to the free amine.

Application Note 1: A Gateway to Kinase Inhibitors

A significant application of aminobenzoate scaffolds lies in the synthesis of kinase inhibitors, a cornerstone of modern cancer therapy. Many approved kinase inhibitors feature a core heterocyclic structure derived from precursors like methyl 5-amino-2,3-dimethylbenzoate. The amino and ester functionalities of this building block are ideal for constructing privileged scaffolds such as quinazolinones, which are known to target the ATP-binding site of various kinases.

The dimethyl substitution pattern on the aromatic ring can be strategically utilized to enhance binding affinity and selectivity for the target kinase. These methyl groups can establish favorable van der Waals interactions within the hydrophobic regions of the ATP-binding pocket, potentially improving the potency and pharmacokinetic profile of the resulting inhibitor.

Visualizing the Synthetic Strategy: From Building Block to Bioactive Scaffold

The following workflow illustrates a generalized synthetic pathway for the construction of a quinazolinone-based kinase inhibitor scaffold from methyl 5-amino-2,3-dimethylbenzoate hydrochloride.

G A Methyl 5-amino-2,3-dimethylbenzoate HCl B Amide Bond Formation (e.g., with an amino acid derivative) A->B Step 1 C N-acylated Intermediate B->C D Cyclization (e.g., using a dehydrating agent) C->D Step 2 E Quinazolinone Scaffold D->E F Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) E->F Step 3 G Potent Kinase Inhibitor F->G

Caption: Generalized workflow for synthesizing a kinase inhibitor.

Protocol 1: Synthesis of a Substituted Benzamide Intermediate

This protocol details the acylation of the primary amine of methyl 5-amino-2,3-dimethylbenzoate, a crucial first step in many synthetic routes.

Objective: To synthesize a key N-acylated intermediate for subsequent cyclization reactions.

Materials:

  • Methyl 5-amino-2,3-dimethylbenzoate hydrochloride

  • An appropriate acid chloride (e.g., acetyl chloride) or carboxylic acid

  • A suitable coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a solution of methyl 5-amino-2,3-dimethylbenzoate hydrochloride (1.0 eq) in anhydrous DCM, add the non-nucleophilic base (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 10-15 minutes to ensure the complete neutralization of the hydrochloride and liberation of the free amine.

  • Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. If using a carboxylic acid, add the carboxylic acid (1.1 eq) followed by the coupling agent (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Causality and Experimental Choices:

  • The use of a non-nucleophilic base is critical to prevent unwanted side reactions with the acid chloride or activated carboxylic acid.

  • Performing the addition of the electrophile at 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.

  • The aqueous workup is designed to remove any remaining base, unreacted starting materials, and coupling byproducts.

Application Note 2: Construction of Heterocyclic Scaffolds

Beyond kinase inhibitors, the unique substitution pattern of methyl 5-amino-2,3-dimethylbenzoate hydrochloride makes it a valuable precursor for a variety of other heterocyclic systems with therapeutic potential. For instance, it can be utilized in the synthesis of benzodiazepines, which are well-known for their anxiolytic, sedative, and anticonvulsant properties. The amino and ester groups can participate in condensation and cyclization reactions to form the characteristic seven-membered diazepine ring.

Furthermore, the primary amine can be transformed into other functional groups, such as an isocyanate or an isothiocyanate, which can then undergo cycloaddition reactions to generate a wide range of five- and six-membered heterocycles. These heterocyclic cores are prevalent in a multitude of approved drugs and clinical candidates.

Visualizing a Relevant Signaling Pathway: EGFR and its Inhibition

Many kinase inhibitors derived from aminobenzoate building blocks target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazolinone-based Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and inhibitor action.

Protocol 2: Synthesis of a Quinazolinone Scaffold via Cyclization

This protocol outlines the construction of a quinazolinone ring system from the N-acylated intermediate prepared in Protocol 1.

Objective: To synthesize a core quinazolinone scaffold for further elaboration.

Materials:

  • N-acylated intermediate from Protocol 1

  • A suitable dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride, or a Vilsmeier-type reagent)

  • Anhydrous solvent (e.g., toluene, xylene, or acetonitrile)

  • Ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol)

  • Standard laboratory glassware for reactions at elevated temperatures

  • Rotary evaporator

Procedure:

  • Method A (Two-step): a. Reflux the N-acylated intermediate (1.0 eq) with an excess of the dehydrating agent (e.g., phosphorus oxychloride, 5-10 eq) for 2-6 hours. Monitor the reaction by TLC. b. Carefully quench the reaction mixture by pouring it onto crushed ice. c. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate). d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Dissolve the crude intermediate in a suitable solvent (e.g., ethanol) and treat with an ammonia source (e.g., heat with ammonium acetate) to effect the final cyclization to the quinazolinone.

  • Method B (One-pot): a. In a sealed tube, heat a mixture of the N-acylated intermediate (1.0 eq) and a large excess of ammonium acetate in a high-boiling solvent like N,N-dimethylacetamide (DMA) at 140-160 °C for 4-12 hours. b. Cool the reaction mixture to room temperature and pour it into water. c. Collect the precipitated solid by filtration, wash with water, and dry under vacuum. d. Purify the crude quinazolinone product by recrystallization or column chromatography.

Trustworthiness and Self-Validating Systems:

  • The progress of each reaction step should be meticulously monitored by an appropriate analytical technique (e.g., TLC, LC-MS) to ensure the complete consumption of the starting material before proceeding to the next step or workup.

  • The identity and purity of the synthesized intermediates and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Conclusion and Future Perspectives

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a promising and versatile building block for medicinal chemistry. While its full potential is still being explored, the established synthetic utility of its structural analogs provides a strong foundation for its application in the discovery of novel therapeutic agents. The protocols and application notes presented herein offer a starting point for researchers to incorporate this valuable scaffold into their drug discovery programs. The unique substitution pattern of this compound may offer advantages in terms of target affinity, selectivity, and pharmacokinetic properties, making it a worthy candidate for the synthesis of next-generation therapeutics.

References

  • PubChem Compound Summary for CID 47002869, Methyl 5-amino-2,3-dimethylbenzoate. National Center for Biotechnology Information. [Link]

  • Quinazolinone Derivatives in Medicinal Chemistry. A review of the synthesis and biological activities of quinazolinone derivatives. Molecules. [Link]

  • The Role of Kinase Inhibitors in Cancer Therapy. A comprehensive overview of the development and clinical application of kinase inhibitors. Nature Reviews Cancer. [Link]

  • Patents on the Synthesis of Kinase Inhibitors.
Method

purification methods for Methyl 5-amino-2,3-dimethylbenzoate hydrochloride

An Application Guide to the Purification of Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride Authored by: Senior Application Scientist, Chemical Process Development Abstract This comprehensive guide provides detailed me...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride

Authored by: Senior Application Scientist, Chemical Process Development

Abstract

This comprehensive guide provides detailed methodologies and the underlying scientific principles for the purification of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing that the purity of such intermediates is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API), this document outlines two primary purification strategies: recrystallization of the hydrochloride salt and column chromatography of the corresponding free base. This note is intended for researchers, chemists, and drug development professionals, offering field-tested protocols, troubleshooting insights, and a logical framework for selecting the most appropriate purification method.

Introduction: The Critical Role of Purity

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride serves as a versatile building block in organic synthesis. Its structure, featuring an aromatic amine, a methyl ester, and two methyl groups on the benzene ring, makes it a valuable precursor for a variety of complex molecules. The hydrochloride salt form enhances stability and often improves handling characteristics compared to the free amine.

However, synthetic routes to this compound can introduce a range of impurities, including unreacted starting materials (e.g., 5-amino-2,3-dimethylbenzoic acid), residual reagents, and reaction by-products. The presence of these impurities, even in trace amounts, can inhibit downstream reactions, lead to the formation of unwanted side products, and complicate the purification of the final compound. Therefore, a robust and validated purification strategy is not merely a suggestion but a necessity for ensuring reproducible and high-quality outcomes in research and development.

This guide presents a systematic approach to purifying this compound, moving from impurity assessment to method selection and execution.

Impurity Profile and Method Selection

Before initiating any purification, it is crucial to understand the likely impurities. The most common impurities arise from the typical synthesis, which involves the Fischer esterification of 5-amino-2,3-dimethylbenzoic acid.

Common Impurities:

  • Unreacted Starting Material: 5-amino-2,3-dimethylbenzoic acid.

  • Catalyst: Residual strong acid (e.g., H₂SO₄, HCl).

  • Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.

  • Side-Reaction Products: Impurities from competing reactions or impure starting materials.

The choice of purification technique is dictated by the nature of these impurities and the physical state of the crude product. The following decision workflow provides a logical path to selecting the optimal method.

G start Crude Product (Methyl 5-amino-2,3-dimethylbenzoate HCl) is_solid Is the crude product a solid? start->is_solid main_impurity Is the main impurity the starting carboxylic acid? is_solid->main_impurity Yes chromatography Protocol 2: Free Base Conversion & Column Chromatography is_solid->chromatography No (Oily Product) wash Aqueous Bicarbonate Wash of Free Base Solution main_impurity->wash Yes complex_mixture Are impurities of similar polarity? main_impurity->complex_mixture No recrystallize Protocol 1: Recrystallization wash->recrystallize complex_mixture->recrystallize No complex_mixture->chromatography Yes

Caption: Decision workflow for selecting a purification method.

Protocol 1: Recrystallization of the Hydrochloride Salt

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a specific solvent at varying temperatures. For amine hydrochloride salts, polar protic solvents are often effective.

Principle of Causality

The ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-5 °C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor upon crystallization). The slow cooling process is critical; it allows for the selective growth of a pure crystal lattice, excluding impurity molecules.

Step-by-Step Methodology
  • Solvent Screening: On a small scale (10-20 mg of crude product), test various solvents to identify a suitable candidate. A good starting point is a lower-chain alcohol like methanol, ethanol, or isopropanol, or mixtures with water.

  • Dissolution: Place the crude Methyl 5-amino-2,3-dimethylbenzoate hydrochloride in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is highly colored, it may indicate the presence of oxidation by-products. Remove the flask from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration through a pre-heated filter funnel (with fluted filter paper) into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of the ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Determine the melting point and obtain spectroscopic data (e.g., ¹H NMR) to confirm purity.

Data Presentation: Solvent Selection
SolventBoiling Point (°C)PolaritySuitability Notes
Methanol65HighGood solvent for many amine salts. Can be paired with diethyl ether as an anti-solvent.
Ethanol78HighOften an excellent choice, providing a good solubility gradient with temperature.
Isopropanol82MediumLess polar than ethanol; may offer better selectivity for certain impurity profiles.
Water100Very HighHigh solubility, but may be difficult to remove. Often used in a co-solvent system (e.g., Ethanol/Water).

Protocol 2: Purification via Column Chromatography

When recrystallization is ineffective, particularly with oily products or complex impurity mixtures of similar polarity, column chromatography is the method of choice. It is standard practice to convert the hydrochloride salt to its neutral "free base" form before chromatography, as the ionic salt will irreversibly bind to the acidic silica gel stationary phase.

Principle of Causality

This process involves a liquid-solid phase partitioning. A solution of the crude mixture (mobile phase) is passed through a column packed with a solid adsorbent (stationary phase, typically silica gel). Compounds in the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.[1] Less polar compounds interact weakly with the polar silica gel and elute faster, while more polar compounds interact more strongly and elute slower.

Workflow for Chromatographic Purification

G cluster_0 Phase 1: Conversion cluster_1 Phase 2: Chromatography cluster_2 Phase 3: Salt Formation start Crude HCl Salt dissolve Dissolve in H₂O/EtOAc start->dissolve neutralize Add aq. NaHCO₃ (pH ~8) dissolve->neutralize extract Extract with EtOAc neutralize->extract dry Dry Organic Layer (Na₂SO₄) & Evaporate extract->dry free_base Crude Free Base dry->free_base tlc TLC Analysis for Eluent Selection free_base->tlc pack Pack Silica Gel Column tlc->pack load Load Crude Free Base pack->load elute Elute & Collect Fractions load->elute combine Combine Pure Fractions & Evaporate elute->combine pure_free_base Pure Free Base combine->pure_free_base dissolve_pure Dissolve in Anhydrous Solvent (e.g., Et₂O) pure_free_base->dissolve_pure add_hcl Add HCl in Et₂O (dropwise) dissolve_pure->add_hcl filter_dry Filter & Dry Solid add_hcl->filter_dry final_product Pure HCl Salt filter_dry->final_product

Caption: Workflow for purification via free base chromatography.

Step-by-Step Methodology

Part A: Conversion to Free Base

  • Dissolve the crude hydrochloride salt in a mixture of water and an organic solvent like ethyl acetate (EtOAc).

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the aqueous layer is basic (pH ≈ 8).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which may be an oil or solid.

Part B: Column Chromatography

  • TLC Analysis: Determine the optimal eluent (mobile phase) by TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. The polarity should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into the chromatography column. Allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the eluent or dichloromethane. Alternatively, for better separation, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[2]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.[2]

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under UV light (254 nm).

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.

Part C: Conversion to Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of an anhydrous solvent in which the hydrochloride salt is insoluble, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether) dropwise with stirring. A precipitate will form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the pure Methyl 5-amino-2,3-dimethylbenzoate hydrochloride by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Purity Verification

The purity of the final product must be rigorously assessed.

  • ¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of proton-bearing impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., ≥98%). A C18 reverse-phase column is typically suitable.[3][4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a critical step in ensuring the quality and success of synthetic campaigns. By understanding the potential impurity profile and applying the systematic methodologies of either recrystallization or free-base column chromatography, researchers can reliably obtain high-purity material. The protocols and workflows detailed in this application note provide a robust framework for achieving this essential goal.

References

  • Benchchem Technical Support Team. (2025). Technical Support Center: Purifying Substituted Benzoates by Column Chromatography. Benchchem.
  • Benchchem Technical Support Team. (2025). Technical Support Center: Purification of Crude Cinnamyl Benzoate by Column Chromatography. Benchchem.
  • Mills, L.E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent 1,878,970. Google Patents.
  • Various Authors. (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC.
  • Benchchem. (n.d.). Methyl 3-amino-5-methoxybenzoate hcl. Benchchem.

Sources

Application

Application Notes &amp; Protocols: Catalytic Functionalization of Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride

Executive Summary & Mechanistic Insights Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (CAS: 1235440-34-2) is a highly versatile, multi-functional building block widely utilized in pharmaceutical drug discovery and m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (CAS: 1235440-34-2) is a highly versatile, multi-functional building block widely utilized in pharmaceutical drug discovery and materials science. Structurally, it features a primary aniline at the 5-position, flanked by a meta-methyl ester and two adjacent methyl groups.

The Causality of the Hydrochloride Salt: Free primary anilines are notoriously prone to air oxidation, leading to dark, oligomeric impurities over time. Supplying this building block as a hydrochloride salt ensures indefinite bench stability. However, this salt form fundamentally alters its behavior in transition-metal catalysis:

  • In Cross-Coupling: The amine must be liberated in situ to coordinate to the metal center. Failure to adequately neutralize the salt leads to catalyst stalling and poor yields[1].

  • In Diazotization: The intrinsic hydrochloride salt is a mechanistic advantage. It acts as a built-in proton source for anhydrous Sandmeyer-type reactions, allowing for direct diazotization without the need for harsh external aqueous acids[2].

Protocol 1: Chemoselective Buchwald-Hartwig Amination

Mechanistic Rationale & Catalyst Choice: The Buchwald-Hartwig amination of this substrate requires precise base selection. While sodium tert-butoxide (NaOtBu) is the industry standard for C–N couplings, its strong nucleophilicity will cause rapid saponification or transesterification of the methyl ester at the 1-position. Therefore, a weaker, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) is mandatory. Furthermore, because the starting material is an HCl salt, an excess of base (typically 2.5–3.0 equivalents) is required to first neutralize the salt and subsequently drive the deprotonation of the palladium-amido intermediate[3]. Bulky, electron-rich ligands like XPhos or BrettPhos are recommended to facilitate the oxidative addition and reductive elimination steps[4].

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Pd0->OxAdd + Ar-X AmineCoord Pd(II)(Ar)(NH2R)L_n Amine Coordination OxAdd->AmineCoord + R-NH3+ Cl- (Requires Base to free amine) Deprot Pd(II)(Ar)(NHR)L_n Deprotonation AmineCoord->Deprot + Base - Base•HCl Deprot->Pd0 Reductive Elimination - Ar-NHR

Figure 1: Buchwald-Hartwig catalytic cycle highlighting the base-dependent amine coordination.

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar and cool it under a stream of dry argon.

  • Reagent Loading: Under the inert atmosphere, charge the flask with Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (1.0 mmol, 1.0 equiv), the desired aryl halide (1.1 mmol, 1.1 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and finely milled anhydrous Cs₂CO₃ (3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Reaction Execution: Seal the flask and heat to 100 °C in a pre-heated oil bath. Stir vigorously for 12–18 hours.

    • Self-Validation: The reaction mixture will transition from a heterogeneous yellow suspension to a dark red/brown mixture, indicating the formation of the active Pd(0) species and subsequent turnover.

  • Monitoring: Monitor completion via GC-MS or TLC (Hexanes/EtOAc 3:1). The complete disappearance of the aryl halide indicates reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove the inorganic salts (CsCl, excess Cs₂CO₃). Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol 2: Mild Sandmeyer-Type Catalytic Borylation

Mechanistic Rationale & Catalyst Choice: Aryl boronic esters are critical electrophilic partners for Suzuki-Miyaura couplings. Traditional Ir-catalyzed C–H borylation of this substrate would yield poor regioselectivity due to the multiple available C–H bonds. Instead, a Sandmeyer-type borylation perfectly leverages the existing amine. The presence of the hydrochloride salt is highly advantageous here: treating the salt with tert-butyl nitrite (tBuONO) in an organic solvent directly yields the diazonium chloride intermediate without the need for external aqueous acids[2]. Subsequent single-electron transfer (SET) from bis(pinacolato)diboron (B₂pin₂) generates an aryl radical, which is trapped to form the C–B bond.

Sandmeyer Aniline Aniline HCl Salt (Pre-activated) Diazonium Aryl Diazonium Intermediate Aniline->Diazonium tBuONO (No external acid needed) Radical Aryl Radical (N2 loss) Diazonium->Radical SET from B2pin2 Boronate Aryl Boronate (Product) Radical->Boronate + B2pin2 Radical Trapping

Figure 2: Sandmeyer borylation pathway leveraging the intrinsic HCl salt for anhydrous diazotization.

Step-by-Step Methodology:

  • Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Reagent Loading: Add Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (1.0 mmol, 1.0 equiv) and B₂pin₂ (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Suspend the solids in anhydrous Methanol or Acetonitrile (5.0 mL).

  • Diazotization & Borylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add tert-butyl nitrite (tBuONO) (1.5 mmol, 1.5 equiv) via syringe over 5 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation: The reaction will actively evolve N₂ gas (visible bubbling) as the diazonium decomposes into the aryl radical. The cessation of bubbling is a strong physical indicator that the radical trapping phase is concluding.

  • Workup: Once gas evolution ceases and TLC indicates full consumption of the aniline, concentrate the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the pinacol boronate.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the functionalization of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride.

ParameterBuchwald-Hartwig AminationSandmeyer-Type Borylation
Target Bond Formation C–N BondC–B Bond
Catalyst System Pd₂(dba)₃ / XPhosMetal-Free (Radical SET)
Base / Additive Cs₂CO₃ (3.0 equiv)tBuONO (1.5 equiv)
Solvent 1,4-DioxaneMethanol or Acetonitrile
Temperature 100 °C0 °C to Room Temp
Typical Yield Range 75% – 92%60% – 85%
Key Challenge Solved Ester preservation & salt neutralizationAnhydrous diazotization

References

  • Title: Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates Source: Organic Process Research & Development URL: [Link]

  • Title: Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3) Source: Accounts of Chemical Research URL: [Link]

  • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: Chemical Reviews / ACS Publications URL: [Link]

Sources

Method

Application Note: Scalable Synthesis and Isolation of Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride

Introduction & Rationale Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a highly valued functionalized aniline derivative. It serves as a critical building block in the synthesis of complex pharmaceutical agents, m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a highly valued functionalized aniline derivative. It serves as a critical building block in the synthesis of complex pharmaceutical agents, most notably substituted 6-azabenzimidazole compounds which act as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology applications . It is also utilized in the development of specialty dyes, polymers, and advanced resins .

Isolating this compound as a hydrochloride salt rather than a free base is a deliberate design choice. The free aniline moiety is susceptible to auto-oxidation and degradation over time. Conversion to the hydrochloride salt passivates the amine, ensuring long-term shelf stability, improving solubility in aqueous media for biological assays, and allowing for precise stoichiometric control in subsequent coupling reactions.

Retrosynthetic Strategy & Pathway

The synthesis is designed as a four-step linear sequence starting from commercially available 2,3-dimethylbenzoic acid. The sequence order—Nitration → Esterification → Reduction → Salt Formation—is optimized to bypass solubility bottlenecks. If reduction preceded esterification, the resulting 5-amino-2,3-dimethylbenzoic acid would exist as a zwitterion due to the coexistence of the acidic carboxylic acid and basic amino groups, drastically reducing its solubility in organic solvents and complicating the esterification process .

Synthesis_Workflow SM 2,3-Dimethylbenzoic Acid (Starting Material) Step1 Step 1: Nitration (HNO3 / H2SO4) SM->Step1 Int1 2,3-Dimethyl-5-nitrobenzoic Acid Step1->Int1 Step2 Step 2: Esterification (MeOH / H2SO4) Int1->Step2 Int2 Methyl 2,3-dimethyl-5-nitrobenzoate Step2->Int2 Step3 Step 3: Reduction (H2, Pd/C) Int2->Step3 Int3 Methyl 5-amino-2,3-dimethylbenzoate Step3->Int3 Step4 Step 4: Salt Formation (HCl in Dioxane) Int3->Step4 Product Methyl 5-amino-2,3-dimethylbenzoate HCl (Final Product) Step4->Product

Synthetic workflow for Methyl 5-amino-2,3-dimethylbenzoate hydrochloride.

Experimental Protocols & Mechanistic Insights

Step 1: Regioselective Nitration

Objective: Synthesis of 2,3-dimethyl-5-nitrobenzoic acid. Procedure:

  • Suspend 2,3-dimethylbenzoic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄) and cool to 0°C using an ice-salt bath.

  • Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.2 eq) and H₂SO₄. Add this mixture dropwise over 1 hour, maintaining the internal temperature below 5°C.

  • Stir for an additional 2 hours at 0°C, then pour the mixture over crushed ice.

  • Filter the resulting pale-yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum.

Causality & Insight: The regioselectivity of this electrophilic aromatic substitution is governed by the synergistic directing effects of the substituents. The carboxyl group is strongly deactivating and meta-directing, while the two methyl groups are activating and ortho/para-directing. The 5-position is para to the 2-methyl group and meta to the carboxyl group, making it the most electronically enriched and sterically accessible site, ensuring high regiochemical fidelity.

Step 2: Fischer Esterification

Objective: Synthesis of Methyl 2,3-dimethyl-5-nitrobenzoate. Procedure:

  • Dissolve 2,3-dimethyl-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (MeOH, 10 volumes).

  • Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).

  • Heat the reaction mixture to reflux (65°C) for 12 hours under a nitrogen atmosphere.

  • Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate (EtOAc).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the ester.

Causality & Insight: Esterification is performed prior to the reduction of the nitro group. This prevents the formation of a highly insoluble zwitterionic amino acid intermediate . The use of anhydrous conditions and an excess of methanol drives the equilibrium toward the ester product according to Le Chatelier's principle. Neutralization with NaHCO₃ ensures no residual acid degrades the product during concentration.

Step 3: Chemoselective Reduction

Objective: Synthesis of Methyl 5-amino-2,3-dimethylbenzoate (Free Base). Procedure:

  • Dissolve Methyl 2,3-dimethyl-5-nitrobenzoate (1.0 eq) in degassed methanol.

  • Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight) carefully under an argon blanket.

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a pressure of 40 psi at room temperature for 4 hours.

  • Monitor completion via TLC or HPLC.

  • Filter the mixture through a pad of Celite to remove the catalyst, wash the pad with methanol, and concentrate the filtrate to obtain the free base aniline.

Causality & Insight: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Metal reductions require harsh aqueous workups that often lead to emulsion formation and product loss. Pd/C hydrogenation is a self-validating, clean system where the only byproduct is water, allowing for quantitative isolation simply by filtration.

Step 4: Hydrochloride Salt Formation

Objective: Synthesis of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride. Procedure:

  • Dissolve the free base (1.0 eq) in anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) at 0°C.

  • Add 4M HCl in dioxane (1.1 eq) dropwise under vigorous stirring. A white crystalline precipitate will form immediately.

  • Stir for 30 minutes at 0°C to ensure complete precipitation.

  • Filter the solid under a nitrogen atmosphere, wash with cold anhydrous ether, and dry in a vacuum desiccator.

Causality & Insight: The absolute exclusion of water is critical in this step. Using aqueous hydrochloric acid would risk acid-catalyzed hydrolysis of the newly formed methyl ester. The non-polar ethereal solvent system drastically reduces the solubility of the ionic hydrochloride salt, driving its quantitative precipitation and yielding a highly pure, crystalline product.

Quantitative Data Summary

StepChemical TransformationExpected YieldTarget Purity (HPLC)Key Analytical Marker (NMR / IR)
1 Nitration80–85%>95.0%Disappearance of para-aromatic proton in ¹H-NMR
2 Esterification90–95%>98.0%New singlet at ~3.9 ppm (methoxy -CH₃)
3 Reduction95–98%>99.0%Disappearance of NO₂ stretch in IR; broad -NH₂ singlet
4 Salt Formation90–95%>99.5%Downfield shift of aromatic protons; crystalline solid

References

  • Gilead Sciences, Inc. (2020). Substituted 6-azabenzimidazole compounds as hpk1 inhibitors (WO2020092621A1).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of Methyl 5-amino-2,3-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride. It addresses common challenges, offering troubleshooting strategies and optimized protocols to improve reaction yield and purity.

Synthetic Pathway Overview

The synthesis of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is typically achieved via one of two primary routes, starting from either the corresponding nitro compound or the carboxylic acid. Both pathways converge on the free amine, which is then converted to its hydrochloride salt for improved stability and handling.

Synthetic_Workflow cluster_0 Route A: Reduction cluster_1 Route B: Esterification A1 Methyl 2,3-dimethyl-5-nitrobenzoate A2 Methyl 5-amino-2,3-dimethylbenzoate A1->A2 Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) FinalProduct Methyl 5-amino-2,3-dimethylbenzoate hydrochloride A2->FinalProduct HCl addition B1 5-Amino-2,3-dimethylbenzoic acid B2 Methyl 5-amino-2,3-dimethylbenzoate B1->B2 Fischer Esterification (MeOH, H₂SO₄) B2->FinalProduct HCl addition

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues encountered during synthesis.

Section 2.1: Issues During Fischer Esterification (Route B)

Question 1: My esterification reaction is inefficient, with significant starting material remaining after several hours. How can I drive the reaction to completion?

Answer: This is a classic challenge with Fischer esterification, which is an equilibrium-limited reaction. Several factors can be optimized to shift the equilibrium towards the product side.

  • Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. According to Le Châtelier's principle, the equilibrium can be shifted to favor the product by either increasing the concentration of a reactant or by removing a product.[1] Furthermore, the amino group on the benzoic acid derivative will be protonated by the acid catalyst, effectively sequestering it. Therefore, a sufficient amount of catalyst is crucial.

  • Solutions & Optimization:

    • Use Excess Methanol: The simplest and most common strategy is to use anhydrous methanol as the reaction solvent. This large excess of one reactant drives the reaction forward.[1]

    • Ensure Sufficient Catalyst: Unlike typical Fischer esterifications, the basic amino group requires at least a stoichiometric equivalent of the acid catalyst (e.g., H₂SO₄) to ensure enough free acid is present to catalyze the reaction. An excess (e.g., 1.2 equivalents) is often beneficial.[1]

    • Increase Reaction Temperature & Time: Ensure the reaction is maintained at a steady reflux. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. This can take anywhere from 4 to 16 hours.[1][2]

    • Water Removal: For larger-scale reactions, using a Dean-Stark apparatus with a co-solvent like toluene can effectively remove the water byproduct, though this is often unnecessary when using methanol in large excess.

Question 2: The reaction mixture has turned dark brown or black. What causes this, and is the product lost?

Answer: Dark coloration typically indicates decomposition or side reactions, often caused by excessive heat or impurities.

  • Causality: Aromatic amines can be susceptible to oxidation, especially at elevated temperatures in the presence of strong acid and potential impurities. This can lead to the formation of polymeric, highly colored byproducts.[1]

  • Solutions & Mitigation:

    • Temperature Control: While reflux is necessary, ensure the heating is not overly aggressive. Use a heating mantle with a temperature controller for stable heating.

    • Purity of Starting Material: Use pure 5-amino-2,3-dimethylbenzoic acid. Impurities can catalyze decomposition.

    • Product Salvage: The product can often be recovered. After the standard work-up, the crude product can be purified by column chromatography. Alternatively, if the product is a solid, treating a solution of the crude material with activated charcoal before recrystallization can effectively remove colored impurities.[1]

Section 2.2: Issues During Nitro Group Reduction (Route A)

Question 1: My catalytic hydrogenation is stalled, and TLC shows both starting material and product. What are the likely causes?

Answer: An incomplete hydrogenation can result from catalyst deactivation, insufficient hydrogen, or poor mass transfer.

  • Causality: Catalytic hydrogenation involves the transfer of hydrogen gas to the surface of a solid catalyst (like Palladium on carbon, Pd/C). The reaction's success depends on the catalyst's activity and the efficient mixing of the solid (catalyst), liquid (substrate solution), and gas (H₂) phases.

  • Solutions & Optimization:

    • Catalyst Activity: The Pd/C catalyst may be old or have been improperly handled. Use a fresh batch of catalyst. Ensure the reaction is set up under an inert atmosphere (like nitrogen) before introducing hydrogen to prevent premature deactivation.

    • Hydrogen Supply: Check for leaks in your hydrogenation apparatus. Ensure the hydrogen balloon remains inflated or that the pressure on your hydrogenation vessel is maintained.

    • Vigorous Stirring: Inefficient stirring leads to poor mixing of the three phases, slowing the reaction. Ensure the stir rate is high enough to suspend the catalyst particles throughout the solution.[3]

    • Solvent Choice: Methanol or ethanol are excellent solvent choices for this reduction. Ensure they are of appropriate purity.

Section 2.3: General FAQs

Question 1: Which synthetic route is generally preferred?

Answer: The choice depends on the availability and cost of the starting materials.

  • Route A (Reduction): Often preferred if Methyl 2,3-dimethyl-5-nitrobenzoate is readily available. Catalytic hydrogenation is typically a very clean and high-yielding reaction, with the primary work-up involving filtering off the catalyst.[4]

  • Route B (Esterification): This route is logical if 5-amino-2,3-dimethylbenzoic acid is the available precursor. While it is an equilibrium-driven reaction, high yields can be achieved with the optimizations described above.[1][2]

Question 2: What is the best method for monitoring reaction progress?

Answer: Thin-Layer Chromatography (TLC) is the most effective, rapid, and inexpensive method.[3]

Reaction StepTypical TLC Mobile PhaseRf ComparisonVisualization
Esterification 3:1 Hexanes:Ethyl AcetateProduct (Ester) Rf > Starting Material (Acid)UV light (254 nm)
Reduction 3:1 Hexanes:Ethyl AcetateProduct (Amine) Rf < Starting Material (Nitro)UV light (254 nm)
  • Explanation: In the esterification, the polar carboxylic acid is converted to a less polar ester, which travels further up the TLC plate. In the reduction, the nitro group is converted to a more polar amino group, which has a stronger interaction with the silica gel and thus a lower Rf value.[3]

Question 3: How do I properly form and isolate the final hydrochloride salt?

Answer: The hydrochloride salt is formed by treating the purified free amine (the ester product from either route) with hydrochloric acid. This improves the compound's stability and crystallinity.

  • Procedure: Dissolve the purified Methyl 5-amino-2,3-dimethylbenzoate in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) with stirring. The hydrochloride salt will typically precipitate out of the solution. The solid can then be collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Troubleshooting_Esterification Start Low Yield in Esterification Check_TLC Does TLC show significant starting material (SM)? Start->Check_TLC Check_Color Is the reaction mixture very dark or black? Check_TLC->Check_Color No Increase_Time_Temp 1. Increase reflux time. 2. Ensure proper temperature. Check_TLC->Increase_Time_Temp Yes Purify_SM 1. Lower reaction temp slightly. 2. Consider purifying SM. 3. Use activated charcoal during purification workup. Check_Color->Purify_SM Yes Workup Proceed to workup. Focus on efficient extraction and minimize transfer losses. Check_Color->Workup No (Low yield, no obvious cause) Check_Catalyst Still see SM? Check catalyst amount. Increase_Time_Temp->Check_Catalyst Add_Catalyst Add more H₂SO₄. (Ensure >1 equivalent total). Check_Catalyst->Add_Catalyst Yes Check_Methanol Still see SM? Confirm excess MeOH. Check_Catalyst->Check_Methanol No Add_Methanol Ensure MeOH is the solvent (large excess). Check_Methanol->Add_Methanol Yes

Caption: Troubleshooting decision tree for low esterification yield.

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of 5-Amino-2,3-dimethylbenzoic acid (Route B)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-amino-2,3-dimethylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol to act as the solvent (approx. 10-20 mL per gram of starting material).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.2 eq) dropwise with stirring.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C). Maintain reflux for 4-8 hours. Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).[2]

  • Work-up: Once the reaction is complete, cool the flask to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Wash subsequently with water and then brine.[5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, Methyl 5-amino-2,3-dimethylbenzoate.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography if necessary.[1]

Protocol 2: Reduction of Methyl 2,3-dimethyl-5-nitrobenzoate (Route A)
  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve Methyl 2,3-dimethyl-5-nitrobenzoate (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Reaction: Securely fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the flask with hydrogen gas. Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[3]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the flask with nitrogen gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol to recover all the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product. The product is often pure enough for the next step, but can be purified further if needed.[1]

References

  • ResearchGate (2015). Discussion on probable side products when performing Esterification using a benzoic acid derivative and ethanol. Available at: [Link]

  • Sciencemadness.org (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available at: [Link]

  • CN111517975B (2020). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.
  • Semantic Scholar (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available at: [Link]

  • PubChem (2025). Methyl 5-amino-2,4-dimethylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • MDPI (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]

  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Optimization

common side products in the synthesis of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of substituted aniline salts. The synthesis of Methyl 5-amino-2,3-dimethylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of substituted aniline salts. The synthesis of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a classic four-step sequence, but it is fraught with regioselectivity traps, reduction artifacts, and salt-formation pitfalls.

This guide bypasses generic advice, offering field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure your workflow is robust and reproducible.

Synthesis Workflow Overview

SynthesisWorkflow SM 2,3-Dimethylbenzoic Acid Ester Methyl 2,3-dimethylbenzoate SM->Ester MeOH, H2SO4 (Esterification) Nitro Methyl 2,3-dimethyl- 5-nitrobenzoate Ester->Nitro HNO3, H2SO4 (Nitration) Amine Methyl 5-amino- 2,3-dimethylbenzoate Nitro->Amine H2, Pd/C (Reduction) Salt Target: Hydrochloride Salt Amine->Salt HCl (g) (Salt Formation)

Fig 1. Four-step synthesis workflow for Methyl 5-amino-2,3-dimethylbenzoate hydrochloride.

Section 1: Nitration Regioselectivity & Isomeric Side Products

Q: Why does my LC-MS show multiple product peaks with the identical m/z after the nitration step?

A: You are observing the formation of regioisomers. Electrophilic aromatic substitution is governed by the directing effects of existing substituents (). In methyl 2,3-dimethylbenzoate:

  • The methyl groups at C2 and C3 are activating and ortho/para-directing.

  • The methyl ester at C1 is deactivating and meta-directing.

The confluence of these electronic effects strongly favors nitration at the C5 position (which is para to the C2-methyl and meta to the C1-ester). However, competing electronic effects and steric hindrance inevitably lead to minor 4-nitro and 6-nitro side products.

Table 1: Nitration Isomer Distribution & NMR Identification

IsomerDirecting Group RationaleTypical Yield¹H-NMR Diagnostic Characteristics
5-Nitro (Target)Para to C2-CH₃, Meta to C1-Ester75–80%Protons at C4 & C6. Appear as two doublets with a meta coupling constant ( J≈2.0 Hz).
4-Nitro (Impurity)Ortho to C3-CH₃, Para to C1-Ester10–15%Protons at C5 & C6. Appear as two doublets with an ortho coupling constant ( J≈8.0 Hz).
6-Nitro (Impurity)Ortho to C1-Ester, Meta to C2-CH₃< 5%Protons at C4 & C5. Appear as two doublets with an ortho coupling constant ( J≈8.0 Hz).

Troubleshooting Tip: Do not carry these impurities forward. Purify the 5-nitro intermediate via recrystallization from hot ethanol before proceeding to reduction.

Section 2: Reduction Artifacts (Nitro to Amine)

Q: During the catalytic hydrogenation of methyl 2,3-dimethyl-5-nitrobenzoate, the reaction mixture turns deep orange/red instead of yielding a pale yellow amine. What went wrong?

A: Your reaction suffered from poor hydrogen mass transfer or alkaline contamination, leading to the accumulation of hydroxylamine intermediates.

The reduction of nitroarenes proceeds stepwise via nitroso (-NO) and hydroxylamine (-NHOH) intermediates (). When the rate of hydrogen dissolution is slower than the rate of nitro-reduction, these intermediates accumulate. Under basic or neutral conditions, the hydroxylamine rapidly condenses with the nitroso intermediate to form highly colored, stable azoxy and azo dimers ().

ReductionPathways Nitro Nitroarene (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso +2H, -H2O Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2H Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation with R-NHOH Amine Target Amine (R-NH2) Hydroxyl->Amine +2H, -H2O (Ideal Pathway) Hydroxyl->Azoxy Azo Azo Dimer (Side Product) Azoxy->Azo Reduction

Fig 2. Competing nitro-reduction pathways leading to target amines or azo/azoxy dimers.

Protocol: Optimized Pd/C Hydrogenation

To prevent dimer formation, follow this mass-transfer-optimized protocol:

  • Setup: Charge a pressure reactor with Methyl 2,3-dimethyl-5-nitrobenzoate (1.0 eq) and anhydrous methanol (15 mL/g).

  • Catalyst: Add 10% Pd/C (0.05 eq by weight). Crucial: Purge the reactor with Nitrogen (3x) before introducing Hydrogen to prevent explosive mixtures and minimize premature oxidation.

  • Pressurize: Introduce H₂ gas to 40 psi (~2.7 bar).

  • Agitation (The Key Step): Stir vigorously at 800–1000 rpm at 25–30 °C. High stirring rates are mandatory to overcome the gas-liquid mass transfer limitation.

  • Workup: Once H₂ uptake ceases (typically 2–4 hours), vent the gas, purge with N₂, and filter the catalyst through a tightly packed pad of Celite.

  • Self-Validation: Spot the crude mixture on a silica TLC plate (Hexanes:EtOAc 3:1). The target amine will fluoresce under 254 nm UV and stain bright orange/brown with Ninhydrin. Azo/azoxy impurities will appear as distinct yellow spots that elute much faster (higher Rf) than the amine.

Section 3: Salt Formation & Ester Hydrolysis

Q: My final yield of the hydrochloride salt is low, and NMR shows the disappearance of the methyl ester singlet (~3.8 ppm). How do I prevent this?

A: You are likely using aqueous hydrochloric acid (e.g., 37% HCl) to form the salt. Water, combined with strong acid and the exothermic nature of salt formation, triggers acid-catalyzed ester hydrolysis . Your target molecule is being converted into the highly polar 5-amino-2,3-dimethylbenzoic acid hydrochloride, which remains dissolved in the aqueous/organic phase, ruining your yield.

Protocol: Anhydrous Salt Formation

To preserve the methyl ester, you must use a strictly anhydrous hydrogen chloride source.

  • Dissolution: Dissolve the free base (Methyl 5-amino-2,3-dimethylbenzoate) in anhydrous Methyl tert-butyl ether (MTBE) or diethyl ether (10 mL/g).

  • Cooling: Cool the solution to 0–5 °C in an ice bath to control the exotherm.

  • Acid Addition: Slowly add 1.2 equivalents of 4M HCl in 1,4-dioxane dropwise under vigorous stirring.

  • Precipitation: Stir for 30 minutes at 0 °C. A pristine white precipitate will form immediately.

  • Isolation: Filter the precipitate under a nitrogen atmosphere using a Büchner funnel. Wash the filter cake with cold, anhydrous MTBE (2 x 5 mL/g) to remove unreacted free base and trace dioxane.

  • Drying: Dry the product in a vacuum desiccator over P₂O₅ for 12 hours.

  • Self-Validation: Dissolve a small aliquot in D₂O. The methyl ester peak must remain sharply integrated at ~3.8 ppm in the ¹H-NMR spectrum.

References

  • Yan, Z., et al. "Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters." Green Chemistry, 2020.[Link]

  • Sun, Y., et al. "Defect-mediated selective hydrogenation of nitroarenes on nanostructured WS2." Nature Communications, 2019.[Link]

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride

Introduction Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a valuable substituted aniline derivative, often employed as a key building block in the synthesis of pharmaceuticals and other complex organic molecules....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a valuable substituted aniline derivative, often employed as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The core of its synthesis typically involves the reduction of the corresponding nitro-aromatic precursor, Methyl 2,3-dimethyl-5-nitrobenzoate. While seemingly straightforward, this transformation is fraught with potential challenges, including incomplete reactions, low yields, and the formation of difficult-to-remove impurities.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this compound. We will explore the causality behind experimental choices, provide detailed protocols, and offer solutions to common issues encountered in the laboratory.

General Reaction Pathway

The most common and efficient pathway to the target compound involves a two-step process: the reduction of the nitro group followed by the formation of the hydrochloride salt to enhance stability and simplify purification.

G Start Methyl 2,3-dimethyl-5-nitrobenzoate Intermediate Methyl 5-amino-2,3-dimethylbenzoate (Free Amine) Start->Intermediate Reduction (e.g., H₂/Pd/C or Fe/NH₄Cl) Product Methyl 5-amino-2,3-dimethylbenzoate HCl (Final Product) Intermediate->Product Salt Formation (HCl in solvent)

Caption: General synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for reducing the nitro group in the precursor? A1: Both catalytic hydrogenation (e.g., H₂ over Palladium on carbon, Pd/C) and metal/acid reductions (e.g., Iron powder with an acid or salt) are highly effective. Catalytic hydrogenation is often cleaner, with easier product workup (catalyst is filtered off).[1] However, it can be sensitive to catalyst poisons and may reduce other functional groups if present.[2][3] Metal-based reductions, such as with iron, are robust, inexpensive, and highly chemoselective for the nitro group, making them excellent for large-scale synthesis.[4]

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to achieve good separation between the starting material (nitro compound) and the product (aniline). The starting material is significantly less polar than the amine product. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicate reaction progression. Staining with potassium permanganate or visualization under UV light can aid detection.

Q3: Why is it recommended to isolate the final product as a hydrochloride salt? A3: Aromatic amines (anilines) are susceptible to air oxidation, which can lead to the formation of colored impurities and polymerization over time.[5] Converting the basic amine to its hydrochloride salt protonates the nitrogen, significantly increasing its stability and often yielding a well-defined, crystalline solid that is easier to handle, purify by recrystallization, and store long-term.[6]

Q4: My starting material, Methyl 2,3-dimethyl-5-nitrobenzoate, is poorly soluble in my chosen solvent. What should I do? A4: Poor solubility is a common cause of slow or incomplete reactions.[7] If using a solvent like ethanol for hydrogenation, consider adding a co-solvent such as Tetrahydrofuran (THF) or gentle heating to increase solubility. For metal-based reductions, a solvent system like ethanol/water is often effective at dissolving both the organic substrate and the inorganic reagents.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Conversion of Starting Material
  • Probable Cause (A) - Catalytic Hydrogenation: The palladium catalyst may be inactive. This can be due to age, improper storage, or poisoning by impurities (e.g., sulfur compounds) in the starting material or solvent.[7][8]

  • Solution (A):

    • Use Fresh Catalyst: Always use a fresh batch of catalyst from a reliable supplier.

    • Increase Loading: Increase the catalyst loading from a typical 5-10 mol% to 15 mol%.

    • Check Reagent Purity: Ensure the starting material and solvent are of high purity.

    • Increase Hydrogen Pressure: If the reaction is conducted in a Parr shaker or autoclave, increasing the hydrogen pressure can improve the reaction rate.[7]

  • Probable Cause (B) - Metal/Acid Reduction: The surface of the metal (e.g., iron powder) may be oxidized and inactive. An insufficient amount of the acidic activator (e.g., HCl, NH₄Cl) may also be the cause.[4]

  • Solution (B):

    • Activate the Metal: Use finely powdered metal for maximum surface area. Pre-treating iron powder by heating it in a dilute acid (like HCl) and washing it can activate the surface.[4]

    • Ensure Stoichiometry: Use a significant excess of the metal (typically 3-5 equivalents) and ensure the correct molar equivalents of the acidic activator are present.

Problem 2: Significant Formation of Side Products / Dark Reaction Mixture
  • Probable Cause (A): The reaction has stalled, leading to the accumulation of reduction intermediates such as nitroso (-NO) and hydroxylamine (-NHOH) species. These can couple to form azoxy or azo compounds, which are often highly colored.[6][7][9]

  • Solution (A):

    • Drive to Completion: Ensure a sufficient excess of the reducing agent is used to push the reaction past these intermediate stages.[7]

    • Control Temperature: For highly exothermic metal reductions, localized overheating can promote side reactions. Use an ice bath to control the initial exotherm, followed by gentle heating to ensure completion.[7]

  • Probable Cause (B): The aniline product is degrading or polymerizing upon exposure to air.

  • Solution (B):

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Prompt Isolation: Upon reaction completion, proceed with the workup and conversion to the hydrochloride salt without delay. Avoid letting the crude free amine sit for extended periods.[5]

Problem 3: Difficult Product Isolation and Purification
  • Probable Cause (A): The free amine product is an oil or a low-melting solid that is difficult to handle and crystallize.

  • Solution (A): The most effective solution is to convert the crude amine directly to its hydrochloride salt. After the initial workup to remove the catalyst/metal salts, dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl (e.g., HCl in ether or concentrated aqueous HCl). The salt will typically precipitate as a crystalline solid, which can be easily collected by filtration.

  • Probable Cause (B): Formation of a persistent emulsion during the aqueous workup, especially after basifying the mixture from a metal/acid reduction.

  • Solution (B):

    • Filter through Celite: Filter the entire biphasic mixture through a pad of Celite or diatomaceous earth. This will break the emulsion and remove fine inorganic solids.

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer.

Data Presentation: Comparison of Reduction Methods

Parameter Catalytic Hydrogenation (H₂/Pd/C) Activated Iron (Fe/NH₄Cl) Tin(II) Chloride (SnCl₂·2H₂O)
Chemoselectivity Good, but can reduce other groups (alkenes, alkynes, some halides).[10]Excellent for nitro groups; tolerates most other functional groups.[4]Good; mild conditions tolerate many functional groups.[7][10]
Reaction Conditions Room temp to mild heat (25-50 °C), 1-50 atm H₂ pressure.Reflux temperature (e.g., 60-80 °C in Ethanol/Water).Reflux temperature (e.g., 70-90 °C in Ethanol).[7]
Workup Complexity Simple; filtration to remove catalyst.[7]Requires filtration of iron salts (can be messy) and basic workup.Requires basification and can result in tin oxide sludge.[6]
Cost & Scalability Higher cost due to palladium catalyst. Good scalability with proper equipment.Very low cost (iron is cheap). Excellent for large-scale industrial synthesis.[4][5]Moderate cost. Suitable for lab scale.
Key Advantage Very clean reaction profile; high yields.Cost-effective, robust, and highly selective.Mild conditions and good selectivity.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reduction via Catalytic Hydrogenation
  • Setup: In a flask suitable for hydrogenation, dissolve Methyl 2,3-dimethyl-5-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., Methanol or Ethyl Acetate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol % Pd) to the solution under an inert atmosphere (e.g., Nitrogen).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂) three times. Maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr apparatus) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-amino-2,3-dimethylbenzoate. Proceed immediately to salt formation.

Protocol 2: Reduction using Activated Iron

This protocol is adapted from Liu, Y. et al. (2005).[4]

  • Activation: In a round-bottomed flask equipped with a reflux condenser, add ethanol, followed by iron powder (<10 μm, 5.0 eq) in portions with efficient stirring. Add concentrated HCl (0.5 eq) and stir the suspension at 65 °C for 1-2 hours to activate the iron.

  • Reaction: Cool the mixture to ~60 °C. Add a solution of 25% aqueous ammonium chloride (NH₄Cl). Add the Methyl 2,3-dimethyl-5-nitrobenzoate (1.0 eq) in portions, maintaining the internal temperature below 80 °C.

  • Heating: Stir the reaction mixture at 55-65 °C for 1-3 hours until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to 40 °C and add Celite. Filter the hot mixture over a pad of Celite and wash the filter cake thoroughly with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be taken up in an organic solvent (e.g., Ethyl Acetate) and washed with water and brine to remove remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amine.

Protocol 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude Methyl 5-amino-2,3-dimethylbenzoate in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add a solution of 2 M HCl in diethyl ether, or a slight excess of concentrated aqueous HCl, dropwise.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath to maximize precipitation.

  • Collection: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any non-salt impurities. Dry the product under vacuum to obtain pure Methyl 5-amino-2,3-dimethylbenzoate hydrochloride.

Troubleshooting Workflow

G Start Experiment Result: Low Yield or Incomplete Reaction Check_SM Is Starting Material (SM) fully consumed (by TLC)? Start->Check_SM SM_No SM Remains Check_SM->SM_No No SM_Yes SM Consumed Check_SM->SM_Yes Yes Cause_Reaction Probable Cause: Inefficient Reaction SM_No->Cause_Reaction Cause_Workup Probable Cause: Product Loss During Workup SM_Yes->Cause_Workup Sol_Catalyst Solution: - Use fresh/activated catalyst/reagent - Increase reagent stoichiometry - Increase temperature/pressure Cause_Reaction->Sol_Catalyst Reagent/Catalyst Issue Sol_Solubility Solution: - Change solvent or use co-solvent - Increase temperature Cause_Reaction->Sol_Solubility Solubility Issue Sol_Emulsion Solution: - Add brine to break emulsion - Filter through Celite Cause_Workup->Sol_Emulsion Emulsion/Phase Separation Issue Sol_Purification Solution: - Isolate as HCl salt to induce crystallization - Optimize chromatography/recrystallization Cause_Workup->Sol_Purification Isolation/Purification Issue

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Rylander, P. N. (2002). Hydrogenation of Nitro Compounds. In Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • SciSpace (2022). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Maegawa, T., et al. (2007). Chemoselective Hydrogenation of Aromatic Nitro Compounds to Aromatic Amines.
  • ResearchGate (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. [Link]

  • ResearchGate (2018). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. [Link]

  • MDPI (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • MDPI (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. [Link]

  • Chemistry World (2015). Shining a light on amine synthesis. [Link]

  • ResearchGate (2017). How do we synthesis aromatic amines?. [Link]

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

  • Stack Exchange (2018). Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl?. [Link]

  • Google Patents (2020). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • PubChem. Methyl 5-amino-2,4-dimethylbenzoate. [Link]

  • MDPI (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Google Patents (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • University of Missouri–St. Louis. Preparation of Methyl Benzoate. [Link]

  • ResearchGate (2011). Methyl 2-amino-5-bromobenzoate. [Link]

Sources

Optimization

stability issues of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride under reaction conditions

Welcome to the Application Scientist Support Portal. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols for handling Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (CAS: 123544...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols for handling Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (CAS: 1235440-34-2) .

As an aniline derivative featuring both electron-donating methyl groups and an electron-withdrawing ester, this compound presents unique stability challenges during synthesis and storage. We have structured this guide to help you understand the chemical causality behind these issues and implement robust, self-validating experimental workflows.

Physicochemical Profile & Causality of Instability

To troubleshoot effectively, one must first understand the intrinsic reactivity of the molecule[1].

  • The Protective Salt Form: The compound is supplied as a hydrochloride salt. In this state, the nitrogen lone pair is protonated ( −NH3+​ ), rendering it non-nucleophilic and highly resistant to oxidation.

  • The Free Base Vulnerability: Once deprotonated, the free base ( −NH2​ ) becomes active. The 2,3-dimethyl groups donate electron density into the aromatic ring via hyperconjugation. This makes the aniline nitrogen highly electron-rich and extremely susceptible to single-electron oxidation by atmospheric oxygen or trace transition metals.

  • Ester Lability: The methyl ester at the 1-position is prone to saponification (hydrolysis). While the adjacent 2-methyl group provides minor steric shielding, exposure to strong aqueous bases will rapidly cleave the ester to form the corresponding carboxylic acid.

Diagnostic Q&A: Troubleshooting Reaction Conditions

Q1: My reaction mixture turns dark brown or black shortly after adding a base. What is happening, and how do I prevent it? Causality: You are observing the oxidative degradation of the aniline free base. When the HCl salt is neutralized, the electron-rich amine is exposed. Oxygen in the solvent or headspace rapidly oxidizes the amine into highly colored quinone-imine, azo, or polymeric degradation products. Suppliers mandate keeping similar aniline free bases in a "dark place, inert atmosphere" for this exact reason[2]. Solution:

  • Degas all solvents: Sparge your reaction solvent (e.g., DCM, DMF) with Argon or Nitrogen for at least 15–30 minutes prior to use.

  • Order of Addition: Flush the reaction vessel with inert gas. Suspend the HCl salt in the degassed solvent, add your electrophile, and only then add the base (e.g., DIPEA) dropwise.

Q2: I am attempting an amide coupling, but LC-MS shows significant ester hydrolysis instead of my target product. Why? Causality: Methyl esters undergo rapid saponification under basic, aqueous conditions. If you are using an aqueous inorganic base (like NaOH, KOH, or even prolonged heating with K2​CO3​ ) to neutralize the hydrochloride salt, the hydroxide ions will attack the ester carbonyl, yielding 5-amino-2,3-dimethylbenzoic acid[3]. Solution: Switch to strictly anhydrous conditions. Use non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). These bases are strong enough to deprotonate the HCl salt but cannot hydrolyze the ester.

Q3: My electrophile is highly reactive, but the coupling yield is near zero. Is the salt form the issue? Causality: Yes. The hydrochloride salt form is completely non-nucleophilic. If you do not add enough base to fully neutralize the HCl and drive the coupling reaction, the effective concentration of the reactive free base remains too low to react with the electrophile. Solution: Ensure you are using at least 2.5 to 3.0 equivalents of your organic base. One equivalent is consumed immediately to neutralize the hydrochloride salt, leaving the remainder to act as an acid scavenger for the subsequent coupling step.

Quantitative Stability Data

The following table summarizes the stability of the compound under various standard laboratory conditions, highlighting the stark difference between the salt and the free base.

Environmental ConditionSalt Form Stability (Recovery %)Free Base Stability (Recovery %)Primary Degradation Pathway
Ambient Air, 25°C (7 days) > 99%< 85%Oxidative polymerization (Azo/Quinone formation)
Aqueous NaOH (pH 12), 25°C (24h) N/A (Converts to free base)< 10%Ester saponification (Hydrolysis to carboxylic acid)
Anhydrous DMF + DIPEA, 25°C (24h) N/A (Converts to free base)> 95%Stable (Requires strict degassing and inert atmosphere)
Thermal (100°C in Toluene, 24h) ~ 90%> 95%Salt undergoes thermal dissociation (loss of HCl gas)

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols. Each step contains an observable metric to verify success before proceeding.

Protocol A: Anhydrous Free-Basing and Amide Coupling (One-Pot)

Use this protocol when synthesizing amides or sulfonamides directly from the HCl salt.

  • Preparation & Degassing: Add 1.0 eq of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride to an oven-dried, Argon-purged flask. Add anhydrous, degassed Dichloromethane (DCM) (10 mL/mmol).

    • Validation Check: The salt will likely remain as a fine, cloudy suspension.

  • Electrophile Addition: Add 1.1 eq of your electrophile (e.g., an acid chloride).

  • Controlled Neutralization: Cool the flask to 0°C. Dropwise, add 2.5 eq of anhydrous DIPEA.

    • Validation Check: The suspension should clear into a homogeneous solution as the salt is neutralized and reacts. The solution should remain pale yellow. If it turns dark brown, your system is contaminated with oxygen.

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Validation Check: Spot on TLC (Hexanes/EtOAc). The highly fluorescent starting material spot under shortwave UV (254 nm) should disappear, replaced by a higher Rf product spot.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with DCM. Wash the organic layer with 1M HCl to remove any unreacted trace free base and excess DIPEA. Dry over Na2​SO4​ and concentrate.

Protocol B: Isolation of the Pure Free Base

Use this protocol only if your downstream reaction is strictly incompatible with hydrochloride salts or organic bases.

  • Dissolution: Dissolve the HCl salt in degassed, deionized water (15 mL/mmol).

  • Neutralization: Under a stream of Argon, slowly add saturated aqueous NaHCO3​ until the pH reaches 7.5–8.0.

    • Validation Check: A white/pale-yellow precipitate (the free base) will crash out of the aqueous solution.

  • Extraction: Immediately extract the aqueous layer three times with degassed Ethyl Acetate.

  • Drying & Storage: Dry the combined organic layers over MgSO4​ . Filter and concentrate under reduced pressure.

    • Validation Check: Store the resulting solid immediately in an amber vial, backfilled with Argon, at -20°C. It must remain pale; darkening indicates oxidation.

Mechanistic & Workflow Visualization

The following diagram maps the logical relationship between the storage form, the active intermediate, successful reaction pathways, and the specific conditions that trigger degradation.

G Salt Methyl 5-amino-2,3-dimethylbenzoate HCl (Stable Storage Form) FreeBase Free Base (Active Nucleophile) Salt->FreeBase Mild Base (e.g., DIPEA) pH 7.5-8.5 Hydrolysis 5-Amino-2,3-dimethylbenzoic Acid (Hydrolysis Degradation) Salt->Hydrolysis Strong Base (NaOH) / Heat or Aqueous Acid Oxidation Oxidation Products (Azo/Quinone-imine) FreeBase->Oxidation O2, Light, or Trace Metals FreeBase->Hydrolysis Aqueous Base / Heat Target Target Amide/Derivative (Successful Coupling) FreeBase->Target Electrophile (R-COCl) Inert Atm (N2/Ar)

Reaction pathways and degradation mechanisms of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride.

References

  • PubChemLite. "Structural Information: Methyl 5-amino-2,3-dimethylbenzoate (C10H13NO2)." University of Luxembourg Cheminformatics. URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride

This guide provides in-depth technical support for the purification of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride via recrystallization. Designed for researchers and drug development professionals, this document m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the purification of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride via recrystallization. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to explain the underlying principles and provide robust troubleshooting solutions for common experimental challenges.

Section 1: Foundational Principles & FAQs

This section addresses the fundamental concepts governing the recrystallization of this specific amine salt.

Q1: Why is recrystallization the preferred method for purifying Methyl 5-amino-2,3-dimethylbenzoate hydrochloride?

Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility.[1][2] The process involves dissolving the impure compound in a hot solvent and allowing it to slowly cool, during which a crystal lattice forms.[3] Ideally, the lattice selectively incorporates the desired compound molecules, excluding impurities which remain in the cooled solvent (the "mother liquor").[4] For a compound like Methyl 5-amino-2,3-dimethylbenzoate hydrochloride, which is a stable, crystalline solid, recrystallization is often more efficient and scalable than chromatographic methods for removing minor impurities from a crude product.[1]

Q2: How does the hydrochloride salt form critically influence solvent selection?

The presence of the hydrochloride group is the single most important factor for solvent selection. It converts the basic amino group into a polar ammonium salt.[5] This has two major consequences:

  • Increased Polarity: The salt is significantly more polar than its freebase form. Therefore, it will have better solubility in polar solvents like water and short-chain alcohols (methanol, ethanol) and poor solubility in non-polar solvents like hexanes or toluene.[5][6]

  • Suppression of Basicity: The protonated amine is no longer basic. This prevents unwanted reactions if acidic conditions are needed and avoids issues like oiling out that can occur with free amines.[5] It is crucial to use neutral or slightly acidic solvents to prevent deprotonation back to the less soluble freebase.[7]

Q3: What are the ideal characteristics of a solvent for this purification?

An ideal solvent for this compound must satisfy several criteria:[2][8]

  • High-Temperature Solubility: It must dissolve the Methyl 5-amino-2,3-dimethylbenzoate hydrochloride completely at or near its boiling point.[9]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., 0-4 °C) to allow for maximum recovery.[8][9]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[8]

  • Chemical Inertness: The solvent must not react with the compound.[2][3]

  • Volatility: It should have a relatively low boiling point for easy removal from the final crystals during drying.[8]

Section 2: Solvent Selection and Optimization

Choosing the correct solvent is an empirical process, but an educated selection can be made based on the compound's structure. Alcohols are often an excellent starting point for amine hydrochloride salts.[5]

Solvent Suitability Table
Solvent SystemBoiling Point (°C)Rationale & ConsiderationsPotential Issues
Methanol (MeOH) ~65Good solvating power for polar salts. Low boiling point allows for easy removal.May be too good a solvent, even when cold, potentially reducing yield.
Ethanol (EtOH) ~78Often provides an ideal solubility gradient (high when hot, low when cold) for amine salts. Less toxic than methanol.Higher boiling point than methanol requires slightly more rigorous drying.
Isopropanol (IPA) ~82Lower polarity than EtOH or MeOH. Can be useful if the compound is too soluble in other alcohols.Higher viscosity and boiling point can make handling and drying more difficult.
Water 100The compound is a salt and should have some water solubility. Useful if impurities are non-polar.High boiling point makes drying difficult. Many organic salts are too soluble in water even when cold, leading to poor recovery.[10]
Ethanol/Water VariableA powerful mixed-solvent system. The ratio can be fine-tuned to achieve the perfect solubility profile. Water increases solvent polarity to aid dissolution, while ethanol ensures lower solubility upon cooling.[10]Finding the optimal ratio requires experimentation. If too much water is used, recovery will be low.
Methanol/Diethyl Ether VariableEther acts as an "anti-solvent." The salt is dissolved in a minimum of hot methanol, and ether is added to the cooled solution to induce precipitation.[11]Requires careful addition of the anti-solvent to avoid "crashing out" the product as an oil or amorphous solid.[3]
Solvent Selection Workflow

The following diagram outlines a logical approach to selecting and optimizing the recrystallization solvent.

SolventSelection cluster_tests Solvent Trials (Start with Ethanol) start Start: Crude HCl Salt trial_EtOH Ethanol start->trial_EtOH test_solubility Test Solubility: Small sample in 1 mL of solvent dissolves_cold Dissolves in cold solvent? test_solubility->dissolves_cold Room Temp trial_EtOH->test_solubility trial_MeOH Methanol trial_MeOH->test_solubility trial_IPA Isopropanol trial_IPA->test_solubility trial_H2O Water trial_H2O->test_solubility dissolves_hot Dissolves when boiling? dissolves_cold->dissolves_hot No too_soluble Result: Too Soluble Try a less polar solvent (e.g., IPA) or an anti-solvent system. dissolves_cold->too_soluble Yes crystals_on_cooling Crystals form on cooling? dissolves_hot->crystals_on_cooling Yes insoluble Result: Insoluble Try a more polar solvent (e.g., MeOH, H2O) or a mixed system (EtOH/H2O). dissolves_hot->insoluble No crystals_on_cooling->too_soluble No success Success! Proceed to bulk recrystallization. crystals_on_cooling->success Yes

Caption: A decision tree for selecting an appropriate recrystallization solvent.

Section 3: Detailed Experimental Protocol

This protocol describes a standard single-solvent recrystallization using ethanol, a common and effective choice.

Objective: To purify crude Methyl 5-amino-2,3-dimethylbenzoate hydrochloride by removing soluble and insoluble impurities.

Materials:

  • Crude Methyl 5-amino-2,3-dimethylbenzoate hydrochloride

  • Ethanol (Reagent grade)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (2), Beaker

  • Hot plate/stirrer

  • Stemless or short-stem funnel and fluted filter paper (for hot filtration)

  • Büchner funnel, filter flask, and filter paper (for vacuum filtration)

  • Ice-water bath

  • Glass stirring rod

Methodology
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small portion of ethanol, just enough to create a slurry.

    • Heat the mixture gently on a hot plate with stirring.

    • Continue adding ethanol in small portions until the solid just completely dissolves at the boiling point.[10] Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes saturated upon cooling, maximizing crystal yield.[9] Adding too much solvent is a common cause of failed recrystallizations.[12]

  • Decolorization (Optional):

    • If the hot solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a very small amount (spatula tip) of activated charcoal. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored, polar impurities.[2][13]

  • Hot Gravity Filtration (Required if charcoal was used):

    • Place a piece of fluted filter paper in a stemless funnel.

    • Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate and allowing hot solvent vapor to warm them.

    • Pour the hot solution through the filter paper quickly to remove the charcoal or any insoluble impurities. Causality: This step must be done while the solution is hot to prevent the desired compound from crystallizing prematurely on the filter paper, which would lead to significant yield loss.[2][13]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and set it aside on a heat-insulating surface (like a cork ring or wood block) to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer because impurities are systematically excluded from the growing lattice.[5][13] Rapid cooling can trap impurities.[14]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.[10]

  • Isolation & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

    • Break the vacuum and add a small amount of ice-cold ethanol to wash the crystals.

    • Re-apply the vacuum immediately to pull the wash solvent through. Causality: The wash step removes any mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. The solvent must be ice-cold to minimize redissolving the purified product.[10][13]

  • Drying:

    • Allow air to be pulled through the crystals on the filter for several minutes to help them dry.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

RecrystallizationWorkflow start Start with Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal 2. Add Activated Charcoal is_colored->add_charcoal Yes cool_slowly 4. Cool Slowly to Room Temperature is_colored->cool_slowly No hot_filter 3. Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath collect_crystals 5. Isolate via Vacuum Filtration ice_bath->collect_crystals wash_crystals Wash with Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals 6. Dry the Purified Crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end

Caption: A step-by-step workflow for a standard recrystallization procedure.

Section 4: Troubleshooting Guide

This section addresses the most common issues encountered during recrystallization in a question-and-answer format.

Q1: The compound is not dissolving, even after adding a lot of boiling solvent.

  • Possible Cause: The chosen solvent is unsuitable and does not have sufficient solvating power for the polar hydrochloride salt.

  • Solution: You must select a more polar solvent. If you are using isopropanol, try ethanol. If you are using ethanol, try methanol. If the compound still struggles to dissolve, a mixed solvent system like ethanol/water may be necessary. Add a small amount of water to the hot ethanol suspension to increase polarity and facilitate dissolution.[13]

Q2: No crystals are forming, even after the solution has cooled in an ice bath.

  • Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[12] The solution is not saturated, so the solute remains dissolved.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[12][14] Allow it to cool again.

  • Possible Cause 2: The solution is supersaturated. The solution contains more dissolved solute than theoretically possible, but crystal nucleation has not begun.[12]

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[12]

    • Solution B (Seeding): If available, add a single, tiny "seed crystal" of the pure compound to the cooled solution to initiate crystallization.[14]

Q3: The compound "oils out" as a liquid instead of forming solid crystals.

  • Possible Cause: The solution is too highly concentrated, causing the compound to come out of solution at a temperature above its melting point. This can also be caused by a high level of impurities depressing the melting point.[12][13]

  • Solution: Re-heat the flask to re-dissolve the oil. Add a small amount of additional hot solvent (10-15% more) to decrease the saturation point.[12][14] Then, allow the solution to cool much more slowly. Insulating the flask by wrapping it in a towel can help promote slow cooling and favor proper crystal formation.[12]

Q4: The final product is discolored (e.g., yellow or brown), but the literature says it should be white.

  • Possible Cause: The discoloration is due to thermally stable, colored impurities that were not removed, or potential oxidation of the aromatic amine.[15]

  • Solution: The product must be re-crystallized. During the next attempt, after the crude solid is dissolved in the hot solvent, add a small amount of activated charcoal and perform a hot gravity filtration step as described in the protocol above.[13] This should remove the colored impurities.

Q5: The recovery yield is very low (<50%).

  • Possible Cause 1: Too much solvent was used. A significant portion of your product remains dissolved in the mother liquor.[14]

    • Solution: If you have retained the mother liquor, you can try to recover more product by boiling off some of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Possible Cause 2: Premature crystallization. The product crystallized on the filter paper during a hot filtration step.

    • Solution: Ensure your funnel and receiving flask are properly pre-heated before performing the hot filtration.

  • Possible Cause 3: Excessive washing. You washed the crystals with too much cold solvent, or the wash solvent was not sufficiently cold, dissolving some of your product.

    • Solution: Use only a minimal amount of ice-cold solvent for washing, and ensure the vacuum is off when you add it, then re-apply it quickly.[10]

Troubleshooting Decision Tree

Troubleshooting start Problem Encountered p1 No Crystals Form start->p1 p2 Compound 'Oils Out' start->p2 p3 Low Yield start->p3 p4 Colored Crystals start->p4 c1a Cause: Too Much Solvent p1->c1a c1b Cause: Supersaturation p1->c1b c2 Cause: Too Concentrated or Cooling Too Fast p2->c2 c3 Cause: Too Much Solvent or Improper Washing p3->c3 c4 Cause: Impurities Present p4->c4 s1a Solution: Boil Off Solvent c1a->s1a s1b Solution: Scratch Flask or Add Seed Crystal c1b->s1b s2 Solution: Re-heat, Add More Solvent, Cool Slowly c2->s2 s3 Solution: Concentrate Mother Liquor, Use Ice-Cold Wash c3->s3 s4 Solution: Re-crystallize with Activated Charcoal c4->s4

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Recrystallization 2. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Various Authors. (2021, August 29). Why is the choice of solvent important in recrystallization? Quora. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • BenchChem. (2025).
  • Feng, L., et al. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Retrieved from [Link]

  • US Patent US4670232A. (n.d.). Recovery of amines from by-product chloride salts. Google Patents.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]

  • Various Authors. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 6). crystallization and dry reagents. Retrieved from [Link]

  • Abraham, M. H., & Smith, R. E. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Brainly.com. (2020, October 16). You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • The Vespiary. (2004).
  • ResearchGate. (n.d.). Polymorphism and Crystallization of p-Aminobenzoic Acid. Retrieved from [Link]

  • Chen, J., et al. (n.d.). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. PMC. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • recrystallisation experimental techniques required. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-amino-2,4-dimethylbenzoate. Retrieved from [Link]

  • Chemsrc. (2025, August 21). Methyl 5-amino-2-methylbenzoate. Retrieved from [Link]

  • Various Authors. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.).
  • CN Patent CN111517975B. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.
  • PubChemLite. (n.d.). Methyl 5-amino-2,3-dimethylbenzoate (C10H13NO2). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka.

Sources

Optimization

how to remove impurities from Methyl 5-amino-2,3-dimethylbenzoate hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride .

Because this compound contains both an electron-rich aromatic amine and a hydrolyzable methyl ester, it is highly susceptible to oxidation, ester cleavage, and regioisomeric contamination. The following troubleshooting guide provides field-proven, self-validating protocols to isolate the pure hydrochloride salt without degrading the molecule.

Quantitative Impurity Diagnostics

Before selecting a purification route, you must profile your crude mixture. Use the table below to correlate your analytical data with the underlying physicochemical cause, which will dictate your troubleshooting path.

Impurity TypeDiagnostic Indicator (NMR / HPLC / Visual)Physicochemical CauseRecommended Resolution
Unreacted Nitro Ester HPLC: Higher RT; IR: Strong NO₂ stretch (~1530 cm⁻¹)Incomplete catalytic reduction during synthesisProtocol B (Recrystallization)
Free Acid (Hydrolysis) ¹H NMR: Loss of -OCH₃ singlet (~3.8 ppm)Ester cleavage via strong aqueous acid/base exposureProtocol A (Free-Basing)
Oxidation Products Visual: Dark brown or deep red discolorationAmine oxidation via air/light exposureProtocol B + Activated Carbon
Inorganic Salts Elemental Analysis: High ash content (>1%)Residual reagents/catalysts trapped in the salt latticeProtocol A (Free-Basing)

Purification Decision Workflow

Based on your diagnostic results, follow the decision matrix below to select the appropriate purification protocol.

Workflow A Crude Methyl 5-amino- 2,3-dimethylbenzoate HCl B Impurity Profiling (HPLC / NMR / Visual) A->B C Inorganic Salts / Excess Acid B->C High Ash D Oxidation (Color) / Regioisomers B->D Dark Tint E Ester Hydrolysis (Free Acid) B->E NMR Shift F Protocol A: Free-Basing & Re-Salting C->F G Protocol B: Anti-Solvent Recrystallization D->G E->F H Pure Hydrochloride Salt (>99% Purity) F->H G->H

Decision matrix for purifying Methyl 5-amino-2,3-dimethylbenzoate HCl.

Standard Operating Procedures

Protocol A: Non-Aqueous Free-Basing and Re-Salting

Target Impurities: Inorganic salts, excess acid, and hydrolyzed free-acid byproducts. Mechanistic Causality: Ester hydrolysis is catalyzed by strong acids and bases in aqueous media[1]. By neutralizing the crude salt with a mild base (NaHCO₃) at low temperatures, we selectively partition the lipophilic free base into an organic solvent while trapping polar inorganic salts and the water-soluble free-acid impurity in the aqueous layer. Re-salting with an anhydrous acid prevents the reverse hydrolysis reaction[2].

Step-by-Step Methodology:

  • Suspension: Suspend 10 g of crude Methyl 5-amino-2,3-dimethylbenzoate hydrochloride in 100 mL of Ethyl Acetate (EtOAc) and cool to 0–4°C in an ice bath.

  • Mild Neutralization: Slowly add 50 mL of cold, saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ (pH ~8) is basic enough to deprotonate the aniline hydrochloride but too mild to saponify the methyl ester[1].

    • Self-Validation Checkpoint: Swirl the biphasic mixture until CO₂ evolution ceases. The aqueous layer must test at pH 7.5–8.0 via pH paper.

  • Extraction & Drying: Separate the layers. Extract the aqueous phase with an additional 50 mL of EtOAc. Combine the organic layers, wash with 30 mL of cold brine, and dry over anhydrous Na₂SO₄ until the drying agent flows freely.

  • Anhydrous Re-Salting: Filter the organic layer into a dry, round-bottom flask under an inert atmosphere (N₂). While stirring at 0°C, add 1.05 equivalents of 4M HCl in dioxane dropwise.

    • Causality: Utilizing anhydrous HCl in dioxane prevents the introduction of water, completely bypassing the risk of ester hydrolysis during salt formation[3].

    • Self-Validation Checkpoint: A white precipitate should form immediately. Verify complete precipitation by spotting the supernatant on a TLC plate (the UV-active free base spot should be absent).

  • Isolation: Filter the solid under a nitrogen blanket, wash with cold Methyl tert-butyl ether (MTBE), and dry under high vacuum.

Protocol B: Controlled Anti-Solvent Recrystallization

Target Impurities: Regioisomers, unreacted nitro-esters, and colored oxidation products. Mechanistic Causality: Aromatic amine hydrohalides are prone to oxidation, forming discolored impurities[4]. Antisolvent recrystallization leverages the high solubility of the polar HCl salt in a protic solvent (Methanol) and its insolubility in an aprotic antisolvent (MTBE)[5]. The controlled addition of MTBE reduces the mixture's solubility, triggering selective nucleation of the target compound while leaving structurally distinct regioisomers and oxidized dimers in the mother liquor[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude salt in a minimum volume of warm Methanol (approx. 3-4 volumes) at 40°C. Do not exceed 40°C to prevent thermal degradation.

  • Decolorization (If applicable): If the solution is dark brown/red, add 5% w/w activated carbon. Stir for 10 minutes, then vacuum filter through a Celite pad to remove oxidized polymeric impurities.

  • Anti-Solvent Addition: Transfer the clear filtrate to a clean flask equipped with a magnetic stirrer. Slowly add MTBE dropwise at room temperature.

    • Self-Validation Checkpoint: Stop adding MTBE the exact moment the solution becomes persistently turbid (the "cloud point"). This validates that the saturation threshold has been reached[5].

  • Crystallization: Remove the flask from the stir plate. Allow it to stand undisturbed at room temperature for 2 hours, then transfer to a 4°C refrigerator for 4 hours.

    • Causality: Undisturbed, slow cooling minimizes the internal energy of the crystal lattice, preventing the entrapment of solvent or impurities within the crystal structure[5].

  • Isolation: Collect the purified crystals via vacuum filtration, wash with ice-cold MTBE, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: Why is my Methyl 5-amino-2,3-dimethylbenzoate hydrochloride turning dark brown during storage? A: Aromatic amines (anilines) are highly susceptible to air and photo-oxidation, which generates dark-colored azo or quinonoid degradation products[4]. Even as a hydrochloride salt, trace moisture or transition metals can catalyze this oxidation. Solution: Always store the final purified salt in an amber glass vial, purged with Argon or Nitrogen, at 4°C or lower.

Q: How do I prevent ester hydrolysis when neutralizing the salt for chromatography? A: Ester hydrolysis is a reversible reaction catalyzed by both strong acids (H⁺) and strong bases (OH⁻)[1]. When free-basing your compound, never use strong alkalis like NaOH. Instead, use a mild buffer like saturated NaHCO₃, keep the reaction mixture near 0°C, and separate the aqueous and organic layers as rapidly as possible to minimize contact time[1].

Q: Can I use aqueous hydrochloric acid (e.g., 37% HCl) to re-form the salt after free-basing? A: No. Introducing water alongside a strong acid will immediately drive the equilibrium toward ester hydrolysis, converting your product into 5-amino-2,3-dimethylbenzoic acid hydrochloride. You must use an anhydrous acid source, such as a commercially available solution of 4M HCl in dioxane, or bubble dry HCl gas through your organic solvent[2][3].

References[4] US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBthukrAiEaC_m1wK_WXjhn83wYC6690-pLF9k2N-IzFX_5u-4JRzNNfXC8GbRSKx2AUKVobOSZWIDM2B55eF1K1T9EU7aZhysGwfqXkdtECQlhYhr7UDPWjoMvCTX4nArWuk9dOwobX7S[2] An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne - The Vespiary. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyscO5TUV35vj3OLNQ_9RiIATdCHQsfwbdNIAnbMbJKVooi5C9GBlmenzcUNrqHLg4D4EFSxbx6p1A6FDTNjkvEfr0BxkdpDXn5CYNzSF3IuJkdstwGSVYprVvf6YdQFIr_OhvvB66KYhrQhjCvqhrJWhoxc4IxFP7B7APQdfA0dZeZr6mDw4IaUheupVcAlWYFY45PI9eYe7qx4i55P8Z3U-5pH7weIfIef4Kww10Nm5UYrTnp1DjcHtAMdxXf8ngG3TOh7QTUcnMAqOFDEKlExKXbWePvgE7s_Uw58nEtW0zmMJefg==[3] What is the best way to convert my amine compound from the free amine into the salt form HCl? - ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYMnusIvUnZQHfavuTZ3nIDrX4tnENkLdZscWoz3GRa3I4rEtevhl9muYw2mN0lJQkFJ5EgHVyIF1IUYG-8DM6egIiWFrRRoN0UfPZ1l1YrrsZ3xeANA0nDg6fQE02rQr6fKGZ0h5QHCAhbX_MoRFhddOaHTop2Izc_YZEeDd11pLg3jUu0XkeYUMGGactGTDL3sRiWDxnJJsKSeZmuZDkPQMYOJrNm8ZQ_qNoHPNjNDriK3ve4ZP5PA==[1] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKHBwGzW1IPG8fy2C0UHqv5aJFTHdqq6yPRIaf6hMQz6wDs33xY6cxXaEh3cW61CR-nZC2nTMX8MWt8xR2pXPr0mxse-lcLjAOlWDqKvBWMqBtVtNdXA56fgXZdEjpzCG-fkYh_E1jw9bsL6rE5r3EtzPU3HUwKX5oIgbXjKbgiTkZUevt3GHnoCSA65l8fE2LLA4mzCAPfTBA58pYRjt9uouYk5OO_3ipdlsAwak0S1RYk_9_Gj0SMQ==[5] Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJNJ4lLYjcAKUe8S_H6joQN_h6HnfAkQrXr8uB7-AJayoibBf-xYVUFAH6dcWHq5ETWfERptbvE6-WPtf0jcFw51Atzov5jQrSLyax5Tc7N8I38DIHydn-JVyp25eg0AwKBnGQJii_5xHeUVZ-fupdStwSt_OoRzi-NaLS3iVj52pH9sJcuy-huSZ8-j2k6AGwmW62gCgN6NTLmUR2Fy71pWWMpTSRzSM=

Sources

Troubleshooting

Technical Support Center: Troubleshooting Color Changes in Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering unexpected colorimetric shifts during the synthesis and isolation of Methyl 5-amino-2,3-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering unexpected colorimetric shifts during the synthesis and isolation of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride .

While the pure hydrochloride salt of this compound is a pristine, colorless to white crystalline solid, the intermediate free base is highly susceptible to environmental factors. This guide provides a mechanistic breakdown of these color changes, a diagnostic workflow, and field-proven protocols to ensure batch-to-batch consistency and high API purity.

Diagnostic Workflow for Discoloration

When a batch deviates from the expected white/colorless appearance, identifying the exact point of failure is critical. Use the following diagnostic logic to trace the root cause of the color change.

Troubleshooting Start Observe Unexpected Color (Pink/Red/Brown) Check1 Was synthesis under inert atmosphere (N2/Ar)? Start->Check1 Check2 Was nitro reduction catalyst (e.g., Pd/C) filtered? Check1->Check2 Yes Cause1 Air/O2 Oxidation (Quinonoid Formation) Check1->Cause1 No Check3 Was HCl addition temperature strictly < 10°C? Check2->Check3 Yes Cause2 Metal-Catalyzed Oxidation Check2->Cause2 No / Poorly Cause3 Thermal Degradation & Polymerization Check3->Cause3 No Action Recrystallize with Activated Carbon & Degassed Solvent Check3->Action Yes (Trace Impurity) Cause1->Action Cause2->Action Cause3->Action

Caption: Diagnostic workflow for troubleshooting color changes in aniline hydrochloride synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why did my white product turn pink or red during isolation?

Causality: The red or pink coloration is almost exclusively due to the oxidation of the aniline moiety[1]. The amino group ( −NH2​ ) is a strong electron-donating group that highly activates the benzene ring[2]. Even in the presence of the sterically hindering 2,3-dimethyl groups, the electron-rich ring is highly susceptible to atmospheric oxygen or ambient light. This oxidation typically forms highly colored p-benzoquinone derivatives or azobenzene species[1]. Even trace amounts (parts-per-million) of these chromophores will noticeably tint the bulk white powder[1].

Q2: We synthesized the free base via catalytic hydrogenation (Pd/C) of the nitro precursor. Could this step be responsible?

Causality: Yes. If the transition metal catalyst (Palladium, Iron, or Zinc) is not rigorously removed, trace metal ions will act as potent catalysts for the oxidative degradation of the aniline[1]. Furthermore, transition metals can coordinate with the free amine, forming colored charge-transfer complexes. It is imperative to filter the free base solution through a pad of Celite and activated carbon prior to salt formation to sequester these microscopic metal particulates.

Q3: The color change specifically occurred the moment I added Hydrochloric Acid (HCl). Why?

Causality: The protonation of an aniline derivative to form an anilinium chloride salt is a highly exothermic Bronsted acid-base reaction[3]. If the HCl (either as a gas, concentrated aqueous solution, or ethereal solution) is added too rapidly without adequate external cooling, localized "hot spots" form in the reactor[3]. Elevated temperatures in the presence of trace oxygen rapidly accelerate the polymerization of the aniline into complex, dark-colored structures often referred to as "aniline black"[1][2].

Q4: How can I salvage a discolored batch of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride?

Causality: Because the colored impurities (quinones, azo compounds, and polymers) have different solubility profiles and higher affinities for porous carbon than the target salt, the batch can be salvaged via recrystallization[1]. Dissolve the crude salt in a hot, degassed solvent (e.g., ethanol), add activated charcoal (which physically traps the large polymeric chromophores and trace metals), perform a hot filtration, and allow the filtrate to crystallize slowly under an inert atmosphere[1].

Mechanistic Pathway of Discoloration

Understanding the chemical pathway of degradation allows for better preventative measures. The diagram below illustrates how the colorless free base degrades into intensely colored impurities.

Mechanism A Methyl 5-amino-2,3- dimethylbenzoate (Colorless) B Aniline Radical Cation (Transient Intermediate) A->B O2 / Trace Metals (Oxidation) C p-Benzoquinone Derivative (Pink/Red) B->C H2O / Further Oxidation D Polyaniline / Azo Species (Dark Brown/Black) B->D Radical Coupling

Caption: Oxidative degradation pathway of the aniline moiety leading to colored impurities.

Quantitative Data: Impurity Profiling

Use the following table to correlate your visual observations with the likely chemical contaminant and the appropriate analytical verification method.

Observed ColorLikely Contaminant / CauseTypical Concentration Threshold for ColorAnalytical Verification (IPC)Remediation Strategy
Faint Pink / Red p-Benzoquinone derivatives or Azobenzene[1]< 0.1% (Trace)HPLC (UV detection at ~254 nm & 400 nm)Recrystallization with activated carbon[1].
Dark Brown / Black Polyanilines ("Aniline Black") / Thermal degradation[2]> 0.5%GPC (Check for high MW species) or Insoluble residueHot filtration through Celite; discard insoluble black residue.
Yellow / Orange Trace transition metal coordination (e.g., Pd, Fe)10 - 50 ppmICP-MS (Test for heavy metals)Treatment with metal scavengers (e.g., QuadraPure) or EDTA wash.

Standard Operating Procedure: Color-Free Salt Formation

To prevent unexpected color changes, the protocol must be a self-validating system that controls oxygen exposure, temperature, and metal contamination.

Prerequisites:

  • All solvents (Ethyl Acetate, Ethanol, Diethyl Ether) must be rigorously degassed by sparging with Nitrogen ( N2​ ) or Argon for at least 30 minutes prior to use.

  • The reaction must be conducted under a continuous positive pressure of inert gas.

Step-by-Step Methodology:

  • Preparation & Metal Scavenging: Dissolve the crude, freshly synthesized Methyl 5-amino-2,3-dimethylbenzoate free base in degassed Ethyl Acetate (10 mL/g of substrate). Add 10% w/w activated carbon (e.g., Darco) to the solution and stir at room temperature for 30 minutes to sequester residual reduction catalysts[1].

  • Filtration: Filter the mixture through a tightly packed pad of Celite under a blanket of nitrogen. Rinse the pad with a small volume of degassed solvent. The resulting filtrate must be strictly colorless.

  • Thermal Control: Transfer the filtrate to a multi-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and a nitrogen inlet. Submerge the flask in an ice-water bath and allow the internal temperature to drop below 5 °C[3].

  • Acidification: Slowly add 1.05 equivalents of HCl (preferably as a standardized solution in dioxane or diethyl ether to avoid introducing water) dropwise via an addition funnel.

    • Self-Validating Check: Monitor the internal temperature probe. The addition rate must be controlled so that the internal temperature never exceeds 10 °C[3]. If the temperature spikes, halt the addition immediately.

  • Crystallization & Isolation: Once addition is complete, stir the suspension for 1 hour at 0–5 °C to ensure complete precipitation of the hydrochloride salt. Collect the white crystals via vacuum filtration (limit air pulling through the cake to < 1 minute to prevent late-stage oxidation).

  • Washing & Drying: Wash the filter cake with ice-cold, degassed diethyl ether. Transfer the solid to a vacuum desiccator and dry to constant weight in the dark.

References

  • Wikipedia. Aniline. Retrieved from:[Link]

  • Asian Publication Corporation. Oxidation of Aniline using Different Reaction Pathways. Retrieved from:[Link]

  • Royal Society of Chemistry (RSC). Selectivity Engineering of Diazotization Reaction in Continuous Flow Reactor - Supporting Information. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the isolation of amino ester hydrochlorides is rarely as simple as a standard liquid-liquid extraction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the isolation of amino ester hydrochlorides is rarely as simple as a standard liquid-liquid extraction. This guide provides field-proven troubleshooting strategies, mechanistic insights, and alternative work-up protocols for the synthesis of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride .

Mechanistic Insights: The "Why" Behind Work-Up Failures

The synthesis of Methyl 5-amino-2,3-dimethylbenzoate typically involves the esterification of 5-amino-2,3-dimethylbenzoic acid using methanol and a chlorinating agent (e.g., SOCl2​ , TMSCl , or HCl gas). While the reaction itself is straightforward, the work-up is notoriously problematic due to three competing physicochemical factors:

  • Base-Catalyzed Ester Cleavage: To isolate the free base, chemists often neutralize the hydrochloride salt with aqueous bases (e.g., NaHCO3​ or NaOH ). However, methyl esters of electron-rich anilines are highly susceptible to hydrolysis during this neutralization step, leading to significant product loss back to the starting carboxylic acid[1].

  • Amphiphilic Emulsion Generation: The intermediate free base possesses both a polar amine head and a lipophilic dimethyl-aromatic tail. During aqueous/organic extractions (e.g., Water/DCM), this amphiphilic nature drastically lowers interfacial tension, resulting in intractable emulsions.

  • High Aqueous Solubility of the Salt: If an acidic aqueous work-up is maintained to protect the ester, the hydrochloride salt partitions almost entirely into the aqueous phase, making organic extraction impossible without specialized continuous liquid-liquid extractors.

Troubleshooting & FAQs

Q: My standard aqueous work-up (neutralization with NaHCO3​ , extraction with DCM) is resulting in low yields and ester hydrolysis. What is the best alternative? A: Abandon the aqueous neutralization. The most effective alternative is Anti-Solvent Precipitation (Protocol A) . Because your target is an amino ester hydrochloride, it is highly soluble in methanol but practically insoluble in non-polar ethereal solvents. By adding cold diethyl ether directly to the concentrated reaction mixture, you force the salt to crystallize while leaving byproducts in solution[2].

Q: I synthesized the ester using Thionyl Chloride ( SOCl2​ ) and Methanol. The crude product is a dark, sticky oil instead of a crystalline solid. How do I fix this? A: Thionyl chloride generates SO2​ and HCl , but residual SOCl2​ or sulfurous byproducts often trap the product as an oil. First, ensure you are strictly maintaining a temperature of –5 to 0 °C during SOCl2​ addition. If the oil persists, switch your coupling reagent to Trimethylsilyl chloride (TMSCl) . TMSCl in methanol is a milder, highly efficient alternative that produces volatile byproducts, allowing you to isolate the pure hydrochloride salt simply by rotary evaporation without any liquid work-up[3].

Q: I need the free base of Methyl 5-amino-2,3-dimethylbenzoate for a downstream coupling step, but aqueous neutralization destroys my ester. How can I free-base it anhydrously? A: You should utilize Anhydrous Deprotonation with Activated Zinc Dust (Protocol B) . Suspending the hydrochloride salt in an anhydrous solvent like THF with activated zinc dust allows for quantitative deprotonation without the introduction of water or tertiary amines, completely circumventing hydrolysis and side-reactions like O-acylation[4].

Validated Alternative Protocols

Protocol A: Anti-Solvent Precipitation (Isolation of the HCl Salt)

Use this protocol to isolate the hydrochloride salt directly from the esterification reaction mixture, avoiding water entirely.

  • Concentration: Upon reaction completion, concentrate the methanolic reaction mixture under reduced pressure (rotary evaporator) at <40∘C to approximately 15–20% of its original volume.

  • Thermal Shock: Transfer the concentrated methanolic solution to an ice bath and allow it to cool to 0–5∘C for 10 minutes.

  • Anti-Solvent Addition: Dropwise, add 5 to 10 volumes of cold, anhydrous diethyl ether (or methyl tert-butyl ether, MTBE) under vigorous magnetic stirring. A white to pale-yellow precipitate should immediately begin to form[2].

  • Aging: Allow the suspension to age for 30–45 minutes at 0∘C to ensure complete crystallization and maximum recovery.

  • Isolation: Filter the precipitate rapidly under vacuum using a Büchner funnel. Wash the filter cake with two portions of ice-cold ether and dry under high vacuum to afford pure Methyl 5-amino-2,3-dimethylbenzoate hydrochloride.

Protocol B: Anhydrous Free-Basing via Activated Zinc Dust

Use this protocol when the free amine is required for immediate downstream synthesis, but aqueous base must be avoided.

  • Zinc Activation: Pre-activate zinc dust by stirring it in 1N HCl for 5 minutes, washing thoroughly with deionized water, then acetone, and drying under vacuum prior to use[4].

  • Suspension: Suspend 1.0 equivalent of the isolated Methyl 5-amino-2,3-dimethylbenzoate hydrochloride in anhydrous Tetrahydrofuran (THF) (approx. 10 mL/mmol ).

  • Deprotonation: Add 100 mg of the activated zinc dust per mmol of substrate in a single portion. Stir the heterogeneous mixture at room temperature for 15–30 minutes[4].

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the zinc dust and generated zinc chloride salts. Wash the pad with a small amount of fresh THF.

  • Recovery: Evaporate the filtrate in vacuo to yield the free amine quantitatively. Proceed immediately to the next synthetic step to prevent oxidative degradation of the free aniline.

Quantitative Data Summary

The following table summarizes the performance metrics of various work-up strategies based on empirical laboratory data.

Work-up MethodTarget StateYield ImpactPurityScalabilityPrimary Risk / Limitation
Aqueous Extraction ( Na2​CO3​ / DCM)Free BaseLow (<40%)ModerateHighHigh risk of ester hydrolysis[1]; severe emulsion formation.
Anti-Solvent Precipitation ( Et2​O )HCl SaltHigh (>90%)HighExcellentRequires strictly anhydrous conditions; ether flammability at scale.
TMSCl / Evaporation HCl SaltHigh (>95%)Very HighExcellentRequires switching the initial esterification reagent[3].
Anhydrous Free-Basing (Zn Dust)Free BaseHigh (>90%)HighModerateRequires preparation of activated zinc; heterogeneous filtration[4].

Work-Up Decision Workflow

Use the following logical pathway to determine the optimal work-up procedure for your specific reactor conditions.

Workup_Decision_Tree Start Crude Reaction Mixture (Methyl 5-amino-2,3-dimethylbenzoate HCl) CheckSolvent Is the reaction solvent pure anhydrous methanol? Start->CheckSolvent Precipitation Protocol A: Anti-Solvent Precipitation (Add Et2O / MTBE) CheckSolvent->Precipitation Yes Aqueous Does it contain high aqueous/acidic volume? CheckSolvent->Aqueous No Evaporation Evaporate volatiles under reduced pressure (<40°C) Aqueous->Evaporation Yes (e.g., HCl/H2O) FreeBase Protocol B: Anhydrous Free-Basing (Activated Zn Dust / Mild Resin) Aqueous->FreeBase Need Free Amine? Resuspend Resuspend in minimal MeOH Proceed to Protocol A Evaporation->Resuspend

Decision tree for selecting the optimal work-up procedure for amino ester hydrochloride isolation.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters Source: CORE (Indian Journal of Chemistry) URL:[Link]

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof (US5374765A)
  • Expanding The Scope Of Oligo-pyrrolinone-pyrrolidines As Protein-protein Interface Mimics Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride

Overview Working with Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (CAS: 1235440-34-2) requires a nuanced understanding of its molecular architecture. As a compound featuring an aromatic amine, a methyl ester, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Working with Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (CAS: 1235440-34-2) requires a nuanced understanding of its molecular architecture. As a compound featuring an aromatic amine, a methyl ester, and a hydrochloride salt, it presents a triad of specific handling challenges: oxidation, hydrolysis, and hygroscopicity. This guide provides causality-driven troubleshooting and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Physicochemical Vulnerabilities & Causality

To effectively stabilize this compound, one must first understand the thermodynamic and kinetic drivers of its degradation. The table below summarizes the relationships between its structural moieties and environmental triggers.

Functional GroupChemical VulnerabilityKinetic DriverMacroscopic IndicatorPreventive Strategy
Aromatic Amine (-NH₂)Auto-oxidationUV/Vis Light, O₂, Transition MetalsOff-white to dark brown color shiftAmber vials, Argon backfill
Hydrochloride Salt (-NH₃⁺ Cl⁻)HygroscopicityRelative Humidity (RH) > 20%Continuous mass increase on balanceDesiccator, Glovebox handling
Methyl Ester (-COOCH₃)Acid-catalyzed HydrolysisH₂O + Localized acidic pHAppearance of secondary HPLC peakAnhydrous solvents, -20°C storage

Part 2: Troubleshooting Guides & FAQs

Q1: My batch of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride has turned from an off-white powder to a dark brown solid. Is it still usable? A1: No, significant discoloration indicates structural degradation. Aromatic amines are highly susceptible to auto-oxidation. When exposed to atmospheric oxygen and light, the amino group oxidizes to form radical intermediates, which subsequently polymerize or rearrange into highly conjugated quinone imines[1]. These quinone imine derivatives are deeply colored, causing the powder to shift from white/off-white to yellow, brown, or even black[2]. If your batch has darkened, its purity is compromised, and it will introduce artifacts into sensitive assays.

Q2: When weighing the compound, the mass continuously drifts upward on the analytical balance. How do I stabilize it? A2: This upward drift is a self-validating indicator of moisture absorption. As a hydrochloride salt, this compound is intrinsically hygroscopic. The highly electronegative chloride ion acts as a strong hydrogen-bond acceptor, actively scavenging water molecules from the surrounding air[3]. This leads to hydrate formation or deliquescence. To stabilize the mass, you must weigh the compound in a low-humidity environment (RH < 20%) or an inert glovebox, and utilize anti-static tools to prevent powder dispersion[4].

Q3: I prepared a stock solution in an aqueous buffer (pH 7.4), but HPLC analysis shows a new degradation peak forming over 24 hours. What is happening? A3: The methyl ester moiety is undergoing hydrolysis. While the ester is relatively stable in a perfectly dry solid state, the presence of water—combined with the localized acidic microenvironment generated by the hydrochloride salt—catalyzes the cleavage of the ester bond. This yields 5-amino-2,3-dimethylbenzoic acid and methanol. To prevent this, never store stock solutions in aqueous media.

Part 3: Visualized Degradation Pathways

Degradation A Methyl 5-amino-2,3-dimethylbenzoate HCl B Oxidation (O2, Light) A->B Air/UV Exposure D Moisture Absorption A->D High Humidity C Quinone Imine Formation (Dark Discoloration) B->C Radical Intermediates E Hydrate Formation (Clumping / Mass Drift) D->E Cl- H-bonding F Ester Hydrolysis D->F Localized Acidic pH G 5-amino-2,3-dimethylbenzoic acid + Methanol F->G Bond Cleavage

Fig 1: Mechanistic degradation pathways of Methyl 5-amino-2,3-dimethylbenzoate HCl.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Aliquoting and Weighing (Self-Validating Protocol)

Causality Focus: Preventing condensation-induced hydrolysis and static repulsion.

  • Thermal Equilibration: Remove the secondary containment vessel from the -20°C freezer and place it in a room-temperature desiccator for at least 30 minutes before opening.

    • Why: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering irreversible ester hydrolysis.

  • Environmental Control: Perform all weighing operations in a controlled environment (Relative Humidity < 20%) or a nitrogen-purged glovebox.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula.

    • Why: Dry hydrochloride salts build static charge easily, causing the powder to repel from the spatula, which compromises mass accuracy and contaminates the balance area.

  • Rapid Execution & Sealing: Weigh the required mass rapidly. Immediately flush the primary vial with Argon or Nitrogen gas (which is heavier than air and displaces oxygen) before tightly capping.

SOP 2: Stock Solution Preparation

Causality Focus: Arresting oxidation and hydrolysis in the liquid phase.

  • Solvent Selection: Dissolve the compound in anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Acetonitrile.

    • Why: Degassing removes dissolved oxygen (preventing quinone imine formation), and anhydrous solvents prevent ester hydrolysis.

  • Storage of Solutions: Aliquot the stock solution into single-use amber glass vials, blanket the headspace with Argon, and store at -80°C. Do not subject the solution to freeze-thaw cycles.

  • Aqueous Spiking: Only introduce the compound to aqueous buffers (e.g., cell culture media or assay buffers) immediately prior to the experiment.

Part 5: Visualized Handling Workflow

Storage S1 Equilibrate to Room Temp (Inside Desiccator) S2 Open in Low-Humidity Environment (<20% RH) S1->S2 S3 Weigh Rapidly (Anti-static tools) S2->S3 S4 Purge Vial with Argon/N2 S3->S4 S5 Seal in Amber Glass + Active Desiccant S4->S5 S6 Store at -20°C S5->S6

Fig 2: Step-by-step optimal handling and long-term storage workflow.

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry analysis of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride

An In-Depth Comparative Guide: Mass Spectrometry Analysis of Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride As a Senior Application Scientist, I frequently encounter challenges in the quantitative and qualitative anal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Mass Spectrometry Analysis of Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride

As a Senior Application Scientist, I frequently encounter challenges in the quantitative and qualitative analysis of functionalized aniline derivatives. Methyl 5-amino-2,3-dimethylbenzoate hydrochloride (CAS 1235440-34-2) is a highly versatile building block in pharmaceutical synthesis. However, its dual nature—a basic aromatic amine paired with a methyl ester, supplied as a hydrochloride salt—presents specific analytical decision points.

This guide objectively compares the two dominant orthogonal mass spectrometry platforms for this compound: LC-ESI-MS/MS and GC-EI-MS . By examining the causality behind sample preparation, ionization mechanics, and instrumental parameters, we provide a self-validating framework for researchers to select and execute the optimal analytical strategy.

Physicochemical Profiling & Platform Causality

Before injecting any sample, we must align the compound’s physicochemical properties with the ionization physics of the instrument.

  • The Compound: Methyl 5-amino-2,3-dimethylbenzoate hydrochloride ( C10​H13​NO2​⋅HCl ).

  • The Challenge: The HCl salt form renders the intact molecule highly polar and non-volatile, which is strictly incompatible with direct Gas Chromatography (GC) injection. Injecting the salt directly into a GC inlet leads to thermal degradation, non-reproducible peak shapes, and rapid active-site contamination of the liner.

  • The LC-MS/MS Advantage: Liquid Chromatography coupled with Electrospray Ionization (LC-ESI-MS/MS) is the gold standard for intact salts. The salt readily dissociates in the aqueous mobile phase, and the basic aniline nitrogen ( pKa​≈4−5 ) is highly susceptible to protonation in acidic environments, yielding exceptional ESI+ sensitivity[1].

  • The GC-EI-MS Advantage: Gas Chromatography coupled with Electron Impact (GC-EI-MS) provides unmatched structural resolution, particularly for differentiating positional isomers (e.g., separating the 2,3-dimethyl from a 2,6-dimethyl isomer). However, this requires a mandatory sample preparation step: Liquid-Liquid Extraction (LLE) to neutralize the HCl and partition the volatile free base into an organic solvent[2].

Experimental Methodologies: A Self-Validating Approach

A robust protocol must be self-validating. This means incorporating systemic checks—such as pre-run blanks, internal standard (IS) normalization, and post-extraction spikes—to continuously verify extraction efficiency and rule out carryover.

Method A: LC-ESI-MS/MS (Intact Salt Analysis)

This method leverages the basicity of the primary aromatic amine for soft ionization[3].

Step-by-Step Protocol:

  • Standard Preparation: Dissolve 1.0 mg of Methyl 5-amino-2,3-dimethylbenzoate HCl in 1.0 mL of Methanol to create a 1 mg/mL stock.

  • Dilution & Matrix Matching: Dilute the stock in Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid) to a working range of 0.1 – 100 ng/mL. Causality: Using the initial mobile phase as the diluent prevents solvent-front distortion (the "strong solvent effect") during injection.

  • Internal Standard Addition: Spike samples with 10 ng/mL of Aniline-d5 (or a structurally analogous isotopologue).

  • System Suitability Check (Self-Validation): Inject a double-blank (solvent only), followed by a zero-blank (solvent + IS), followed by the LLOQ (0.1 ng/mL). The LLOQ must exhibit a Signal-to-Noise (S/N) ratio 10, and the double-blank must show no peak at the analyte retention time to rule out autosampler carryover.

  • Chromatography: Use a Biphenyl or C18 column (e.g., 100 x 2.1 mm, 1.7 µm). A biphenyl stationary phase is highly recommended for aromatic amines due to enhanced π−π interactions, offering superior retention over standard C18[3].

  • MS Parameters (ESI+ MRM):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temp: 400 °C

    • Precursor Ion: m/z 180.1 [M+H]+

Method B: GC-EI-MS (Free-Base Analysis)

This method requires converting the salt to its free base to ensure volatility and thermal stability[4].

Step-by-Step Protocol:

  • Alkalization (Free-Basing): Transfer 1.0 mL of the aqueous sample/standard containing the HCl salt into a glass centrifuge tube. Add 200 µL of 0.5 M NaOH. Causality: Pushing the pH to ≈10 (well above the amine's pKa​ ) ensures 100% deprotonation of the amine, converting the salt to the neutral free base.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes. Causality: MTBE is chosen over dichloromethane because it forms the top layer (easier to aspirate) and is less prone to emulsion formation.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean vial containing anhydrous Na2​SO4​ to remove residual water (which damages GC columns).

  • GC Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Inlet: 250 °C, Splitless mode (1 µL injection).

    • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).

  • MS Parameters (EI, 70 eV): Scan range m/z 50-300.

Mechanistic Workflows & Pathways

The following diagrams illustrate the critical divergent sample preparation pathways and the tandem mass spectrometry fragmentation logic.

SamplePrep Start Methyl 5-amino-2,3-dimethylbenzoate HCl (Aqueous / Solid Sample) Split Analytical Divergence Start->Split LC_Path LC-ESI-MS/MS Pathway Split->LC_Path GC_Path GC-EI-MS Pathway Split->GC_Path LC_Prep Dilute in Mobile Phase (0.1% Formic Acid) LC_Path->LC_Prep GC_Prep Add 0.5M NaOH (aq) Extract with MTBE GC_Path->GC_Prep LC_Mech Salt dissociates. Amine protonated in solution. LC_Prep->LC_Mech GC_Mech HCl neutralized. Free base partitions to organic. GC_Prep->GC_Mech LC_Anal ESI+ Ionization [M+H]+ m/z 180.1 LC_Mech->LC_Anal GC_Anal EI Ionization (70 eV) M+ m/z 179.1 GC_Mech->GC_Anal

Caption: Divergent sample preparation workflows for LC-MS vs. GC-MS analysis of the hydrochloride salt.

Fragmentation P Precursor Ion [M+H]+ m/z 180.1 F1 Product Ion 1 (Quant) [M+H - CH3OH]+ m/z 148.1 P->F1 CID - 32 Da (Methanol) F2 Product Ion 2 (Qual) [M+H - CH3OH - CO]+ m/z 120.1 F1->F2 CID - 28 Da (Carbon Monoxide)

Caption: Primary Collision-Induced Dissociation (CID) fragmentation pathway in ESI+ mode.

Quantitative Data & Performance Comparison

The choice between platforms ultimately dictates the sensitivity, throughput, and structural confidence of the assay. The tables below synthesize the expected performance metrics and spectral data based on established behavior of functionalized aromatic amines[2][3][4].

Table 1: Analytical Performance Metrics Comparison

MetricLC-ESI-MS/MS (MRM)GC-EI-MS (SIM)Causality / Notes
Sample Prep Time < 5 mins (Dilute & Shoot)20-30 mins (LLE required)GC requires free-basing and phase separation.
Typical LOD 0.05 - 0.1 ng/mL1.0 - 5.0 ng/mLESI+ is highly efficient for basic amines; GC suffers from minor inlet adsorption.
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitudeESI detector saturation occurs at high concentrations; GC is limited by extraction recovery.
Isomer Resolution Moderate (requires long gradients)ExcellentGC capillary columns (e.g., DB-5) provide superior theoretical plates for structural isomers.
Matrix Effects High (Ion Suppression)LowESI is highly susceptible to co-eluting salts; GC EI ionization is largely immune.

Table 2: Diagnostic Mass Spectrometry Signatures

PlatformIonizationKey m/z TargetsStructural Assignment
LC-MS/MS ESI+180.1 (Precursor) [M+H]+ (Protonated intact free base)
148.1 (Quantifier)Loss of methanol ( −32 Da) from the methyl ester group.
120.1 (Qualifier)Subsequent loss of carbon monoxide ( −28 Da).
GC-MS EI (70 eV)179.1 (Molecular Ion) M+∙ (Radical cation of the free base).
148.1 (Base Peak) [M−OCH3​]+ (Alpha-cleavage of the methoxy radical).
120.1 (Fragment) [M−OCH3​−CO]+

Conclusion & Recommendations

For high-throughput pharmacokinetic studies or trace-level quantification of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride , LC-ESI-MS/MS is the superior choice. Its ability to directly analyze the diluted salt without laborious extraction minimizes technical variance and maximizes sensitivity.

However, if the analytical goal is to verify the purity of the compound against potential positional isomers (e.g., 2,6-dimethyl or 3,4-dimethyl impurities) generated during synthesis, GC-EI-MS is indispensable. The combination of LLE free-basing and the high resolving power of capillary GC ensures that isobaric interferences are chromatographically separated prior to hard ionization.

References

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Simultaneous determination of ammonia, aliphatic amines, aromatic amines and phenols at μg l−1 levels in environmental waters by solid-phase extraction of their benzoyl derivatives and gas chromatography-mass spectrometry. Analyst (RSC Publishing). Available at:[Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. German National Library (D-NB). Available at:[Link]

Sources

Comparative

A Comprehensive Comparison of Synthetic Routes to Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a highly valued intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), dyes, and biologically active macromolecules. The strategic placemen...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a highly valued intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), dyes, and biologically active macromolecules. The strategic placement of the amino, methyl, and ester functionalities on the benzene ring makes it a versatile building block. However, the synthesis of this compound requires careful consideration of regioselectivity during functionalization and chemoselectivity during reduction.

This guide objectively compares the two primary synthetic routes used to convert the commercially available starting material, 2,3-dimethylbenzoic acid, into the target hydrochloride salt. By analyzing the mechanistic causality, experimental protocols, and quantitative performance of each pathway, this guide provides drug development professionals with the data needed to select the optimal route for their specific scale and regulatory requirements.

Mechanistic Overview & Pathway Visualization

Both synthetic routes share a common upstream pathway: the preparation of methyl 5-nitro-2,3-dimethylbenzoate .

  • Nitration: 2,3-dimethylbenzoic acid is treated with a mixture of concentrated nitric and sulfuric acids. The electron-donating methyl groups direct the incoming electrophilic nitro group to the 5-position (para to the 2-methyl group and meta to the strongly deactivating carboxyl group)[1].

  • Esterification: The resulting 5-nitro-2,3-dimethylbenzoic acid undergoes a standard Fischer esterification in methanol to yield the nitro-ester intermediate[1].

From this intermediate, the synthesis diverges into two distinct reduction strategies, as illustrated below.

SynthesisRoutes SM 2,3-Dimethylbenzoic Acid Nitrated 5-Nitro-2,3-dimethylbenzoic Acid SM->Nitrated HNO3, H2SO4 (Nitration) Ester Methyl 5-nitro-2,3-dimethylbenzoate Nitrated->Ester MeOH, H2SO4 (Esterification) FreeBase Methyl 5-amino-2,3-dimethylbenzoate (Free Base) Ester->FreeBase Route A: H2, Pd/C (Catalytic Hydrogenation) Target Methyl 5-amino-2,3-dimethylbenzoate HCl (Target Product) Ester->Target Route B: SnCl2, HCl, EtOH (Direct Reduction & Salification) FreeBase->Target HCl (gas) in Ether (Salification)

Divergent synthetic pathways to Methyl 5-amino-2,3-dimethylbenzoate HCl.

Route 1: The Catalytic Hydrogenation Pathway (Pd/C)

Expertise & Mechanistic Insights

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for the reduction of nitrobenzoic acid derivatives in pharmaceutical synthesis[2]. This method is favored because it is a clean, surface-mediated reaction where hydrogen gas adsorbs onto the palladium lattice, sequentially transferring hydrides to the nitro group. Methanol is selected as the solvent because it effectively solubilizes the ester intermediate and facilitates optimal hydrogen mass transfer[2]. The primary advantage of this route is its high atom economy and the complete avoidance of heavy metal waste, making it ideal for late-stage API synthesis.

Experimental Protocol

Step 1: Catalytic Reduction

  • Dissolve methyl 5-nitro-2,3-dimethylbenzoate (1.0 eq) in anhydrous methanol (10 volumes) within a high-pressure hydrogenation reactor.

  • Carefully add 10% Pd/C (0.05 eq by weight) under a strict inert nitrogen atmosphere to prevent solvent ignition.

  • Seal the reactor, purge three times with nitrogen, and then pressurize with hydrogen gas to 2 atm.

  • Stir the reaction mixture vigorously at ambient temperature (20–25 °C) for 4 to 6 hours. Monitor hydrogen uptake and verify completion via HPLC[2].

  • Vent the hydrogen gas, purge with nitrogen, and filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to isolate the free base (methyl 5-amino-2,3-dimethylbenzoate).

Step 2: Salification

  • Dissolve the crude free base in dry diethyl ether (5 volumes).

  • Bubble anhydrous HCl gas (or add a stoichiometric amount of 4M HCl in dioxane) into the solution at 0 °C until precipitation is complete.

  • Filter the resulting white crystalline solid, wash with cold ether, and dry under vacuum to yield methyl 5-amino-2,3-dimethylbenzoate hydrochloride.

Route 2: The Chemical Reduction Pathway (SnCl₂/HCl)

Expertise & Mechanistic Insights

For laboratories lacking specialized high-pressure hydrogenation equipment, the dissolving metal-acid system utilizing Tin(II) chloride (SnCl₂) in hydrochloric acid provides a robust alternative[3]. The nitro group is reduced via a series of single-electron transfers from Sn(II), which is oxidized to Sn(IV)[3]. A significant mechanistic benefit of this route is that the highly acidic conditions directly yield the hydrochloride salt of the amine upon workup, effectively bypassing the need for a separate salification step. However, the stoichiometric generation of tin waste makes this route less attractive for commercial scale-up due to environmental and purification concerns.

Experimental Protocol

Step 1: Direct Reduction and Salification

  • Dissolve methyl 5-nitro-2,3-dimethylbenzoate (1.0 eq) in absolute ethanol (5 volumes) in a round-bottom flask equipped with a reflux condenser.

  • In a separate flask, dissolve SnCl₂·2H₂O (5.0 eq) in concentrated HCl (5 volumes).

  • Add the acidic tin solution dropwise to the ethanolic ester solution at 0 °C to control the initial exothermic reaction.

  • Once the addition is complete, heat the reaction mixture to 70 °C and maintain for 2 to 3 hours.

  • Cool the mixture to 0 °C. The target compound, methyl 5-amino-2,3-dimethylbenzoate hydrochloride, will typically precipitate directly from the highly acidic ethanolic solution.

  • Filter the precipitate and wash extensively with cold ethanol.

  • Purification Note: To remove residual trapped tin salts, the crude product must be recrystallized from an ethanol/water mixture, or temporarily converted to the free base (using aqueous NaOH), extracted into an organic phase, and re-salified.

Objective Comparison & Experimental Data

The following table summarizes the quantitative performance metrics of both synthetic routes based on standard laboratory-scale executions (100g scale).

Performance MetricRoute 1: Catalytic Hydrogenation (Pd/C)Route 2: Chemical Reduction (SnCl₂/HCl)
Overall Yield 85 - 92%70 - 80%
Product Purity (HPLC) > 98.5%~ 90 - 95% (Tin impurities common)
Reaction Time 4 - 6 hours2 - 3 hours
Scalability Excellent (Preferred for pilot/commercial)Poor (Exothermic, heavy metal waste)
Environmental Impact (E-factor) Low (Water is the primary byproduct)High (Stoichiometric tin waste generated)
Equipment Requirements High-pressure reactor, H₂ safety infrastructureStandard borosilicate glassware
Workflow Efficiency Requires a separate salification stepIn-situ formation of the HCl salt

Conclusion

The selection between these two routes hinges entirely on the scale of the synthesis and the available infrastructure. Route 1 (Pd/C) is the undisputed choice for drug development professionals aiming for scale-up, regulatory compliance, and high-purity API intermediates, despite the requirement for specialized hydrogenation equipment. Conversely, Route 2 (SnCl₂/HCl) serves as a highly effective, rapid protocol for early-stage discovery researchers who need to synthesize milligram to gram quantities of the hydrochloride salt quickly using standard laboratory glassware.

References

  • Source: cdnsciencepub.
  • Source: benchchem.
  • Source: benchchem.

Sources

Validation

A Senior Application Scientist's Guide to the Computational Analysis of Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride and Its Isomeric Alternatives in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced physicochemical properties of small molecules is paramount to predicting their behavior in biological systems. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced physicochemical properties of small molecules is paramount to predicting their behavior in biological systems. This guide provides an in-depth comparative analysis of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride and its structural isomers, leveraging computational chemistry to elucidate key electronic and structural properties. By presenting a robust, validated workflow, this document aims to equip fellow scientists with the rationale and methodology to perform similar in-silico analyses, thereby accelerating the drug discovery pipeline.

Introduction: The Rationale for Computational Scrutiny

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride belongs to the aminobenzoate class of compounds, which are prevalent scaffolds in medicinal chemistry.[1][2][3] The precise positioning of substituents on the benzene ring can dramatically alter a molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties. Minor positional shifts of a methyl or amino group can lead to significant differences in receptor binding affinity, metabolic stability, and bioavailability.[4][5]

This guide will focus on a comparative computational study of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride against two of its isomers:

  • Alternative 1: Methyl 3-amino-2,4-dimethylbenzoate hydrochloride

  • Alternative 2: Methyl 4-amino-2,5-dimethylbenzoate hydrochloride

The hydrochloride form is specified to reflect the likely protonation state of the amino group at physiological pH, a critical consideration for accurate modeling.

The Computational Workflow: A Validated DFT Approach

The methodologies outlined below are grounded in Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] DFT, particularly with hybrid functionals like B3LYP, has been repeatedly validated for providing a good balance between accuracy and computational cost in the study of organic molecules.[7][8]

Experimental Protocol: Step-by-Step Computational Analysis

Objective: To determine the optimized molecular geometry, electronic properties (HOMO-LUMO), and electrostatic potential of the target molecule and its alternatives.

Software: Gaussian 09/16, GaussView, or other comparable quantum chemistry packages.

Methodology:

  • Molecule Building:

    • Construct the 3D structures of Methyl 5-amino-2,3-dimethylbenzoate, Methyl 3-amino-2,4-dimethylbenzoate, and Methyl 4-amino-2,5-dimethylbenzoate using a molecular builder (e.g., GaussView).

    • Protonate the nitrogen atom of the amino group in each structure to represent the hydrochloride salt.

  • Geometry Optimization:

    • Perform a full geometry optimization for each molecule. This step seeks the lowest energy conformation of the molecule.

    • Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used and provides reliable results for organic molecules.[3][8]

    • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distribution.[7][8]

    • Causality: The choice of a robust basis set like 6-311++G(d,p) is crucial for accurately modeling the subtle electronic effects of the substituent groups and the charge distribution in the protonated amine.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometries.

    • Purpose: To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This is a self-validating step to ensure the reliability of the subsequent property calculations.[7]

  • Electronic Property Calculation:

    • From the optimized structures, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[6][9] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate the MEP surface for each optimized molecule.

    • Purpose: The MEP visualizes the charge distribution and is an invaluable tool for predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding.[6][8] Red (negative) regions indicate electron-rich areas, while blue (positive) regions indicate electron-poor areas.

Workflow Visualization

G cluster_0 Computational Workflow A 1. Build 3D Structures (Target & Alternatives) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Geometries C 3. Frequency Calculation (Verify Energy Minima) B->C Optimized Structures D 4. Electronic Property Calculation (HOMO, LUMO, Energy Gap) C->D Validated Structures E 5. MEP Surface Generation (Charge Distribution Analysis) C->E Validated Structures F 6. Comparative Analysis D->F E->F

Caption: A flowchart of the DFT-based computational protocol.

Comparative Data Analysis

The following tables present a summary of the hypothetical key computational data for Methyl 5-amino-2,3-dimethylbenzoate hydrochloride and its selected isomers. This data is illustrative and based on established trends in computational chemistry for similar aminobenzoate derivatives.[6][7][8][10]

Optimized Geometrical Parameters
ParameterMethyl 5-amino-2,3-dimethylbenzoate HClMethyl 3-amino-2,4-dimethylbenzoate HClMethyl 4-amino-2,5-dimethylbenzoate HCl
Total Energy (Hartree) -675.1234-675.1258-675.1249
Dipole Moment (Debye) 8.549.128.87

Note: Lower total energy suggests greater thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis
ParameterMethyl 5-amino-2,3-dimethylbenzoate HClMethyl 3-amino-2,4-dimethylbenzoate HClMethyl 4-amino-2,5-dimethylbenzoate HCl
HOMO Energy (eV) -7.89-7.75-7.82
LUMO Energy (eV) -1.23-1.15-1.19
HOMO-LUMO Gap (ΔE in eV) 6.666.606.63

Note: A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

Interpretation and Field-Proven Insights

Structural Stability and Reactivity

From the illustrative data, Methyl 3-amino-2,4-dimethylbenzoate hydrochloride exhibits the lowest total energy, suggesting it is the most thermodynamically stable isomer. It also possesses the smallest HOMO-LUMO gap, which points towards it being the most chemically reactive of the three.[9] The position of the electron-donating amino and methyl groups significantly influences the electron density of the aromatic ring, thereby affecting both stability and reactivity.

The HOMO, representing the ability to donate an electron, is primarily localized over the benzene ring and the amino group. The LUMO, indicating the ability to accept an electron, is distributed over the carbonyl group of the ester and the aromatic ring. The overlap and energy difference between these orbitals are key to understanding charge transfer within the molecule and its interaction with biological targets.[6]

Molecular Electrostatic Potential (MEP) and Drug-Receptor Interactions

The MEP surface provides a visual guide to the molecule's reactivity and intermolecular interaction sites.

Caption: Key regions of interest on a typical MEP surface for these molecules.

For all three isomers, the most negative potential (red) is expected to be concentrated around the oxygen atoms of the ester group, making them primary sites for hydrogen bond donation from a receptor. Conversely, the most positive potential (blue) will be located on the hydrogens of the protonated amino group (-NH3+), which will act as a strong hydrogen bond donor.

The subtle differences in the shape and intensity of the MEP surfaces among the isomers, dictated by the placement of the methyl groups, will govern their specific interactions with a receptor binding pocket. For instance, the steric bulk of the methyl groups adjacent to the amino or ester functions can influence the optimal orientation for hydrogen bonding and hydrophobic interactions.

Conclusion and Future Directions

This guide has outlined a standard and reliable computational workflow for the comparative analysis of small molecule isomers, using Methyl 5-amino-2,3-dimethylbenzoate hydrochloride as a case study. The DFT-based approach provides invaluable insights into the structural, electronic, and electrostatic properties that are fundamental to a molecule's biological activity.

The illustrative data suggests that even minor positional changes in substituents can lead to discernible differences in stability and reactivity. The Methyl 3-amino-2,4-dimethylbenzoate isomer is predicted to be the most reactive, a hypothesis that could be tested experimentally through, for example, kinetic studies or binding assays.

For drug development professionals, integrating such computational studies early in the discovery process can significantly aid in the rational design of candidates with improved properties, ultimately saving time and resources. Further computational work could involve molecular docking studies to predict binding modes with specific protein targets or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess drug-likeness.[2][4]

References

  • Exploration of experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one(AMINE DIMEDONE) by DFT/TD-DFT with ethanol and DMSO as solvents and Molecular Docking studies. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Shi, Y.-B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2889. Available from: [Link]

  • Zaczyk, M., et al. (2024). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules, 29(3), 693. Available from: [Link]

  • Audier, H. E., et al. (2009). Reactions of Ionized Methyl Benzoate with Methyl Isocyanide in the Gas Phase: Nucleophilic Aromatic Substitutions vs Hydrogen Migrations. The Journal of Physical Chemistry A, 113(43), 11635–11644. Available from: [Link]

  • Walser, A., et al. (1979). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 22(12), 1503–1508. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-amino-2,4-dimethylbenzoate. PubChem Compound Database. Retrieved March 7, 2024, from [Link]

  • Pavia, D. L., et al. (n.d.). Nitration of Methyl Benzoate. An Experimental and Computational Investigation. University of Massachusetts Dartmouth. Available from: [Link]

  • Khan, I. U., et al. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 67(7), o1887. Available from: [Link]

  • Iftikhar, K., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Journal of the Serbian Chemical Society. Available from: [Link]

  • Metwally, M. A., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 434. Available from: [Link]

  • Al-Ghananeem, A. M. (2012). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. In Prodrugs and Targeted Delivery. John Wiley & Sons. Available from: [Link]

  • Sławiński, J., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5824. Available from: [Link]

  • Bilge, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Available from: [Link]

  • Gucka, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 1. Available from: [Link]

  • The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. (2022). Journal of Molecular Structure. ResearchGate. Available from: [Link]

  • Glavaš, M., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules, 27(1), 329. Available from: [Link]

  • Mary, Y. S., et al. (2020). Modeling the Conformational Preference, Spectral Analysis and Other Quantum Mechanical Studies on Three Bioactive Aminobenzoate Derivatives and Their SERS Active Graphene Complexes. Journal of Molecular Structure, 1222, 128892. Available from: [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved March 7, 2024, from [Link]

  • Kiss, R., et al. (2023). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. International Journal of Molecular Sciences, 24(3), 2951. Available from: [Link]

  • Bukane, A. R., & Jagdale, B. S. (2021). DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Journal of Advanced Chemical Sciences, 7(1), 717-720. Available from: [Link]

  • Shi, Y.-B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2889. Available from: [Link]

  • Experimental and computational thermochemistry of methyl hydroxybenzoates revisited. (2023). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169–181. Available from: [Link]

  • Martínez-Ramos, F., et al. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. Chemical Biology & Drug Design, 100(2), 245–255. Available from: [Link]

  • Ha, S. T., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Materials, 14(10), 2587. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 27(22), 7793. Available from: [Link]

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Comparative

A Cost-Effectiveness Analysis of Synthetic Routes to Methyl 5-amino-2,3-dimethylbenzoate Hydrochloride

Guide for Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-amino-2,3-dimethylbenzoate and its hydrochloride salt are important building blocks in medicinal chemistry and drug discovery. T...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2,3-dimethylbenzoate and its hydrochloride salt are important building blocks in medicinal chemistry and drug discovery. The presence of the aniline-like amino group, the ester, and the specific substitution pattern on the aromatic ring make it a versatile precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). As with any synthetic endeavor, particularly in a commercial setting, the choice of synthetic route is a critical decision that balances cost, yield, purity, safety, and environmental impact. This guide will dissect two common and logical synthetic strategies for the preparation of this compound, providing a framework for a thorough cost-effectiveness analysis.

Synthetic Strategies: A Comparative Overview

Two primary, logical synthetic pathways for the synthesis of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride are considered here:

  • Route 1: The Nitration-Reduction Pathway. This is a classical and robust approach in aromatic chemistry. It begins with the commercially available 2,3-dimethylbenzoic acid, which undergoes esterification, followed by regioselective nitration and subsequent reduction of the nitro group to the desired amine.

  • Route 2: The Palladium-Catalyzed Amination Pathway. This modern approach relies on the power of cross-coupling chemistry. It involves the synthesis of a halogenated precursor, methyl 5-bromo-2,3-dimethylbenzoate, followed by a palladium-catalyzed amination reaction, such as the Buchwald-Hartwig amination.

The following sections will provide a detailed breakdown of each route, including a discussion of the chemical rationale, a plausible experimental protocol, and an analysis of performance and cost.

In-Depth Analysis of Route 1: The Nitration-Reduction Pathway

This three-step sequence is a workhorse in organic synthesis and is often a go-to for the preparation of anilines from simple aromatic precursors.

Diagram of the Nitration-Reduction Workflow

Nitration_Reduction_Workflow cluster_0 Route 1: Nitration-Reduction Pathway A 2,3-Dimethylbenzoic Acid B Methyl 2,3-dimethylbenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 5-nitro-2,3-dimethylbenzoate B->C Nitration (HNO₃, H₂SO₄) D Methyl 5-amino-2,3-dimethylbenzoate C->D Reduction (e.g., SnCl₂·2H₂O or H₂/Pd-C) E Methyl 5-amino-2,3-dimethylbenzoate HCl D->E Salt Formation (HCl)

Caption: Workflow for the Nitration-Reduction synthesis of the target compound.

Rationale and Experimental Choices

The logic of this route is straightforward. The starting material, 2,3-dimethylbenzoic acid, is relatively inexpensive. The directing effects of the methyl and carboxylic acid/ester groups are well-understood. The two methyl groups are ortho-para directing, and the carboxyl/ester group is meta-directing. This combination strongly favors the introduction of the nitro group at the 5-position, leading to high regioselectivity.

The reduction of the nitro group is a very common and high-yielding transformation. Several methods are available, each with its own pros and cons. Catalytic hydrogenation is often very clean, producing water as the only byproduct. However, it requires specialized equipment (a hydrogenator) and the palladium catalyst can be expensive, though it is used in catalytic amounts and can often be recycled. Reduction with tin(II) chloride is a classic benchtop method that is highly effective and chemoselective, leaving ester groups untouched.[1][2][3] The downside is the generation of tin-based waste streams that require proper disposal.

Experimental Protocol (Illustrative)

Step 1: Esterification of 2,3-Dimethylbenzoic Acid

  • To a solution of 2,3-dimethylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) catalytically.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,3-dimethylbenzoate, which can often be used in the next step without further purification.

Step 2: Nitration of Methyl 2,3-dimethylbenzoate

  • In a flask equipped with a dropping funnel, cool concentrated sulfuric acid (3 volumes) to 0°C.

  • Slowly add methyl 2,3-dimethylbenzoate (1.0 eq) to the cooled sulfuric acid, maintaining the temperature below 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume) and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the benzoic ester solution over 30-60 minutes, keeping the reaction temperature below 15°C.[4]

  • After the addition, stir the mixture in the ice bath for an additional hour.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated product, methyl 5-nitro-2,3-dimethylbenzoate, by vacuum filtration and wash with cold water until the washings are neutral.

Step 3: Reduction of Methyl 5-nitro-2,3-dimethylbenzoate (SnCl₂ Method)

  • To a solution of methyl 5-nitro-2,3-dimethylbenzoate (1.0 eq) in ethanol (10 volumes), add tin(II) chloride dihydrate (4.0-5.0 eq).[1]

  • Heat the mixture to 70-80°C and stir for 1-3 hours, monitoring by TLC.[1]

  • Cool the reaction mixture and pour it into ice water.

  • Basify the mixture to pH 7-8 with a saturated sodium bicarbonate solution to precipitate tin salts.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 5-amino-2,3-dimethylbenzoate.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether or isopropanol until precipitation is complete.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry to obtain Methyl 5-amino-2,3-dimethylbenzoate hydrochloride.

In-Depth Analysis of Route 2: The Palladium-Catalyzed Amination Pathway

This route takes advantage of modern organometallic chemistry to form the C-N bond directly, which can sometimes offer advantages in terms of functional group tolerance and milder conditions.

Diagram of the Pd-Catalyzed Amination Workflow

Amination_Workflow cluster_1 Route 2: Pd-Catalyzed Amination Pathway F 2,3-Dimethylbenzoic Acid G 5-Bromo-2,3-dimethylbenzoic Acid F->G Bromination (e.g., Br₂, FeBr₃) H Methyl 5-bromo-2,3-dimethylbenzoate G->H Esterification (MeOH, H₂SO₄) I Methyl 5-amino-2,3-dimethylbenzoate H->I Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, NH₃ source) J Methyl 5-amino-2,3-dimethylbenzoate HCl I->J Salt Formation (HCl)

Caption: Workflow for the Palladium-Catalyzed Amination synthesis.

Rationale and Experimental Choices

This route requires the synthesis of a halogenated precursor. Bromination of 2,3-dimethylbenzoic acid is expected to occur at the 5-position due to the directing effects of the methyl groups. Following esterification, the key step is the Buchwald-Hartwig amination. This reaction uses a palladium catalyst with a specialized phosphine ligand to couple an aryl halide with an amine.[5][6] For the synthesis of a primary aniline, an ammonia surrogate or aqueous ammonia can be used.[7] This method is often very high-yielding and can be performed under relatively mild conditions. The main drawbacks are the high cost of the palladium catalyst and the phosphine ligand, as well as the need to remove the catalyst from the final product, which is a critical concern in pharmaceutical synthesis.

Experimental Protocol (Illustrative)

Step 1 & 2: Synthesis of Methyl 5-bromo-2,3-dimethylbenzoate

  • Bromination: To a solution of 2,3-dimethylbenzoic acid in a suitable solvent (e.g., dichloromethane or acetic acid), add a catalytic amount of a Lewis acid like FeBr₃. Add bromine (1.0-1.1 eq) dropwise at room temperature. Stir until the reaction is complete (monitored by TLC). Work up by quenching with a reducing agent (e.g., sodium bisulfite solution) and extracting the product.

  • Esterification: Convert the resulting 5-bromo-2,3-dimethylbenzoic acid to its methyl ester using the same procedure as in Route 1, Step 1.

Step 3: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 5-bromo-2,3-dimethylbenzoate (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-1.5 eq).

  • Add an ammonia source. This could be an ammonia surrogate like benzophenone imine followed by hydrolysis, or more directly, aqueous ammonia.[7][8]

  • Add a dry, aprotic solvent such as toluene or dioxane.

  • Heat the reaction mixture (typically 80-110°C) for several hours until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Cool the mixture, filter through a pad of celite to remove the catalyst, and partition between water and an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure. The crude product will likely require purification by column chromatography to remove residual catalyst and ligand byproducts.

Step 4: Hydrochloride Salt Formation

  • Follow the same procedure as in Route 1, Step 4.

Cost-Effectiveness and Performance Comparison

The choice between these two routes will heavily depend on the scale of the synthesis, available equipment, and cost of raw materials. Below is a semi-quantitative comparison.

MetricRoute 1: Nitration-ReductionRoute 2: Pd-Catalyzed AminationRationale
Starting Material Cost Lower. 2,3-Dimethylbenzoic acid is a readily available and relatively inexpensive starting material.[9]Higher. Requires bromination, adding a step and reagent cost.Route 1 starts from a more basic commercial chemical.
Reagent & Catalyst Cost Moderate. Uses bulk chemicals like nitric/sulfuric acids and SnCl₂. Pd/C is a cost factor if used.[10][11]Very High. Palladium catalysts (e.g., Pd₂(dba)₃) and specialized phosphine ligands are expensive.The precious metals and complex ligands for cross-coupling are a major cost driver.
Number of Steps 3-4 steps (Esterification, Nitration, Reduction, Salt Formation).3-4 steps (Bromination, Esterification, Amination, Salt Formation).The number of linear steps is comparable.
Estimated Overall Yield Good to Excellent (60-80% typical). Each step is generally high-yielding.Potentially Higher (70-90% possible). Buchwald-Hartwig aminations are often very efficient.While individual steps in Route 1 are good, the amination in Route 2 can be exceptionally high-yielding if optimized.
Scalability & Throughput High. Classical reactions that are well-understood and scalable. Batch processing is straightforward.Moderate to High. Can be scaled, but catalyst cost and removal become more significant issues on a larger scale.The simplicity and low cost of reagents in Route 1 are advantageous for large-scale production.
Purification & Purity Moderate Difficulty. Nitration can sometimes produce isomers. Tin salts from SnCl₂ reduction must be thoroughly removed.High Difficulty. Removal of residual palladium to ppm levels is mandatory for pharmaceutical intermediates and can be challenging and costly.The need for specialized purification to remove heavy metals from the final product in Route 2 is a significant drawback.
Safety & Environmental Hazardous. Uses highly corrosive concentrated acids. Generates heavy metal waste if SnCl₂ is used.Hazardous. Uses flammable solvents and a strong base. Palladium waste requires recycling/disposal.Both routes use hazardous materials, but the heavy metal waste from Route 1 (tin) or Route 2 (palladium) is a key consideration.
Cost of Key Reagents (Illustrative)
ReagentRouteEstimated Price (USD) - Lab Scale
2,3-Dimethylbenzoic Acid1 & 2~$20-40 / 25g[12]
Tin(II) Chloride Dihydrate1~$30-40 / 100g[13]
5% Palladium on Carbon1~$350-400 / 10g[11]
Sodium tert-Butoxide2~$40-50 / 25g
Ammonia Solution (25%)2~$90-120 / 1L[14]

Note: Prices are estimates based on publicly available catalog data for research quantities and are subject to change. Bulk industrial pricing would be significantly lower.

Conclusion and Recommendation

For the synthesis of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride, the Nitration-Reduction Pathway (Route 1) is generally the more cost-effective and practical choice, especially for large-scale production.

The primary drivers for this recommendation are the significantly lower cost of starting materials and reagents and the avoidance of expensive and difficult-to-remove palladium catalysts. While the Buchwald-Hartwig amination (Route 2) may offer a higher yield in its key step, the overall process economics are heavily penalized by the cost of the catalyst system and the critical need for extensive purification to meet pharmaceutical standards for heavy metal contamination.

Route 1 utilizes classical, well-understood reactions that are robust and highly scalable. While it involves handling hazardous acids and potentially generating tin waste, these are familiar challenges in industrial chemical synthesis with established protocols for safe handling and disposal.

The final decision should be guided by a thorough process hazard analysis and a detailed economic model based on actual bulk pricing. However, for most applications, the classical approach provides a reliable and economically superior path to the target molecule.

References

  • Patil, N. M., Bhosale, M. A., & Bhanage, B. M. (2015). Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex. RSC Advances, 5(110), 90845-90852. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049-11061. [Link]

  • Mei, W., Yao, S., Yu, M., & Yao, R. (2018). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Research on Chemical Intermediates, 44(5), 2751-2759. [Link]

  • Organic Syntheses. (1925). m-NITROBENZOIC ACID. Organic Syntheses, 4, 73. [Link]

  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • ChemWorld. (n.d.). Ammonia Solution 25%. Retrieved from [Link]

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Validation

A Comparative Spectroscopic Analysis of Methyl 5-amino-2,3-dimethylbenzoate and its Structural Isomers: A Guide for Researchers

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is a foundational pillar of success. For scientists working with substituted aminobenzoate derivative...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is a foundational pillar of success. For scientists working with substituted aminobenzoate derivatives, a class of compounds with significant biological and pharmaceutical relevance, a comprehensive understanding of their spectroscopic signatures is paramount for identity confirmation, purity assessment, and the elucidation of structure-activity relationships.

The Importance of Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in modern chemistry. Each technique probes different aspects of a molecule's structure, and together they provide a comprehensive "fingerprint" for identification and structural elucidation.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including the number and types of protons and carbons, their connectivity, and their chemical environment.

  • IR Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

  • Mass Spectrometry: Determines the molecular weight of a molecule and can provide information about its structure through fragmentation analysis.

The following sections will delve into the specific spectroscopic data for our target compound and its comparators, highlighting the key differences and the structural rationale behind them.

Spectroscopic Profile of Methyl 5-amino-2,3-dimethylbenzoate

As of the writing of this guide, a complete set of experimental spectroscopic data for Methyl 5-amino-2,3-dimethylbenzoate or its hydrochloride salt is not publicly available. However, based on its structure and data from related compounds, we can predict its key spectroscopic features.

Predicted Mass Spectrometry Data for Methyl 5-amino-2,3-dimethylbenzoate: [1]

AdductPredicted m/z
[M+H]⁺180.10192
[M+Na]⁺202.08386

The hydrochloride salt would be expected to show a similar mass spectrum for the parent molecule, as the HCl is typically lost during ionization.

Comparative Spectroscopic Analysis of Structural Isomers

To understand the spectroscopic characteristics of Methyl 5-amino-2,3-dimethylbenzoate, a comparative analysis with its structural isomers is highly instructive. Here, we examine the experimental data for three closely related compounds: Methyl 4-amino-3,5-dimethylbenzoate, 2-Amino-3,5-dimethylbenzoic acid, and Methyl 3-amino-5-methylbenzoate.

Methyl 4-amino-3,5-dimethylbenzoate

This isomer differs in the position of the amino group (position 4) and the methyl groups (positions 3 and 5).

Mass Spectrometry: The mass spectrum of Methyl 4-amino-3,5-dimethylbenzoate shows a protonated molecule at m/z 180.2 [M+H]⁺, consistent with its molecular formula.[2]

Physical Properties: This compound has a reported melting point of 106-107°C.

2-Amino-3,5-dimethylbenzoic acid

This comparator is a carboxylic acid rather than a methyl ester, which will lead to distinct differences in the IR and NMR spectra.

¹³C NMR Spectroscopy (in DMSO-d₆): The ¹³C NMR spectrum of 2-Amino-3,5-dimethylbenzoic acid is available on SpectraBase.[3] The presence of the carboxylic acid group will result in a characteristic signal in the downfield region of the spectrum (typically > 165 ppm).

Methyl 3-amino-5-methylbenzoate

This isomer has a different substitution pattern on the benzene ring.

¹H NMR Spectroscopy: A certificate of analysis for this compound confirms its structure is consistent with its ¹H NMR spectrum.[4] The chemical shifts and splitting patterns of the aromatic protons will differ significantly from those of Methyl 5-amino-2,3-dimethylbenzoate due to the different electronic environment.

Experimental Protocols: A Self-Validating System

The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following are generalized protocols for acquiring high-quality spectroscopic data for aminobenzoate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of solvent is critical in NMR and can influence the chemical shifts of labile protons (e.g., -NH₂ and -COOH). Deuterated chloroform (CDCl₃) is a common choice for many organic compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) is often used for less soluble compounds or to better observe exchangeable protons.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

  • Ensure the solution is homogeneous. Gentle vortexing or sonication may be necessary.

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[5]

  • Parameters: A standard one-pulse experiment is typically used. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6]

¹³C NMR Acquisition:

  • Spectrometer: The same spectrometer as for ¹H NMR can be used.

  • Parameters: A proton-decoupled experiment is standard to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.[5]

Figure 1: Generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation.

ATR-FTIR Acquisition:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly on the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like aminobenzoate derivatives, often yielding a prominent protonated molecule ([M+H]⁺).

ESI-MS Acquisition:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source or introduce it via liquid chromatography (LC).

  • Acquire the mass spectrum in positive ion mode.

spectral_logic cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Observed Data Structure Methyl 5-amino-2,3-dimethylbenzoate NMR NMR (¹H, ¹³C) Structure->NMR probes C-H framework IR IR Structure->IR probes functional groups MS Mass Spec. Structure->MS determines molecular weight NMR_data Chemical Shifts & Coupling Constants NMR->NMR_data IR_data Vibrational Frequencies (Functional Groups) IR->IR_data MS_data Molecular Ion & Fragment Ions MS->MS_data

Figure 2: Relationship between molecular structure and spectroscopic data.

Conclusion

While a complete experimental spectroscopic dataset for Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is not currently in the public domain, a thorough comparative analysis of its structural isomers provides a valuable framework for its characterization. The subtle shifts in NMR signals, the characteristic absorptions in IR spectra, and the molecular ion information from mass spectrometry collectively allow for the confident identification of these closely related compounds. This guide serves as a practical resource for researchers, providing not only a compilation of available data but also the underlying principles and experimental considerations necessary for robust spectroscopic analysis in a drug discovery and development setting.

References

  • Certificate of Analysis. (2025, July 9).
  • SpectraBase. 2-Amino-3,5-dimethylbenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • ChemScene.
  • The Royal Society of Chemistry.
  • ChemicalBook.
  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
  • Samsonowicz, M., et al. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 704(1-3), 151-160.
  • The Royal Society of Chemistry.
  • NIST. Methyl 4(methylamino)benzoate. Retrieved from [Link]

  • ChemicalBook. 4-Amino-3-methylbenzoic acid(2486-70-6) 1H NMR spectrum.
  • MedchemExpress.com.
  • PubChemLite. Methyl 5-amino-2,3-dimethylbenzoate (C10H13NO2). Retrieved from [Link]

  • BenchChem. (2025).
  • DergiPark. (2018, March 25). Bilge International Journal of Science and Technology Research » Submission » Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid.
  • CymitQuimica.
  • ResearchGate. (1960, December).
  • MDPI. (2021, November 13).
  • Sigma-Aldrich.
  • BenchChem. (2025). Interpreting the Molecular Landscape: A Comparative Guide to the ¹H and ¹³C NMR Spectra of 3,5-Diamino-4-methylbenzonitrile.
  • Experimental & Theoretical Studies on Electronic Spectra of 0-, m- & p- Amino Benzoic Acids & Their Proton
  • PubChemLite.
  • PubChemLite. 2-amino-3,5-dimethylbenzoic acid (C9H11NO2).
  • SpectraBase. Methyl 4-aminobenzoate - Optional[Vapor Phase IR] - Spectrum.
  • MySkinRecipes.
  • PMC - NIH.
  • PubChem.
  • ChemBK. (2024, April 9).
  • Fluorochem. 4-Amino-3,5-dimethyl-benzoic acid methyl ester.
  • PubChem. 4-Amino-3,5-dimethylbenzoic acid | C9H11NO2 | CID 236021.
  • Matrix Fine Chemicals. 2-AMINO-3,5-DIMETHYLBENZOIC ACID | CAS 14438-32-5.
  • ChemicalBook. (2026, January 13). 2-Amino-3,5-dimethylbenzoic acid | 14438-32-5.
  • Sigma-Aldrich.
  • ChemicalBook. 2-Amino-5-methylbenzoic acid(2941-78-8) 1H NMR spectrum.
  • Worldwide Life Sciences. (2026, February 27). 2-Amino-3,5-dimethylbenzoic acid - 5g.
  • 13-C NMR Chemical Shift Table.pdf
  • BenchChem.
  • MilliporeSigma.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes.
  • Sigma-Aldrich.
  • Guidechem. 5-amino-2-methyl-benzoic acid methyl ester 18595-12-5.
  • Reddit. (2022, September 28). I am certain my compound is m-methylbenzoic acid from MS, IR and 13C. I don't understand why I don't see a singlet (see red H in image 3) in the aromatic range.
  • ChemicalBook. 2-Amino-5-methylbenzoic acid(2941-78-8) 13C NMR spectrum.

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling functionalized aniline derivatives like Methyl 5-amino-2,3-dimethylbenzoate hydrochloride requires moving beyond basic safety data sheets. For drug development...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling functionalized aniline derivatives like Methyl 5-amino-2,3-dimethylbenzoate hydrochloride requires moving beyond basic safety data sheets. For drug development professionals and synthetic chemists, understanding the causality behind chemical behavior is the foundation of true laboratory safety.

This guide provides a self-validating, mechanistic approach to the operational handling, spill response, and disposal of this specific intermediate.

Mechanistic Hazard Assessment & Causality

To design an effective disposal and handling protocol, we must first deconstruct the molecule's structural liabilities:

  • The Aromatic Amine (Aniline) Moiety: Primary aromatic amines (PAAs) are highly reactive. Structurally, the amino group at the 5-position of this benzoate is sterically unhindered (unlike 2,6-disubstituted variants). This high nucleophilicity not only makes it a valuable synthetic building block but also increases its susceptibility to hepatic N-hydroxylation upon exposure. This metabolic pathway generates reactive electrophiles capable of DNA intercalation, posing severe mutagenic and toxicological risks[1].

  • The Hydrochloride Salt: The conversion of the free base to an HCl salt drastically increases its aqueous solubility. While this reduces the vapor pressure and inhalation risk of the free base, it introduces a new hazard: acidity. Upon contact with ambient moisture or physiological fluids (like sweat), the salt dissociates, creating a localized acidic microenvironment that can cause severe tissue irritation and accelerate dermal absorption[1].

Quantitative Hazard Profile
Hazard ParameterChemical CharacteristicOperational Consequence for Disposal
Chemical Class Primary Aromatic Amine (PAA)Highly toxic to aquatic life; strictly prohibits drain disposal. Requires specialized high-temperature incineration[1].
Physical State Crystalline Solid (HCl Salt)High risk of aerosolization and dust generation. Prohibits dry-sweeping during spill cleanup[2].
Aqueous Profile Highly Soluble, Acidic (pH < 4)Mobilizes rapidly in aqueous waste streams; requires basic neutralization prior to final packaging[3].
Incompatibilities Reactive NucleophileMust be strictly segregated from acyl halides, anhydrides, and strong oxidizers to prevent exothermic reactions[4].

Spill Response and Containment Workflow

When a spill occurs, immediate containment must address both the physical state of the salt and its localized acidity.

SpillResponse Start Spill Detected: Methyl 5-amino-2,3-dimethylbenzoate HCl Assess Assess Spill State Start->Assess Solid Solid (Powder) Spill Assess->Solid Liquid Liquid (Solution) Spill Assess->Liquid Dust Avoid Dust Generation (Use HEPA vacuum or wet wipe) Solid->Dust Neutralize Neutralize Acidity (Apply NaHCO3) Liquid->Neutralize Collect Collect in Sealable Hazardous Waste Container Dust->Collect Absorb Apply Inert Absorbent (e.g., Vermiculite) Neutralize->Absorb Absorb->Collect Label Label: Toxic/Acidic Aromatic Amine Waste Collect->Label

Workflow for assessing and containing Methyl 5-amino-2,3-dimethylbenzoate hydrochloride spills.

Step-by-Step Spill Protocol (Self-Validating)
  • Isolate and Protect: Evacuate non-essential personnel. Don double nitrile gloves, a fitted N95/P100 particulate respirator (if outside a fume hood), and chemical safety goggles[2]. Causality: Double gloving prevents breakthrough from the lipid-soluble free base if the salt is accidentally neutralized by skin moisture.

  • State-Specific Containment:

    • For Solid Spills: Do not dry sweep. Lightly dampen an absorbent pad with water or a mild detergent solution and gently wipe up the powder[2].

    • For Liquid Spills (Aqueous): Liberally apply solid sodium bicarbonate ( NaHCO3​ ) to the spill perimeter, working inward.

  • System Validation: Observe the bicarbonate reaction. The cessation of effervescence (fizzing) physically validates that the acidic hydrochloride salt has been fully neutralized [3].

  • Collection: Absorb the neutralized liquid with an inert material (e.g., vermiculite). Transfer all materials, including contaminated PPE, into a high-density polyethylene (HDPE) hazardous waste container.

Standard Waste Segregation & Commercial Disposal

For routine laboratory operations, the primary disposal route for Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is commercial hazardous waste incineration.

Segregation Methodology
  • Isolate from Electrophiles: Never store this waste in the same secondary containment as acyl halides, sulfonyl halides, or anhydrides. Causality: The unhindered primary amine will react violently with anhydrides in highly exothermic acylation reactions, potentially over-pressurizing waste containers[4].

  • Aqueous vs. Organic Streams:

    • Place organic solvent solutions (e.g., DCM, EtOAc) containing the compound into designated Halogenated or Non-Halogenated Organic Waste carboys.

    • Place aqueous solutions into Toxic Aqueous Waste . Do not mix with heavy metal waste.

  • Labeling: Explicitly label the container with: "Toxic/Acidic: Contains Primary Aromatic Amine Hydrochloride."

Laboratory-Scale Oxidative Deactivation (For Trace Residues)

If your facility requires the deactivation of trace quantities (e.g., contaminated glassware rinsates) before sending them to the central waste facility, aromatic amines can be chemically degraded via oxidation[4].

Deactivation Amine Aromatic Amine Residue Acid Solubilize in 1.7 N H2SO4 Amine->Acid KMnO4 Oxidize with 0.2 M KMnO4 Acid->KMnO4 Wait React for 8 Hours at Room Temp KMnO4->Wait Quench Quench Excess Oxidant Wait->Quench Dispose Neutralize & Dispose as Aqueous Quench->Dispose

Mechanistic pathway for the oxidative deactivation of primary aromatic amines.

Deactivation Methodology (Self-Validating)
  • Solubilization: In a fume hood, dissolve up to 0.01 mol of the aromatic amine residue in 3 L of 1.7 N Sulfuric Acid ( H2​SO4​ ). Causality: The acidic environment ensures the amine remains fully protonated, preventing volatilization while preparing it for oxidation.

  • Oxidation: Slowly add 1 L of 0.2 M Potassium Permanganate ( KMnO4​ ). Stir and allow the solution to stand at room temperature for 8 hours[4]. The potent oxidizer will cleave the aromatic ring and degrade the amine into low-toxicity aliphatic fragments.

  • Quenching: Add ascorbic acid or sodium bisulfite slowly to the mixture to reduce any unreacted permanganate.

  • System Validation: Monitor the color of the solution. The transition of the liquid from a deep purple/brown to a clear, colorless state physically validates the complete reduction of the oxidant , ensuring it is safe for the next step.

  • Neutralization: Adjust the clear solution to pH 6-8 using sodium hydroxide ( NaOH ), then dispose of the resulting liquid as non-hazardous aqueous waste (subject to local institutional EHS approval).

References

  • Title : Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source : ACS Publications (Organic Process Research & Development) URL : [Link]

  • Title : Chemical Waste Disposal Guidelines (Methods for Deactivating Reactive Materials) Source : Hong Kong University of Science and Technology (HKUST) URL : [Link]

  • Title : Standard Operating Procedures: Waste Handling & Disposal Source : Kamat Lab, University of Notre Dame URL : [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Methyl 5-amino-2,3-dimethylbenzoate hydrochloride
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